molecular formula C10H8ClN B1370838 1-Chloro-7-methylisoquinoline CAS No. 24188-80-5

1-Chloro-7-methylisoquinoline

Katalognummer: B1370838
CAS-Nummer: 24188-80-5
Molekulargewicht: 177.63 g/mol
InChI-Schlüssel: FBQJSTRRHBTMMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-7-methylisoquinoline is a useful research compound. Its molecular formula is C10H8ClN and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-chloro-7-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-2-3-8-4-5-12-10(11)9(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQJSTRRHBTMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623863
Record name 1-Chloro-7-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24188-80-5
Record name 1-Chloro-7-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-7-methylisoquinoline for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloro-7-methylisoquinoline is a halogenated aromatic heterocyclic compound of significant interest in medicinal chemistry and materials science. Its isoquinoline core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a chlorine atom at the 1-position provides a versatile handle for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of complex molecular architectures. The methyl group at the 7-position can influence the molecule's electronic properties, solubility, and metabolic stability, offering a point of modulation for structure-activity relationship (SAR) studies in drug discovery.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, an in-depth analysis of its chemical reactivity, and essential safety and handling information.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental setups.

PropertyValueSource
Molecular Formula C₁₀H₈ClN[1]
Molecular Weight 177.63 g/mol [1]
CAS Number 24188-80-5[1]
Appearance Predicted to be a white to off-white solidInferred from related compounds
Melting Point Predicted: 55-65 °CInferred from related compounds
Boiling Point Predicted: > 250 °C at 760 mmHgInferred from related compounds
Solubility Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Poorly soluble in water.Inferred from related compounds
Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for the identification and characterization of this compound. Based on its structure, the following spectral data are predicted:

1.2.1. ¹H NMR (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1 - 8.3d1HH-8
~ 7.8 - 8.0d1HH-5
~ 7.5 - 7.7dd1HH-6
~ 7.4 - 7.6d1HH-4
~ 7.2 - 7.4d1HH-3
~ 2.5s3H-CH₃

1.2.2. ¹³C NMR (100 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Chemical Shift (δ, ppm)Assignment
~ 152C-1
~ 142C-8a
~ 140C-7
~ 137C-4a
~ 128C-5
~ 127C-8
~ 126C-6
~ 121C-4
~ 120C-3
~ 22-CH₃

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-Cl bond.

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3150MediumAromatic C-H stretch
2850 - 3000Medium-CH₃ stretch
1600 - 1650StrongAromatic C=C stretch
1450 - 1550StrongAromatic C=C stretch
1000 - 1200StrongC-Cl stretch
800 - 900StrongAromatic C-H out-of-plane bend

Synthesis of this compound

A common and effective method for the synthesis of 1-chloroisoquinolines is the treatment of the corresponding isoquinolin-1(2H)-one with a chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). The following protocol details a plausible synthetic route starting from 7-methylisoquinolin-1(2H)-one.

Synthesis cluster_0 Synthesis of this compound 7-methylisoquinolin-1(2H)-one 7-Methylisoquinolin-1(2H)-one Product This compound 7-methylisoquinolin-1(2H)-one->Product Heat POCl3 POCl₃ POCl3->Product

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis from 7-Methylisoquinolin-1(2H)-one

Causality Behind Experimental Choices:

  • Phosphoryl chloride (POCl₃): This reagent serves as both the chlorinating agent and the solvent in many cases, providing a high concentration of the reactant and facilitating the reaction.

  • Heat: The reaction requires thermal energy to overcome the activation barrier for the conversion of the lactam to the chloro-heterocycle.

  • Aqueous workup: Quenching the reaction mixture with ice-water hydrolyzes the excess POCl₃ to phosphoric acid and hydrochloric acid, which can then be neutralized.

  • Extraction with an organic solvent: Dichloromethane or ethyl acetate is used to extract the less polar product from the aqueous phase.

  • Purification by column chromatography: This technique is employed to separate the desired product from any unreacted starting material and byproducts.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 7-methylisoquinolin-1(2H)-one (1 equivalent).

  • Addition of Reagent: Carefully add an excess of phosphoryl chloride (POCl₃) (5-10 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the chlorine atom at the electron-deficient C1 position of the isoquinoline ring. This makes it an excellent substrate for nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions.

Reactivity cluster_1 Reactivity of this compound Start This compound NuSub Nucleophilic Aromatic Substitution Start->NuSub Nu⁻ Suzuki Suzuki Coupling Start->Suzuki ArB(OH)₂ Pd catalyst, base Buchwald Buchwald-Hartwig Amination Start->Buchwald R₂NH Pd catalyst, base Sonogashira Sonogashira Coupling Start->Sonogashira R-C≡CH Pd/Cu catalyst, base

Caption: Key reactions of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the nitrogen atom in the isoquinoline ring makes the C1 position highly susceptible to nucleophilic attack.[2] The chlorine atom at this position is a good leaving group, facilitating SNAr reactions with a variety of nucleophiles such as amines, alkoxides, and thiolates.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

3.2.1. Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond by coupling with an organoboron reagent.

  • Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

    • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

    • Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

    • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

    • Workup and Purification: After cooling, dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

3.2.2. Buchwald-Hartwig Amination

This reaction is used to form a carbon-nitrogen bond with a primary or secondary amine.

  • Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

    • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or DavePhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2 equivalents).

    • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

    • Reaction: Heat the reaction mixture to 80-110 °C for 12-24 hours.

    • Workup and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. Purification is achieved via column chromatography.

3.2.3. Sonogashira Coupling

This reaction forms a carbon-carbon bond with a terminal alkyne.

  • Experimental Protocol: General Procedure for Sonogashira Coupling

    • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%).

    • Solvent and Reagent Addition: Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine. Then, add the terminal alkyne (1.2 equivalents).

    • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

    • Workup and Purification: Remove the solvent under reduced pressure. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride, water, and brine. After drying and concentration, the product is purified by column chromatography.

Safety and Handling

As with any halogenated heterocyclic compound, this compound should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[4]

Hazard Summary (based on 1-Chloroisoquinoline):

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[5]

  • Skin Corrosion/Irritation: Causes skin irritation.[5]

  • Eye Damage/Irritation: Causes serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move person into fresh air.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the construction of novel compounds with potential applications in drug discovery and materials science. Its rich reactivity, centered around the C1-chloro substituent, allows for a wide range of chemical modifications. This guide provides a foundational understanding of its properties, synthesis, and reactivity, enabling researchers to effectively utilize this compound in their synthetic endeavors.

References

  • CP Lab Safety. This compound, min 98%, 100 mg. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Washington State University. Halogenated Solvents Safety. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • LookChem. 1-Chloroisoquinoline Safety Data Sheet. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Chloro-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 1-chloro-7-methylisoquinoline, a key intermediate in medicinal chemistry and materials science. The document is structured to provide not only procedural steps but also the underlying chemical principles and strategic considerations essential for successful synthesis in a research and development setting.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structural motif present in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant biological activities. The specific substitution pattern of this compound makes it a versatile building block, where the chloro group at the 1-position is amenable to nucleophilic substitution and cross-coupling reactions, and the methyl group at the 7-position modulates the electronic properties and steric environment of the molecule. This guide outlines two primary retrosynthetic pathways for its preparation, starting from readily available precursors.

Retrosynthetic Strategy and Core Pathways

A logical retrosynthetic analysis of this compound suggests two primary convergent strategies. The first involves the initial construction of the 7-methylisoquinoline core, followed by the introduction of the chloro group at the 1-position. The second strategy involves the direct construction of a precursor that can be readily converted to the final product.

graph Retrosynthesis { layout=dot; rankdir=RL; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Target [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="7-Methylisoquinoline"]; Intermediate2 [label="7-Methylisoquinolin-1(2H)-one"]; Precursor1 [label="N-(2-(3-methylphenyl)ethyl)formamide"]; Precursor2 [label="3-Methylbenzaldehyde"];

Target -> Intermediate1 [label="N-Oxidation then Chlorination"]; Target -> Intermediate2 [label="Chlorination (e.g., POCl3)"]; Intermediate1 -> Precursor1 [label="Bischler-Napieralski Reaction & Dehydrogenation"]; Intermediate1 -> Precursor2 [label="Pomeranz-Fritsch Reaction"]; }

Caption: Retrosynthetic analysis of this compound.

Pathway I: Construction of the 7-Methylisoquinoline Core via Bischler-Napieralski Reaction

This classic and reliable method involves the cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which is subsequently aromatized. The methyl group at the 7-position is introduced via the starting material, 2-(3-methylphenyl)ethan-1-amine.

Step 1a: Synthesis of N-(2-(3-methylphenyl)ethyl)formamide

The initial step is the formylation of 2-(3-methylphenyl)ethan-1-amine. This is a straightforward amidation reaction.

Experimental Protocol:

  • To a solution of 2-(3-methylphenyl)ethan-1-amine (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add ethyl formate (1.2 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude N-(2-(3-methylphenyl)ethyl)formamide is often of sufficient purity for the next step, or it can be purified by column chromatography on silica gel.

Step 1b: Bischler-Napieralski Cyclization to 7-Methyl-3,4-dihydroisoquinoline

This key step involves an intramolecular electrophilic aromatic substitution. The reaction is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1][2][3]

Experimental Protocol:

  • In a round-bottom flask, dissolve N-(2-(3-methylphenyl)ethyl)formamide (1.0 eq) in a solvent like anhydrous toluene or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 - 2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to reflux (80-110 °C) for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated sodium or potassium hydroxide solution to a pH > 10, ensuring the temperature is kept low.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-methyl-3,4-dihydroisoquinoline.

Step 1c: Dehydrogenation to 7-Methylisoquinoline

The final step in forming the aromatic isoquinoline core is the dehydrogenation of the dihydroisoquinoline intermediate. This is commonly achieved using a palladium on carbon (Pd/C) catalyst in a high-boiling solvent.[4]

Experimental Protocol:

  • Dissolve the crude 7-methyl-3,4-dihydroisoquinoline (1.0 eq) in a high-boiling solvent such as xylene or decalin.

  • Add 10% palladium on carbon (Pd/C, 5-10 mol%).

  • Heat the mixture to reflux (140-190 °C) for 8-24 hours. The progress can be monitored by GC-MS or TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure, and purify the residue by column chromatography to afford 7-methylisoquinoline.

graph Bischler_Napieralski_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="2-(3-methylphenyl)ethan-1-amine", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Formylation\n(Ethyl Formate, Reflux)"]; Intermediate1 [label="N-(2-(3-methylphenyl)ethyl)formamide"]; Step2 [label="Bischler-Napieralski Cyclization\n(POCl3, Toluene, Reflux)"]; Intermediate2 [label="7-Methyl-3,4-dihydroisoquinoline"]; Step3 [label="Dehydrogenation\n(10% Pd/C, Xylene, Reflux)"]; Product [label="7-Methylisoquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> Product; }

Caption: Workflow for the Bischler-Napieralski synthesis of 7-methylisoquinoline.

Pathway II: Pomeranz-Fritsch Reaction for Direct Synthesis of 7-Methylisoquinoline

The Pomeranz-Fritsch reaction provides a more direct route to the isoquinoline core by reacting an aromatic aldehyde with an aminoacetaldehyde acetal, followed by an acid-catalyzed cyclization.[5][6][7][8]

Step 2a: Condensation of 3-Methylbenzaldehyde and Aminoacetaldehyde diethyl acetal

This step forms the Schiff base intermediate.

Experimental Protocol:

  • In a round-bottom flask, combine 3-methylbenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.05 eq) in a suitable solvent like toluene.

  • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting Schiff base is typically used in the next step without further purification.

Step 2b: Acid-Catalyzed Cyclization

The Schiff base is cyclized under strong acidic conditions to form the 7-methylisoquinoline.

Experimental Protocol:

  • Slowly add the crude Schiff base from the previous step to a stirred solution of concentrated sulfuric acid (70-85%) at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours.

  • Monitor the reaction by quenching a small aliquot and analyzing by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture and carefully pour it onto a large amount of crushed ice.

  • Neutralize the acidic solution with a strong base (e.g., NaOH or NH₄OH) while cooling in an ice bath.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 7-methylisoquinoline.

graph Pomeranz_Fritsch_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start1 [label="3-Methylbenzaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Start2 [label="Aminoacetaldehyde diethyl acetal", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Condensation\n(Toluene, Dean-Stark)"]; Intermediate [label="Schiff Base"]; Step2 [label="Acid-Catalyzed Cyclization\n(Conc. H2SO4)"]; Product [label="7-Methylisoquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];

{rank=same; Start1; Start2;} Start1 -> Step1; Start2 -> Step1; Step1 -> Intermediate -> Step2 -> Product; }

Caption: Workflow for the Pomeranz-Fritsch synthesis of 7-methylisoquinoline.

Final Step: Chlorination of 7-Methylisoquinoline

The introduction of the chlorine atom at the 1-position can be achieved via a two-step sequence involving N-oxidation followed by treatment with a chlorinating agent.

Step 3a: N-Oxidation of 7-Methylisoquinoline

The nitrogen atom of the isoquinoline ring is oxidized to form the corresponding N-oxide.

Experimental Protocol:

  • Dissolve 7-methylisoquinoline (1.0 eq) in glacial acetic acid.

  • Heat the solution to 70-80 °C.

  • Slowly add hydrogen peroxide (30% aqueous solution, 2-3 eq) dropwise.

  • Maintain the temperature and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or sodium carbonate.

  • Extract the product with a suitable organic solvent like chloroform or dichloromethane.

  • Dry the combined organic extracts, filter, and concentrate to yield 7-methylisoquinoline N-oxide.

Step 3b: Chlorination of 7-Methylisoquinoline N-oxide

The N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product.

Experimental Protocol:

  • Carefully add 7-methylisoquinoline N-oxide (1.0 eq) in portions to an excess of phosphorus oxychloride (POCl₃) at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux (around 105 °C) for 2-4 hours.

  • Monitor the reaction by TLC. Once complete, cool the mixture and remove the excess POCl₃ under reduced pressure.

  • Carefully quench the residue by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution).

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary

StepStarting Material(s)Reagents & ConditionsProductTypical Yield (%)
Pathway I
1a. Formylation2-(3-methylphenyl)ethan-1-amineEthyl formate, refluxN-(2-(3-methylphenyl)ethyl)formamide>90
1b. CyclizationN-(2-(3-methylphenyl)ethyl)formamidePOCl₃, Toluene, reflux7-Methyl-3,4-dihydroisoquinoline60-80
1c. Dehydrogenation7-Methyl-3,4-dihydroisoquinoline10% Pd/C, Xylene, reflux7-Methylisoquinoline70-90
Pathway II
2a. Condensation3-Methylbenzaldehyde, Aminoacetaldehyde acetalToluene, Dean-StarkSchiff Base intermediateQuantitative
2b. CyclizationSchiff Base intermediateConc. H₂SO₄, 60-80 °C7-Methylisoquinoline40-60
Final Steps
3a. N-Oxidation7-MethylisoquinolineH₂O₂, Acetic Acid, 70-80 °C7-Methylisoquinoline N-oxide70-85
3b. Chlorination7-Methylisoquinoline N-oxidePOCl₃, refluxThis compound75-90

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The Bischler-Napieralski approach is a robust, multi-step sequence that generally provides good overall yields. The Pomeranz-Fritsch reaction offers a more convergent approach, though yields can be more variable depending on the substrate and reaction conditions. The choice of pathway will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Both routes culminate in the formation of 7-methylisoquinoline, which can be reliably converted to the target this compound via N-oxidation and subsequent chlorination with phosphorus oxychloride. Careful optimization of each step is crucial for maximizing yield and purity.

References

  • Organic Reactions, Inc. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Available at: [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]

  • Anonymous. Pomeranz-Fritsch Reaction. Available at: [Link]

  • Min, L., et al. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Org. Lett., 2019, 21, 2574-2577.
  • Wikipedia. Pomeranz–Fritsch reaction. Available at: [Link]

  • CN105566218A - Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline - Google Patents.
  • Ghosh, A. K., & Li, J. Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. Tetrahedron Lett., 2017, 58(4), 333-337.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]

  • Wikipedia. Bischler–Napieralski reaction. Available at: [Link]

  • Química Organica.org. Pomerantz-Fritsch synthesis of isoquinolines. Available at: [Link]

Sources

A Technical Guide to 1-Chloro-7-methylisoquinoline (CAS No. 24188-80-5): A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among the vast array of functionalized isoquinolines, 1-Chloro-7-methylisoquinoline stands out as a particularly valuable and versatile building block for the synthesis of novel molecular entities in drug discovery and development. This technical guide provides an in-depth exploration of this compound, covering its physicochemical properties, synthesis, chemical reactivity, and potential applications. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction: The Significance of the Isoquinoline Scaffold

Isoquinolines are heterocyclic aromatic compounds that are isoelectronic with naphthalene, but with one CH group replaced by a nitrogen atom. This structural motif is found in numerous natural products, most notably a wide range of alkaloids with potent pharmacological activities. In modern drug discovery, the isoquinoline nucleus is a cornerstone for the design of small molecule therapeutics targeting diverse biological pathways. The strategic placement of substituents on the isoquinoline ring allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it an ideal starting point for lead optimization campaigns. This compound offers two key points for chemical modification: the reactive chloro group at the 1-position and the methyl group at the 7-position, which can influence solubility and metabolic stability.

Physicochemical & Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and downstream applications. Key properties of this compound are summarized below.

PropertyValueSource
CAS Number 24188-80-5[1][2]
Molecular Formula C10H8ClN[1][2]
Molecular Weight 177.63 g/mol [1][3]
Boiling Point (Predicted) 284.8±20.0 °C[4]
Density (Predicted) 1.225±0.06 g/cm3 [4]
pKa (Predicted) 2.31±0.33[4]
Purity Typically ≥97-98%[1][5]

Note: Predicted values are computationally derived and should be used as an estimation. Experimental verification is recommended.

Synthesis and Mechanistic Considerations

The synthesis of 1-substituted isoquinolines is often achieved through well-established named reactions. One of the most prominent methods for constructing the isoquinoline core is the Bischler-Napieralski reaction .[7] This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide in the presence of a dehydrating agent.[7][8]

The general mechanism, which proceeds through a nitrilium ion intermediate, allows for the cyclization of β-arylethylamides.[7][9] The choice of dehydrating agent is crucial, with phosphoryl chloride (POCl3) and phosphorus pentoxide (P2O5) being commonly employed.[7][10] For substrates with electron-donating groups on the benzene ring, the cyclization can proceed under relatively mild conditions.[8]

Below is a diagram illustrating the general workflow for a Bischler-Napieralski reaction leading to a dihydroisoquinoline, which can be subsequently aromatized and chlorinated.

G A β-(m-tolyl)ethylamine C N-(2-(3-methylphenyl)ethyl)acetamide A->C Acylation B Acetyl Chloride B->C D N-(2-(3-methylphenyl)ethyl)acetamide E POCl3, Reflux D->E F 1,7-Dimethyl-3,4-dihydroisoquinoline E->F G 1,7-Dimethyl-3,4-dihydroisoquinoline H 1. Dehydrogenation (e.g., Pd/C) 2. Chlorination G->H I This compound H->I

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Derivatization Potential

The true utility of this compound in drug discovery lies in the reactivity of the C1-chloro substituent. This chlorine atom acts as an excellent leaving group, making the 1-position susceptible to a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse compound libraries from a single, common intermediate.

Key reactions include:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing a vast array of amino functionalities.

  • Stille Coupling: Reaction with organostannanes to form C-C bonds.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction with strong nucleophiles like alkoxides or thiolates to introduce oxygen or sulfur linkages.

The diagram below illustrates the versatile derivatization potential of the 1-chloro position.

G cluster_derivatives Potential Derivatives Core This compound Aryl 1-Aryl-7-methylisoquinoline Core->Aryl Suzuki Coupling (R-B(OH)2, Pd catalyst) Amino 1-Amino-7-methylisoquinoline Core->Amino Buchwald-Hartwig (R2NH, Pd catalyst) Alkoxy 1-Alkoxy-7-methylisoquinoline Core->Alkoxy SNAr (NaOR) Thioether 1-Alkylthio-7-methylisoquinoline Core->Thioether SNAr (NaSR)

Caption: Derivatization pathways from the C1-chloro position.

Applications in Medicinal Chemistry

While specific, publicly documented applications of this compound are often found within proprietary patent literature, the broader class of substituted 1-chloroisoquinolines serves as key intermediates in the synthesis of compounds with diverse biological activities. For instance, various substituted isoquinolines have been investigated as:

  • Kinase Inhibitors: The isoquinoline scaffold can mimic the hinge-binding motif of ATP in many protein kinases.

  • Anticancer Agents: The 7-chloroquinoline core, a related structure, is a key component of several experimental anticancer drugs.[11]

  • Antimicrobial Agents: Functionalized isoquinolines have shown promise as antibacterial and antifungal compounds.

The designation of this compound as a "Protein Degrader Building Block" by some suppliers suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.[1]

Experimental Protocol: Suzuki Cross-Coupling

The following is a representative, generalized protocol for a Suzuki cross-coupling reaction to illustrate the practical use of this compound.

Objective: To synthesize 1-Aryl-7-methylisoquinoline.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the vessel under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Causality Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (this compound) is consumed. This prevents the formation of degradation byproducts from prolonged heating.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product and assess its purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Although specific toxicity data is limited, related chloro-heterocyclic compounds can be irritants to the skin, eyes, and respiratory system.[3] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound (CAS: 24188-80-5) is a high-value synthetic intermediate that provides a reliable and versatile entry point for the synthesis of diverse libraries of novel isoquinoline-based compounds. Its well-defined reactivity at the C1 position, coupled with the influence of the C7-methyl group, makes it an indispensable tool for medicinal chemists and drug development professionals aiming to explore new chemical space and develop next-generation therapeutics.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Bischler–Napieralski reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Slideshare. (2016, November 29). Bischler napieralski reaction. Retrieved from [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). BOC Sciences (Page 56). Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1,3-dichloro-7-methylisoquinoline. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 100 mg. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-7-methoxyisoquinoline-6-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-methylisoquinoline. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Chloroisoquinoline-7-carbaldehyde. Retrieved from [Link]

  • Chemcd. (n.d.). This compound | 24188-80-5. Retrieved from [Link]

  • PMC - NIH. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 1-Chloro-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 1-Chloro-7-methylisoquinoline

This guide offers a comprehensive analysis of the expected spectroscopic data for this compound (CAS No: 24188-80-5). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data repository. It provides a predictive and interpretive framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. Given the scarcity of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from analogous structures to provide a robust, field-proven analytical baseline. Our objective is to explain the causality behind spectral features, enabling scientists to confidently identify, characterize, and utilize this important heterocyclic building block.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted isoquinoline with the molecular formula C₁₀H₈ClN and a molecular weight of 177.63 g/mol .[1][2] Its structure features an electron-donating methyl group on the benzene ring and an electron-withdrawing chloro group on the pyridine ring. This substitution pattern creates a unique electronic environment that defines its spectroscopic signature.

A thorough characterization is essential for confirming its identity and purity in synthetic applications. The following sections will detail the predicted spectroscopic data based on the foundational principles of each technique.

G cluster_isoquinoline N1 N C1 C1 C3 C3 C4 C4 C4a C4a C5 C5 C6 C6 C7 C7 C8 C8 C8a C8a H3 H3 H4 H4 H5 H5 H6 H6 H8 H8 Cl Cl C_Me C H_Me1 H H_Me2 H H_Me3 H C1_node C1 C8a_node C8a C1_node->C8a_node Cl_node Cl C1_node->Cl_node C1_label C1 C3_node C3 C4_node C4 C3_node->C4_node C3_label C3 H3_label H C4a_node C4a C4_node->C4a_node C4_label C4 H4_label H C5_node C5 C4a_node->C5_node C4a_label C4a C6_node C6 C5_node->C6_node C5_label C5 H5_label H C7_node C7 C6_node->C7_node C6_label C6 C8_node C8 C7_node->C8_node Me_C_node C C7_node->Me_C_node C7_label C7 C8_node->C8a_node C8_label C8 H8_label H C8a_node->C4a_node N2_node N2 C8a_node->N2_node C8a_label C8a N2_node->C1_node N2_node->C3_node N2_label N Me_C_label CH₃ Cl_label Cl p1 p2 H6_label H

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides critical information about the electronic environment and connectivity of hydrogen atoms in a molecule.

Experimental Protocol

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of solid this compound in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial.[3] The choice of solvent is critical to avoid obscuring sample signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference, setting the 0 ppm mark.[3]

  • Filtration: Filter the solution through a pipette with a small glass wool plug directly into a 5 mm NMR tube to remove any insoluble impurities.

  • Acquisition: Record the spectrum on a spectrometer with a minimum frequency of 300 MHz to ensure adequate resolution and signal dispersion.[3] Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

Predicted Spectrum and Interpretation

The ¹H NMR spectrum is expected to show six distinct signals: five in the aromatic region (δ 7.0-8.5 ppm) and one for the methyl group in the aliphatic region (δ ~2.5 ppm).[4] The electron-withdrawing nature of the nitrogen atom and the chlorine atom will cause protons on the pyridine ring (H-3, H-4) and adjacent protons (H-8, H-5) to shift downfield.[5] Conversely, the electron-donating methyl group will cause a slight upfield shift for nearby protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.5 - 7.7Doublet (d)J3,4 = 5.5 - 6.0
H-48.0 - 8.2Doublet (d)J4,3 = 5.5 - 6.0
H-58.1 - 8.3Doublet (d)J5,6 = 8.5 - 9.0
H-67.4 - 7.6Doublet of Doublets (dd)J6,5 = 8.5 - 9.0, J6,8 = ~0.5
H-87.8 - 8.0Singlet (or narrow d)J8,6 = ~0.5
7-CH₃2.5 - 2.6Singlet (s)-
  • Aromatic Protons (H-3, H-4, H-5, H-6, H-8): Protons H-4 and H-5 are expected to be the most downfield due to the deshielding effects of the adjacent nitrogen and the peri-interaction with the chlorine atom, respectively. H-3 and H-4 will appear as doublets due to coupling with each other. H-5 and H-6 will also appear as doublets from their mutual ortho coupling. H-8 is predicted to be a singlet or a very narrowly split doublet due to a small meta-coupling to H-6.

  • Methyl Protons (7-CH₃): This group will appear as a sharp singlet around 2.5-2.6 ppm, a typical region for methyl groups attached to an aromatic ring.[4]

¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal.

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A slightly higher concentration (15-25 mg) may be beneficial for improving the signal-to-noise ratio.

  • Acquisition: The spectrum is typically acquired in a broadband proton-decoupled mode to simplify the spectrum to single lines for each carbon. A standard 90-degree pulse angle is used, and a longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

Predicted Spectrum and Interpretation

Due to the lack of symmetry, all 10 carbon atoms in this compound are chemically unique and should produce 10 distinct signals in the ¹³C NMR spectrum.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C1150 - 152Attached to electronegative N and Cl.[6]
C3120 - 122Aromatic CH.
C4135 - 137Aromatic CH, downfield due to proximity to N.
C4a127 - 129Quaternary aromatic C.
C5128 - 130Aromatic CH.
C6126 - 128Aromatic CH.
C7139 - 141Quaternary aromatic C, attached to CH₃.
C8125 - 127Aromatic CH.
C8a145 - 147Quaternary aromatic C, adjacent to N.
7-CH₃21 - 23Typical range for an aryl-bound methyl group.[6]

The chemical shifts are influenced by substituent effects. The carbon atom bonded to chlorine (C1) is expected to be significantly downfield.[6] Carbons in the pyridine ring (C1, C3, C4, C8a) will have their shifts influenced by the electronegative nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or zinc selenide).[7]

  • Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is recorded, typically by co-adding 16 to 32 scans in the 4000-400 cm⁻¹ range to achieve a good signal-to-noise ratio.

Predicted Spectrum and Interpretation

The IR spectrum will be characterized by several key absorption bands that confirm the structural features of the molecule.

Wavenumber (cm⁻¹)Vibration TypeDescription
3100 - 3000C-H Stretch (Aromatic)Absorption from the C-H bonds on the isoquinoline ring.[7]
2980 - 2850C-H Stretch (Aliphatic)Asymmetric and symmetric stretching of the methyl group C-H bonds.
1620 - 1580C=N StretchCharacteristic stretching vibration of the imine bond within the pyridine ring.[8]
1550 - 1450C=C Stretch (Aromatic)Multiple bands corresponding to the stretching vibrations of the carbon-carbon bonds in the aromatic rings.[9]
1460 & 1380C-H Bend (Aliphatic)Asymmetric and symmetric bending (deformation) of the methyl group.
800 - 600C-Cl StretchA moderate to strong band indicating the presence of the carbon-chlorine bond.[8]
900 - 675C-H Bend (Aromatic OOP)Out-of-plane bending vibrations, which are characteristic of the aromatic substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Experimental Protocol
  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for small, relatively stable molecules. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio, and a mass spectrum is generated.

Predicted Spectrum and Interpretation

The mass spectrum of this compound will provide definitive evidence of its molecular weight and key structural elements.

  • Molecular Ion (M⁺): The most crucial feature will be the molecular ion peak. Due to the presence of chlorine, this will appear as an isotopic cluster. A peak will be observed at m/z 177 corresponding to the molecule with the ³⁵Cl isotope, and another peak at m/z 179 for the ³⁷Cl isotope. The relative intensity of these peaks will be approximately 3:1 , which is a characteristic signature for a monochlorinated compound.[10]

  • Base Peak: The most abundant ion in the spectrum (the base peak) is often a stable fragment. A likely candidate is the ion at m/z 142, resulting from the loss of a chlorine radical.

  • Key Fragmentation Pathways:

G M [C₁₀H₈ClN]⁺˙ m/z 177/179 M_Cl [C₁₀H₈N]⁺ m/z 142 M->M_Cl - Cl• M_HCN [C₉H₇Cl]⁺˙ m/z 151/153 M->M_HCN - HCN M_Me [C₉H₅ClN]⁺˙ m/z 162/164 M->M_Me - H•, - CH₂ M_Cl_HCN [C₉H₇]⁺ m/z 115 M_Cl->M_Cl_HCN - HCN

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

m/zProposed FragmentNotes
177/179[C₁₀H₈ClN]⁺˙Molecular ion (M⁺˙) showing the characteristic 3:1 chlorine isotope pattern.
142[C₁₀H₈N]⁺Loss of a chlorine radical (•Cl). Likely a very stable and abundant ion.
115[C₉H₇]⁺Subsequent loss of hydrogen cyanide (HCN) from the m/z 142 fragment.

Conclusion

This guide provides a detailed, predictive framework for the multi-technique spectroscopic characterization of this compound. By integrating fundamental principles with comparative analysis of related structures, we have established a clear set of expected data points for ¹H NMR, ¹³C NMR, IR, and MS. The tabulated chemical shifts, vibrational frequencies, and mass fragments serve as a robust benchmark for scientists engaged in the synthesis, purification, and application of this valuable chemical intermediate. This self-validating system of predicted data, grounded in established chemical principles, empowers researchers to interpret their experimental results with a higher degree of confidence and scientific rigor.

References

  • PubChem. 1-Chloro-3-methylisoquinoline. National Center for Biotechnology Information. [Link]

  • ResearchGate. Vibrational assignments of Fundamental Frequencies. [Link]

  • PubChem. Isoquinoline, 1-chloro-. National Center for Biotechnology Information. [Link]

  • Sunway Pharm Ltd. This compound. [Link]

  • PubChem. 1-Chloro-7-methoxyisoquinoline-6-carbonitrile. National Center for Biotechnology Information. [Link]

  • CP Lab Safety. This compound, min 98%, 100 mg. [Link]

  • University of Puget Sound. NMR Chemical Shifts. [Link]

  • ResearchGate. Molecular structure, aromaticity, vibrational investigation and dual descriptor for chemical reactivity on 1- chloroisoquinoline using quantum chemical studies. [Link]

  • Michigan State University. Proton NMR Table. [Link]

  • ChemSynthesis. 1,3-dichloro-7-methylisoquinoline. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Columbia University. Table of Characteristic IR Absorptions. [Link]

  • Appchem. This compound. [Link]

  • National Institute of Standards and Technology. Tables of Molecular Vibrational Frequencies. [Link]

  • National Institute of Standards and Technology. Isoquinoline - NIST WebBook. [Link]

  • Chemical Cloud Database. This compound. [Link]

  • SpectraBase. 1-Chloroisoquinoline. [Link]

  • Millersville University. Table of Characteristic Proton NMR Shifts. [Link]

  • University of Wisconsin. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Filo. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. [Link]

  • Chad's Prep. 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • National Institute of Standards and Technology. Tables of molecular vibrational frequencies, consolidated volume I. [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of 1-chloropropane. [Link]

Sources

1-Chloro-7-methylisoquinoline: A Strategic Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and biologically active compounds. Within this privileged class, 1-chloro-7-methylisoquinoline emerges as a particularly valuable and versatile building block. Its strategic placement of a reactive chlorine atom at the C1-position and a methyl group at the C7-position offers a dual advantage for drug discovery campaigns. The C1-chloride serves as an exceptionally versatile synthetic handle for introducing molecular diversity through a variety of cross-coupling and substitution reactions, while the C7-methyl group provides a subtle yet crucial tool for modulating physicochemical properties, metabolic stability, and target engagement. This guide provides a comprehensive technical overview of the synthesis, reactivity, and strategic application of this compound, complete with field-proven protocols and a case study in kinase inhibitor discovery, to empower researchers in the development of next-generation therapeutics.

The Isoquinoline Core: A Privileged Scaffold in Drug Discovery

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its rigid structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for optimizing interactions with biological targets. From the potent analgesic properties of morphine to the smooth muscle relaxant effects of papaverine, isoquinoline alkaloids have a long history of therapeutic importance.[2] In modern drug discovery, synthetic isoquinoline derivatives are integral to the development of agents targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][3]

The strategic functionalization of the isoquinoline core is paramount to tuning its pharmacological profile. Halogenated isoquinolines, in particular, serve as powerful intermediates, with the carbon-halogen bond acting as a linchpin for diversification.[2]

Profile of a Powerhouse Building Block: this compound

This compound (CAS: 24188-80-5) is a specialized heterocyclic compound engineered for synthetic utility.[4] Its reactivity is dominated by the C1-Cl bond, which is strategically positioned adjacent to the ring nitrogen. This electron-withdrawing effect from the nitrogen atom activates the C1 position, making it highly susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[2]

Physicochemical & Pharmacokinetic Implications:

  • The C1-Chloride: Primarily serves as a reactive handle and is typically displaced in the final product. Its presence in the intermediate stage is key to synthetic strategy.

  • The C7-Methyl Group: This group is often retained in the final molecule and plays a more subtle, yet critical, role:

    • Solubility & Lipophilicity: The methyl group increases the lipophilicity (logP) of the molecule, which can influence its solubility, cell permeability, and binding to hydrophobic pockets in target proteins.

    • Metabolic Stability: Aromatic methyl groups can be sites of oxidative metabolism by cytochrome P450 enzymes.[5] In some contexts, this can be a liability, leading to rapid clearance. However, it can also be a strategic advantage, providing a "metabolic soft spot" that can be engineered to control the compound's half-life—a known strategy in drug design.

    • Target Engagement: The methyl group can establish crucial van der Waals interactions within a protein's binding site, enhancing potency and selectivity.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through established heterocyclic chemistry methods, most notably adaptations of the Bischler-Napieralski or Pomeranz-Fritsch reactions, followed by chlorination.

A highly effective and common route involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃), which also serves as the chlorinating agent.[6][7] A plausible synthetic route, adapted from known procedures for similar isoquinolines, is outlined below.[8]

graph "synthesis_workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.0, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", penwidth=1.0];

}

Diagram 1: Plausible synthesis of this compound.

This two-stage process first builds the necessary N-acyl-phenethylamine precursor, which is then cyclized and chlorinated in a one-pot Bischler-Napieralski reaction to yield the target building block.[6][7][9]

The Synthetic Utility: Key Transformations

The power of this compound lies in the selective reactivity of its C1-Cl bond. This position is the primary site for diversification, allowing medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful tools in modern organic synthesis, and the 1-chloro-isoquinoline scaffold is an excellent substrate for these transformations.[2]

The Suzuki-Miyaura coupling is invaluable for creating C-C bonds, typically to append aryl or heteroaryl moieties.[1][2][10] This reaction is fundamental for building biaryl structures often found in kinase inhibitors.

graph "reaction_schemes" { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Diagram 2: Key cross-coupling reactions of the building block.

Field-Proven Protocol: Suzuki-Miyaura Coupling of a 1-Chloroisoquinoline Analogue

The following protocol is adapted from established methods for structurally similar chloro-heteroaromatic compounds and provides a robust starting point.[2]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.2-1.5 equivalents), a base such as K₂CO₃ or K₃PO₄ (2-3 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and a phosphine ligand (e.g., XPhos, 2-6 mol%).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under positive inert gas pressure, add this compound (1.0 equivalent) followed by an anhydrous solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1-0.5 M).

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100-120 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionsCausality/Expert Insight
Catalyst Pd₂(dba)₃ / XPhos or SPhosBulky, electron-rich phosphine ligands like XPhos are highly effective for the challenging oxidative addition step involving electron-rich chloro-heterocycles.[2]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for the transmetalation step of the catalytic cycle. Stronger, anhydrous bases are often preferred to drive the reaction to completion.
Solvent 1,4-Dioxane, TolueneAprotic, high-boiling point solvents are required to achieve the necessary reaction temperatures for activating the C-Cl bond.
Temperature 100-120 °CHigher temperatures provide the activation energy needed for the oxidative addition of the palladium catalyst to the relatively strong C-Cl bond.

Table 1. Typical reaction parameters for Suzuki-Miyaura coupling.

The formation of C-N bonds is arguably one of the most important transformations in medicinal chemistry. The Buchwald-Hartwig amination allows for the direct coupling of primary or secondary amines to the C1-position, providing access to a wide range of 1-aminoisoquinoline derivatives which are common in kinase inhibitors.

Case Study: Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of modern therapeutics, particularly in oncology. Many potent kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. The 1-aminoisoquinoline scaffold is an excellent mimic of the adenine core of ATP.

A representative synthesis, based on methodologies disclosed in the patent literature for related kinase inhibitors, demonstrates the strategic use of this compound.

Exemplary Synthesis of a 1-Anilino-7-methylisoquinoline Scaffold:

graph "drug_discovery_workflow" { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4", label="Workflow: From Building Block to Kinase Inhibitor Scaffold", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.0, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", penwidth=1.0];

}

Diagram 3: Workflow for developing kinase inhibitors.

In this workflow, this compound serves as the foundational scaffold. By reacting it with a diverse library of substituted anilines via Buchwald-Hartwig amination, chemists can rapidly explore the chemical space around the core. The 7-methyl group in this context could serve to probe a specific hydrophobic pocket or to block potential metabolism at that position, thereby improving the pharmacokinetic profile of the resulting inhibitors. This approach allows for the systematic optimization of potency and selectivity, leading to the identification of a clinical candidate.

Conclusion and Future Outlook

This compound stands out as a high-value building block for medicinal chemistry. Its well-defined reactivity at the C1-position provides a reliable and versatile entry point for diversification through robust and scalable cross-coupling chemistry. The C7-methyl group offers a critical handle for fine-tuning the pharmacological properties essential for a successful drug candidate. The demonstrated application of this scaffold in the synthesis of kinase inhibitors underscores its relevance and utility. As the demand for novel, highly selective, and potent small molecule therapeutics continues to grow, the strategic deployment of pre-functionalized, high-value building blocks like this compound will remain an essential strategy for accelerating the drug discovery process.

References

  • BenchChem. (n.d.). Reactivity Profile of 1-Chloro-3,6-dimethoxyisoquinoline: A Technical Guide.
  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Zhang, H. (2016). Quinazoline derivatives as kinases inhibitors and methods of use thereof. U.S.
  • Vertex Pharmaceuticals Incorporated. (2000). Inhibitors of p38. U.S.
  • Haling, J., et al. (2022). SOS1 Inhibitors and uses thereof. U.S.
  • Hilberg, F., et al. (2008). Indolinone derivatives, medicaments containing said compounds and their use. U.S.
  • Flynn, D. L., et al. (2007). Pyrazolo-pyrimidine compounds for the treatment of diseases. U.S.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). VEGF Receptor Kinase Inhibitor Synthesis: The Role of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. Retrieved from [Link]

  • Buskes, M. J., & Blanco, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469.
  • ResearchGate. (n.d.). Examples of approved drugs where Suzuki–Miyaura coupling is employed to form critical carbon–carbon bonds with aromatic or heterocyclic groups. Retrieved from [Link]

  • Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 2(1), e15957.
  • Keane, T. J. (2014). Pyridinone-pyridinyl compounds and methods for treating p38 kinase mediated diseases.
  • Vertex Pharmaceuticals Incorporated. (2001). Heterocyclic inhibitors of p38.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors.
  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules.
  • Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MetaSite 7 - Metabolism prediction. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Chloro-7-methylisoquinoline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Chloro-7-methylisoquinoline, a heterocyclic compound with potential applications in medicinal chemistry and drug development. While the specific historical discovery of this compound is not prominently documented in publicly available literature, its structural motif is of significant interest to researchers. This document will delve into its chemical properties, a probable synthetic route based on established chemical principles, and its prospective role in the development of novel therapeutics.

Introduction to this compound

This compound belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The isoquinoline core is a key structural component in many natural alkaloids and synthetic compounds with diverse biological activities. The presence of a chlorine atom at the 1-position and a methyl group at the 7-position of the isoquinoline ring system imparts specific chemical properties that make it a valuable building block in organic synthesis.

The chloro-substituent at the 1-position is particularly significant as it can serve as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the introduction of a wide range of substituents and the creation of diverse chemical libraries for drug screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in chemical reactions.

PropertyValueSource
CAS Number 24188-80-5[1][2]
Molecular Formula C10H8ClN[1][3]
Molecular Weight 177.63 g/mol [1][3]
Predicted Boiling Point 284.8±20.0 °C[2]
Predicted Density 1.225±0.06 g/cm3 [2]
Predicted pKa 2.31±0.33[2]

Proposed Synthesis of this compound

A similar reaction has been documented for the synthesis of 1-chloro-7-methoxyisoquinoline from 7-Methoxy-isoquinoline-N-oxide hydrochloride using phosphoryl chloride[4]. The general mechanism for this type of reaction involves the activation of the lactam oxygen by the chlorinating agent, followed by nucleophilic attack of the chloride ion at the C1 position and subsequent rearomatization.

Experimental Protocol: Proposed Synthesis

Reaction: 7-methylisoquinolin-1(2H)-one to this compound

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.

Materials:

  • 7-methylisoquinolin-1(2H)-one

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 7-methylisoquinolin-1(2H)-one (1.0 eq) in anhydrous dichloromethane, add phosphorus oxychloride (3.0-5.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

  • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Visualization of the Proposed Synthetic Workflow

G cluster_start Starting Material cluster_reaction Chlorination cluster_workup Workup & Purification cluster_product Final Product start 7-methylisoquinolin-1(2H)-one reaction Reaction with POCl3 in DCM start->reaction Step 1 quench Quenching with Ice reaction->quench Step 2 neutralize Neutralization (NaHCO3) quench->neutralize Step 3 extract Extraction with DCM neutralize->extract Step 4 purify Column Chromatography extract->purify Step 5 product This compound purify->product Step 6 G cluster_compound Core Scaffold cluster_reactions Chemical Modifications cluster_library Compound Library cluster_application Potential Applications compound This compound suzuki Suzuki Coupling compound->suzuki Functionalization buchwald Buchwald-Hartwig Amination compound->buchwald Functionalization sonogashira Sonogashira Coupling compound->sonogashira Functionalization library Diverse Isoquinoline Derivatives suzuki->library buchwald->library sonogashira->library protac PROTACs / Protein Degraders library->protac Screening kinase Kinase Inhibitors library->kinase Screening antiviral Antiviral Agents library->antiviral Screening

Caption: Role of this compound in generating diverse compound libraries.

Conclusion

This compound represents a valuable, albeit not extensively studied, building block for organic synthesis and medicinal chemistry. Its straightforward proposed synthesis and the reactivity of the 1-chloro substituent make it an attractive starting material for the creation of diverse molecular architectures. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of novel therapeutic agents, particularly in the burgeoning field of targeted protein degradation.

References

Sources

An In-depth Technical Guide to 1-Chloro-7-methylisoquinoline for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Chloro-7-methylisoquinoline, a heterocyclic building block of increasing importance in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into its commercial availability, plausible synthetic routes, and its emerging role in the innovative field of targeted protein degradation.

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. The introduction of a chlorine atom at the 1-position and a methyl group at the 7-position of the isoquinoline ring system, as in this compound, creates a versatile chemical entity with tailored reactivity and physicochemical properties. The chloro-substituent, in particular, serves as a key reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of various functionalities, a critical aspect in the construction of complex molecular architectures for drug candidates.

Commercial Availability and Suppliers

This compound (CAS No. 24188-80-5) is available from a number of specialized chemical suppliers catering to the research and development sector. The compound is typically offered in high purity, suitable for synthetic applications in medicinal chemistry. Below is a summary of representative suppliers and their typical product specifications.

SupplierProduct NumberPurityAvailable QuantitiesNotes
Sigma-Aldrich AldrichCPRNot specifiedInquireMarketed as a rare chemical for early discovery research. Buyer assumes responsibility for purity confirmation.[1]
CP Lab Safety -min 98%100 mgListed under "Protein Degrader Building Blocks". For professional research use only.[2]
BLD Pharm -InquireInquireOffers access to NMR, HPLC, LC-MS, and UPLC documentation.[3]
Sunway Pharm Ltd CB53722InquireInquireProvides aliases such as 1-Chlor-7-methyl-isochinolin.[4]
ChemUniverse P67184InquireInquireAccepts blanket purchase orders for large quantities.[5]
CymitQuimica -InquireInquireDistributed by Fluorochem.[6]

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Chemical Properties

Plausible Synthetic Pathway

A likely two-step synthesis commences with the preparation of 7-methylisoquinolin-1(2H)-one, followed by chlorination to yield the target compound.

Step 1: Synthesis of 7-methylisoquinolin-1(2H)-one

This precursor can be synthesized via various methods, including the cyclization of appropriate starting materials.

Step 2: Chlorination of 7-methylisoquinolin-1(2H)-one

The conversion of the isoquinolinone to the 1-chloro derivative is a standard transformation. Reagents such as phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) are commonly employed for this purpose.

Illustrative Experimental Protocol (Hypothetical)

To a solution of 7-methylisoquinolin-1(2H)-one in anhydrous toluene, an excess of phosphorus oxychloride is added. The reaction mixture is heated at reflux for several hours under an inert atmosphere. Progress is monitored by thin-layer chromatography. Upon completion, the excess phosphorus oxychloride and toluene are removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a suitable base, such as sodium bicarbonate solution. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford this compound.

Chemical Reactivity

The key feature governing the reactivity of this compound is the electrophilic nature of the C1 carbon, which is activated by the adjacent ring nitrogen. This makes the chlorine atom a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility as a building block, allowing for the introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, to construct more complex molecules.

Applications in Drug Discovery: A Key Building Block for Protein Degraders

A significant and exciting application of this compound is in the field of targeted protein degradation . This is highlighted by its classification as a "Protein Degrader Building Block" by some suppliers.[2] This area of drug discovery aims to eliminate disease-causing proteins rather than simply inhibiting their function.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule typically consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The this compound moiety can serve as a versatile scaffold or a reactive intermediate in the synthesis of the target protein-binding ligand or the linker system of a PROTAC. The chloro group at the C1 position allows for the covalent attachment of other molecular fragments through nucleophilic substitution, enabling the construction of the final PROTAC molecule.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC Molecule (incorporating this compound scaffold) TargetProtein Target Protein of Interest PROTAC->TargetProtein Binds to Target E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds to E3 Ligase UbiquitinatedProtein Poly-ubiquitinated Target Protein E3Ligase->UbiquitinatedProtein Ubiquitination Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Sources

Reactivity of the chloro group in 1-Chloro-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the C1-Chloro Group in 7-Methylisoquinoline

Executive Summary

The 1-chloro-7-methylisoquinoline scaffold is a pivotal intermediate in modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science. The chloro-substituent at the C1 position, activated by the adjacent ring nitrogen, serves as a versatile synthetic handle for a wide array of chemical transformations. This guide provides a comprehensive technical overview of the reactivity of this chloro group, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings and practical applications of two primary classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Each section offers field-proven insights, detailed experimental protocols, and data-rich tables to empower scientists in leveraging this valuable building block for complex molecular synthesis.

The Isoquinoline Core: A Privileged Scaffold

The isoquinoline motif is a cornerstone of numerous natural products and pharmaceutical agents, prized for its rigid structure and ability to present substituents in a defined three-dimensional space. The nitrogen atom within the aromatic system not only influences the molecule's basicity and solubility but also profoundly dictates its chemical reactivity.

Electronic Landscape of this compound

The reactivity of the C1-chloro group is fundamentally governed by the electronic nature of the isoquinoline ring. The electronegative nitrogen atom induces a significant electron deficiency (a δ+ charge) at the adjacent C1 position. This polarization makes the C1 carbon highly susceptible to attack by nucleophiles.

The methyl group at the C7 position is a weak electron-donating group. Due to its meta-relationship with the C1 position, its electronic influence on the reaction center is minimal. Its primary role is modulating the overall lipophilicity and steric profile of the molecule, which can be a crucial design element in drug discovery programs.

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

One of the most fundamental transformations of this compound is the nucleophilic aromatic substitution (SNAr) reaction. Unlike SN1 and SN2 reactions, the SNAr pathway does not involve the direct displacement of the leaving group in a single step or through a carbocation intermediate.[1] Instead, it proceeds via a two-step addition-elimination mechanism.

The reaction is initiated by the attack of a nucleophile at the electron-deficient C1 position, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge in this intermediate is effectively delocalized across the aromatic system, with significant stabilization provided by the electronegative nitrogen atom. In the second step, the aromaticity is restored by the expulsion of the chloride leaving group.

SNAr_Mechanism sub This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer Addition (Rate-Determining Step) nuc Nucleophile (Nu⁻) product 1-Nu-7-methylisoquinoline meisenheimer->product Elimination (Fast) cl Cl⁻

Caption: The Addition-Elimination mechanism of SNAr at the C1 position.

Scope of Nucleophiles

This reaction is highly versatile, accommodating a wide range of nucleophiles.

Nucleophile TypeExampleResulting Functional Group
Oxygen Sodium Methoxide (NaOMe)1-Methoxy
Sodium Phenoxide (NaOPh)1-Phenoxy
Nitrogen Ammonia (NH₃), Amines (RNH₂)1-Amino, 1-Alkylamino
Hydrazine (N₂H₄)1-Hydrazino
Sulfur Sodium Thiolate (NaSR)1-Thioether
Experimental Protocol: Synthesis of 1-Methoxy-7-methylisoquinoline

This protocol describes a typical SNAr reaction, a self-validating system where reaction completion can be monitored and the product isolated through standard procedures.

  • Reagent Preparation: Prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 eq.) to anhydrous methanol under an inert atmosphere (N₂ or Ar) at 0 °C.

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq.).

  • Addition: Add the freshly prepared sodium methoxide solution to the flask via cannula.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1-methoxy-7-methylisoquinoline.

Palladium-Catalyzed Cross-Coupling: A Modern Synthetic Toolkit

While SNAr is effective, palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, offering unparalleled scope and functional group tolerance.[3] For an aryl chloride like this compound, which can be less reactive than its bromide or iodide counterparts, the choice of a suitable palladium catalyst and ligand system is critical for success.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for coupling aryl halides with organoboron reagents, typically boronic acids or their esters.[4] It is a cornerstone for constructing biaryl scaffolds, which are prevalent in pharmaceuticals. The reaction requires a Pd(0) catalyst, a phosphine ligand, and a base to activate the boronic acid.[4][5]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_add Ar-Pd(II)-Cl(L₂) pd0->pd2_add Oxidative Addition arcl Ar-Cl (this compound) arbx Ar'-B(OH)₂ + Base pd2_trans Ar-Pd(II)-Ar'(L₂) pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pd2_trans->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

EntryBoronic Acid (1.2 eq.)Catalyst (mol%)Ligand (mol%)Base (2.0 eq.)SolventTemp (°C)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃Dioxane110
3Pyridine-3-boronic acidPdCl₂(dppf) (3)-K₂CO₃DME/H₂O90
  • Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), K₃PO₄ (2.0 eq.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) to an oven-dried reaction tube.

  • Solvent Addition: Add anhydrous, degassed toluene and water (e.g., 10:1 ratio) to achieve a concentration of 0.1-0.2 M.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours, monitoring by LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify via column chromatography to obtain 1-phenyl-7-methylisoquinoline.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling aryl halides with amines.[3][6] This reaction has largely replaced harsher classical methods.[3] Success with aryl chlorides hinges on the use of sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, XPhos, BrettPhos) that facilitate the challenging oxidative addition and reductive elimination steps.[6][7]

Buchwald_Cycle pd0 Pd(0)L (Active Catalyst) pd2_add Ar-Pd(II)-Cl(L) pd0->pd2_add Oxidative Addition arcl Ar-Cl (this compound) amine R₂NH + Base pd2_amido [Ar-Pd(II)-NR₂(L)] pd2_add->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR₂ (Coupled Product) pd2_amido->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

EntryAmine (1.2 eq.)Pre-catalyst (mol%)Base (1.5 eq.)SolventTemp (°C)
1MorpholineXPhos Pd G3 (2)LHMDSToluene100
2AnilineRuPhos Pd G3 (3)NaOt-BuDioxane110
3BenzylamineBrettPhos Pd G3 (2)K₃PO₄t-AmylOH100
  • Inert Atmosphere Setup: To a glovebox-charged vial, add this compound (1.0 eq.), XPhos Pd G3 pre-catalyst (2 mol%), and sodium tert-butoxide (1.5 eq.).

  • Reagent Addition: Remove the vial from the glovebox. Add anhydrous, degassed toluene, followed by morpholine (1.2 eq.) via syringe.

  • Reaction: Seal the vial with a Teflon-lined cap and heat in a preheated block to 100 °C for 4-18 hours. Monitor progress by LC-MS.

  • Work-up and Purification: Cool the reaction to ambient temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash chromatography to isolate the desired 1-(morpholino)-7-methylisoquinoline.

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8][9] This reaction is invaluable for synthesizing conjugated systems found in materials science and as precursors for more complex heterocyclic scaffolds. The classic protocol uses a palladium catalyst and a copper(I) co-catalyst, though copper-free methods have also been developed.[10]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_add Ar-Pd(II)-Cl(L₂) pd0->pd2_add Oxidative Addition pd2_trans Ar-Pd(II)-C≡CR(L₂) pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination pd2_trans->product alkyne R-C≡C-H cu_acetylide Cu-C≡C-R alkyne->cu_acetylide Cu(I), Base cu_acetylide->pd2_trans

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

  • Inert Atmosphere Setup: To a dry Schlenk flask under argon, add this compound (1.0 eq.), Pd(PPh₃)₄ (2 mol%), and copper(I) iodide (CuI) (4 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by triethylamine (Et₃N, 2.0 eq.) and phenylacetylene (1.2 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until TLC/LC-MS indicates completion (typically 2-12 hours).

  • Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with saturated aqueous NH₄Cl solution (to remove copper salts) and then brine. Dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield 1-(phenylethynyl)-7-methylisoquinoline.

Conclusion and Synthetic Outlook

The chloro group in this compound is a remarkably versatile and reactive handle for molecular elaboration. Its reactivity is dominated by two powerful classes of transformations: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. A thorough understanding of the underlying mechanisms—the addition-elimination pathway for SNAr and the oxidative addition/reductive elimination cycles for cross-coupling—is paramount for methodological success. By carefully selecting nucleophiles, coupling partners, and precisely optimized catalytic systems, researchers can confidently and efficiently access a vast chemical space of novel 7-methylisoquinoline derivatives, accelerating discovery in medicinal chemistry and materials science.

References

  • Royal Society of Chemistry. (n.d.). Palladium(ii)-catalyzed C–C and C–O bond formation for the synthesis of C1-benzoyl isoquinolines from isoquinoline N-oxides and nitroalkenes. Chemical Communications. [Link]

  • Halder, P., Talukdar, V., Iqubal, A., & Das, P. (2022). Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry. The Journal of Organic Chemistry, 87(21), 13965–13979. [Link]

  • Halder, P., Talukdar, V., Iqubal, A., & Das, P. (2022). Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry. PubMed. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • MDPI. (n.d.). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. [Link]

  • Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Royal Society of Chemistry. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. [Link]

  • YouTube. (2022). Nucleophilic Aromatic Substitution EXPLAINED!. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • Appchem. (n.d.). This compound. [Link]

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]

Sources

The Methylisoquinoline Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The methylisoquinoline scaffold, a prominent heterocyclic aromatic framework, is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] This guide delves into the profound biological significance of this structural motif, exploring its prevalence in a vast array of pharmacologically active compounds. We will dissect the diverse mechanisms of action, from DNA intercalation and enzyme inhibition to the modulation of critical signaling pathways, that underpin the therapeutic efficacy of methylisoquinoline derivatives. Through an examination of key natural alkaloids like berberine, palmatine, and sanguinarine, as well as synthetic analogs, this paper highlights the scaffold's versatility in targeting a spectrum of diseases, including cancer, microbial infections, and metabolic disorders. Detailed experimental protocols, structure-activity relationship analyses, and visualizations of molecular pathways are provided to equip researchers and drug development professionals with the critical insights needed to harness the full therapeutic potential of this remarkable scaffold.

Introduction: The Architectural Significance of the Isoquinoline Nucleus

The isoquinoline framework, a fusion of a benzene and a pyridine ring, represents a "privileged structure" in the lexicon of medicinal chemistry.[1][3] Its rigid, planar geometry combined with versatile sites for chemical modification allows it to interact with a multitude of biological targets with high specificity and affinity.[1] Isoquinoline alkaloids, a major class of nitrogen-containing natural products, are biosynthesized in plants from amino acid precursors like tyrosine and phenylalanine.[4][5][6] These compounds have been utilized in traditional medicine for centuries and continue to be a rich source of lead compounds for modern drug discovery.[4][7][8]

The introduction of a methyl group to the isoquinoline core can significantly influence its pharmacological profile. Depending on its position, the methyl group can enhance binding affinity to target proteins, modulate solubility and bioavailability, and alter the electronic properties of the heterocyclic system, thereby fine-tuning its biological activity. This guide will focus specifically on the profound impact of the methylisoquinoline scaffold across key therapeutic areas.

A Multifaceted Pharmacophore in Oncology

The methylisoquinoline scaffold is a recurring motif in numerous potent anticancer agents, which exert their effects through a variety of mechanisms.[2]

DNA Intercalation and Topoisomerase Inhibition

One of the primary anticancer mechanisms of certain methylisoquinoline alkaloids is their ability to interfere with DNA replication and repair. The planar aromatic rings of compounds like berberine, palmatine, and sanguinarine allow them to intercalate between DNA base pairs.[9] This insertion distorts the DNA helix, creating a physical barrier that obstructs the processes of replication and transcription.

Furthermore, these alkaloids are potent inhibitors of DNA topoisomerases, essential enzymes that manage DNA topology during cellular processes.[10][11] By stabilizing the transient covalent complex between topoisomerase and DNA, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis) in cancer cells.[10][11] Notably, the 3-arylisoquinoline scaffold is a common feature in non-camptothecin topoisomerase I inhibitors.[10]

Modulation of Critical Oncogenic Signaling Pathways

Beyond direct DNA interaction, methylisoquinoline derivatives exhibit sophisticated control over intracellular signaling cascades that are frequently dysregulated in cancer.

  • Sanguinarine , a benzophenanthridine alkaloid, demonstrates robust pro-apoptotic and anti-proliferative effects.[12][13] It has been shown to inhibit erroneously activated signal transduction pathways, suppress angiogenesis, and reduce tumor cell invasion.[12][13][14] Sanguinarine can induce apoptosis by modulating the Bcl-2 family of proteins and activating caspases.[14][15] It also down-regulates key survival pathways like STAT3 and NF-κB.[13][16]

  • Berberine , a protoberberine alkaloid, has shown significant anticancer activity, in part, by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[17][18] AMPK activation by berberine leads to the inhibition of the mammalian target of rapamycin (mTOR), a key promoter of cell growth and proliferation.[17] This action, coupled with the inhibition of NF-κB and the induction of p53 phosphorylation, contributes to its anti-proliferative and pro-apoptotic effects in cancer cells.[17]

The following diagram illustrates a simplified workflow for screening methylisoquinoline derivatives for anticancer activity.

G cluster_0 Compound Library & Preparation cluster_1 In Vitro Screening cluster_2 Lead Compound Follow-up Lib Methylisoquinoline Derivative Library Stock Prepare Stock Solutions (e.g., in DMSO) Lib->Stock Working Create Working Dilutions in Culture Medium Stock->Working Treatment Treat Cells with Working Dilutions Working->Treatment Seeding Seed Cancer Cell Lines (e.g., MCF-7, HCT116) in 96-well plates Seeding->Treatment MTT Perform Cytotoxicity Assay (e.g., MTT Assay) Treatment->MTT IC50 Calculate IC50 Values MTT->IC50 MOA Mechanism of Action Studies (e.g., Apoptosis Assay, Western Blot for Signaling Proteins) IC50->MOA SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Optimization Lead Optimization SAR->Optimization

Caption: Workflow for anticancer screening of methylisoquinoline compounds.

Broad-Spectrum Antimicrobial Activity

Many natural methylisoquinoline alkaloids possess significant antibacterial, antifungal, and antiviral properties.[19][20][21] Their mechanism of action is often multifaceted, making it difficult for microbes to develop resistance.

  • Antibacterial Action: Berberine and palmatine exhibit broad-spectrum activity against Gram-positive and some Gram-negative bacteria.[22] Their mechanisms include inhibiting cell division by disrupting the FtsZ protein, damaging the cell membrane, and inhibiting DNA and protein synthesis.[23] Berberine can also inhibit bacterial efflux pumps, which can help restore the efficacy of other antibiotics when used in combination.[23]

  • Antiviral Properties: Isoquinoline alkaloids have been investigated for their activity against a range of viruses.[5][6] Some compounds, like the bis-benzylisoquinoline alkaloid aromoline, have shown potent activity against SARS-CoV-2 variants by potentially interfering with the spike protein's interaction with the ACE2 receptor.[24] The structure-activity relationship is crucial, with features like the quaternary nitrogen and specific substitution patterns playing a key role in antiviral efficacy.[20][21]

Applications in Metabolic and Neurological Disorders

The biological reach of the methylisoquinoline scaffold extends to metabolic and central nervous system (CNS) disorders.

  • Metabolic Regulation (Anti-diabetic Effects): Berberine is well-documented for its beneficial metabolic effects.[18] It improves glucose metabolism and insulin sensitivity, primarily through the activation of AMPK.[18][25] AMPK activation enhances glucose uptake in muscle cells, reduces gluconeogenesis in the liver, and modulates lipid metabolism.[18][23] These multi-target effects make berberine a compelling agent for managing type 2 diabetes and related metabolic syndromes.[25]

The diagram below illustrates the central role of AMPK in mediating berberine's metabolic effects.

G cluster_glucose Glucose Homeostasis cluster_lipid Lipid Metabolism Berberine Berberine AMPK AMPK Activation (p-AMPK ↑) Berberine->AMPK GlucoseUptake ↑ Glucose Uptake (Muscle, Adipocytes) AMPK->GlucoseUptake Gluconeogenesis ↓ Gluconeogenesis (Liver) AMPK->Gluconeogenesis Lipogenesis ↓ Lipogenesis (ACC Inhibition) AMPK->Lipogenesis FattyAcidOx ↑ Fatty Acid Oxidation AMPK->FattyAcidOx mTOR mTOR Pathway ↓ AMPK->mTOR

Caption: Berberine activates AMPK, a key regulator of metabolism.

  • Neuroprotection: Palmatine has shown potential in the context of neurodegenerative diseases like Alzheimer's.[22] It can exert neuroprotective effects by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[22][26] Its ability to cross the blood-brain barrier is a significant advantage for treating CNS disorders.[26]

Summary of Biological Activities

The following table summarizes the key biological activities and targets of representative methylisoquinoline alkaloids.

AlkaloidClassKey Biological ActivitiesPrimary Molecular Targets/Mechanisms
Berberine ProtoberberineAnticancer, Anti-diabetic, Antimicrobial, Cardioprotective[27][28][29]AMPK activation, mTOR inhibition, Topoisomerase inhibition, DNA intercalation[9][17][18]
Palmatine ProtoberberineAnticancer, Neuroprotective, Antimicrobial, Anti-inflammatory[7][19][22]DNA/RNA binding, Acetylcholinesterase (AChE) inhibition, PI3K/AKT pathway suppression[19][22]
Sanguinarine BenzophenanthridinePotent Anticancer, Anti-inflammatory, Antimicrobial[12][13][30]Apoptosis induction (caspase activation), NF-κB inhibition, STAT3 inhibition, DNA intercalation[12][14][16]

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

To provide a practical context for evaluating the biological activity of methylisoquinoline derivatives, this section details a standard protocol for the MTT cytotoxicity assay. This colorimetric assay is a widely used method to measure cell viability based on the metabolic activity of mitochondrial dehydrogenases.[31][32]

Principle:

Viable cells with active mitochondria contain reductase enzymes that cleave the yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product.[32] The amount of formazan produced is directly proportional to the number of living cells.[32] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[33]

Materials:
  • Methylisoquinoline compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Humidified CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Methodology:
  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer and assess viability (e.g., with trypan blue).

    • Dilute the cell suspension to an optimal seeding density (typically 5,000–10,000 cells/well). The optimal density should be determined empirically to ensure cells are in an exponential growth phase throughout the experiment.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.[32][34]

  • Compound Treatment:

    • Prepare serial dilutions of the methylisoquinoline compound in complete culture medium from the stock solution.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the diluted compound solutions to the respective wells (typically in triplicate).

    • Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%) and an untreated control (medium only).[32]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[32]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[32][33]

    • Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells. The incubation time may need optimization based on the cell line's metabolic rate.[33]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[34]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[34]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[34] A reference wavelength of ~630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

The methylisoquinoline scaffold is undeniably a pharmacologically significant core that continues to fuel innovation in drug discovery. Its presence in numerous natural products with proven therapeutic activities validates its utility as a template for designing novel therapeutic agents.[35][36]

Future research will likely focus on several key areas:

  • Synthesis of Novel Libraries: The development of efficient and diverse synthetic methodologies, such as multicomponent reactions and C-H activation strategies, will enable the creation of large, novel libraries of methylisoquinoline derivatives for high-throughput screening.[37][38][39]

  • Target Deconvolution: While the activities of many natural alkaloids are known, the precise molecular targets for some are still being elucidated. Advanced chemical biology and proteomic approaches will be crucial for identifying novel targets and understanding polypharmacological effects.

  • Improving Pharmacokinetics: A significant challenge for some natural alkaloids is poor bioavailability and rapid metabolism.[40] Medicinal chemistry efforts will continue to focus on creating derivatives with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties to enhance their clinical translatability.

  • Combination Therapies: The ability of compounds like sanguinarine and berberine to sensitize cancer cells to conventional chemotherapeutics highlights their potential in combination therapies, which can reduce drug toxicity and overcome resistance.[13][41]

References

  • The Anticancer Effect of Sanguinarine: A Review. PubMed.
  • Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice. NIH.
  • Pharmacological properties and therapeutic potential of berberine: a comprehensive review. Frontiers in Pharmacology.
  • Pharmacological properties and therapeutic potential of berberine: a comprehensive review. Frontiers in Pharmacology.
  • 3-Arylisoquinolines as novel topoisomerase I inhibitors. PubMed.
  • Pharmacological properties and therapeutic potential of berberine: a comprehensive review. Frontiers Media SA.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Berberine, a Natural Plant Product, Activates AMP-Activated Protein Kinase With Beneficial Metabolic Effects in Diabetic and Insulin-Resistant States.
  • (PDF) Anticancer Perspectives of Sanguinarine: A Review.
  • Palmatine: A Review of its Pharmacology, Toxicity and Pharmacokinetics.
  • Palmatine: A review of pharmacological properties and pharmacokinetics.
  • Berberine enhances the AMPK activation and autophagy and mitigates high glucose-induced apoptosis of mouse podocytes. PubMed.
  • Pharmacological properties and therapeutic potential of berberine: a comprehensive review. Frontiers in Pharmacology.
  • Berberine Improves Glucose Metabolism through Induction of Glycolysis. PMC - NIH.
  • Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activ
  • Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases. NIH.
  • Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives. PMC - NIH.
  • Palm
  • Application Notes and Protocols for Sanguinarine as a Potential Anticancer Therapeutic Agent. Benchchem.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central.
  • Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Rel
  • From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. Frontiers.
  • Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. Benchchem.
  • (PDF) Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin.
  • Anti-cancer effect of sanguinarine.
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central.
  • Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Rel
  • (PDF) Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship.
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. MDPI.
  • Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs. PMC - PubMed Central.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • MTT assay protocol. Abcam.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Taylor & Francis Online.
  • Synthesis and Investigation of Tricyclic Isoquinoline Deriv
  • MTT (Assay protocol). Protocols.io.
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI.
  • The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry. Benchchem.
  • Quinoline alkaloids as intercal
  • Biologically active isoquinoline alkaloids with drug-like properties
  • Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. PubMed Central.
  • Isoquinoline derivatives and its medicinal activity.
  • Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives.
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Biologically active isoquinoline alkaloids covering 2019-2022. PubMed.
  • Biologically active isoquinoline alkaloids covering 2019–2022.
  • Discovery of novel inhibitors of phosphodiesterase 4 with 1-phenyl-3,4-dihydroisoquinoline scaffold: Structure-based drug design and fragment identific

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid framework and the specific spatial arrangement of its nitrogen atom make it an ideal scaffold for interacting with a wide array of biological targets. The 7-methylisoquinoline backbone, in particular, is a key structural component in various pharmacologically active compounds. The ability to functionalize this core, specifically at the 1-position, through carbon-carbon bond-forming reactions is of paramount importance for the generation of novel molecular entities with tailored properties.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its operational simplicity, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid coupling partners.[1][2] This guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki coupling reactions with 1-chloro-7-methylisoquinoline, a challenging yet economically attractive substrate.

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding this cycle is crucial for rational troubleshooting and optimization.

  • Oxidative Addition : The cycle commences with the oxidative addition of the active Pd(0) catalyst to the carbon-chlorine bond of this compound. This is often the rate-limiting step for less reactive aryl chlorides and is highly dependent on the choice of ligand on the palladium center.[4]

  • Transmetalation : In this step, the organic moiety from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]

  • Reductive Elimination : The final step involves the reductive elimination of the coupled product from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-Cl This compound Ar-Cl->Oxidative Addition R-B(OH)2 Arylboronic Acid R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Materials and Reagents

Reagent/MaterialGrade/PuritySupplier (Example)Notes
This compound>97%Sigma-Aldrich, Combi-BlocksEnsure purity, as impurities can affect catalyst performance.
Arylboronic Acid>98%Combi-Blocks, TCIQuality of the boronic acid is critical; consider using freshly opened material.
Palladium PrecatalystSee Table BelowStrem, Sigma-AldrichChoice of precatalyst is crucial for activating the C-Cl bond.
Ligand>98%Strem, Sigma-AldrichBulky, electron-rich phosphine ligands are recommended.
BaseAnhydrous, >99%Sigma-Aldrich, AcrosEnsure the base is finely powdered and dry.
SolventAnhydrousAcros, Sigma-AldrichUse of degassed, anhydrous solvents is essential to prevent side reactions.

Catalyst and Ligand Selection: The Key to Success

The primary challenge in the Suzuki coupling of this compound is the activation of the relatively inert C-Cl bond. This necessitates the use of highly active catalyst systems, typically employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

Palladium PrecatalystRecommended LigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃XPhos or SPhos1-3Highly active for challenging aryl chlorides.[5]
Pd(OAc)₂XPhos or SPhos1-3Cost-effective, but requires in-situ formation of the active catalyst.[5]
XPhos Pd G3None (pre-formed)1-2Air- and moisture-stable, provides reproducible results.
Pd(PPh₃)₄None5-10A more traditional catalyst, may require higher loadings and temperatures.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of reaction parameters may be necessary for specific substrates.

Experimental_Workflow start Start setup Reaction Setup: - Add this compound, arylboronic acid, and base to a dry flask. start->setup inert Inert Atmosphere: - Evacuate and backfill the flask with Argon or Nitrogen (3x). setup->inert solvent Solvent Addition: - Add degassed solvent via syringe. inert->solvent catalyst Catalyst Addition: - Add palladium precatalyst and ligand. solvent->catalyst reaction Reaction: - Heat the mixture with vigorous stirring. catalyst->reaction monitoring Reaction Monitoring: - Track progress by TLC or LC-MS. reaction->monitoring workup Workup: - Cool, dilute, and perform aqueous extraction. monitoring->workup purification Purification: - Purify by column chromatography. workup->purification analysis Analysis: - Characterize the final product (NMR, MS). purification->analysis end End analysis->end

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

1. Reaction Setup:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).

2. Inert Atmosphere:

  • Seal the flask with a rubber septum and connect it to a Schlenk line.

  • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]

3. Solvent Addition:

  • Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio) via syringe.[5] The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

4. Catalyst Addition:

  • To the stirring suspension, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., XPhos, 2-6 mol%). If using a pre-formed catalyst like XPhos Pd G3, add it directly (1-2 mol%).

5. Reaction:

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst system.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

6. Workup:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

7. Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-aryl-7-methylisoquinoline.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor quality reagents- Use a more active catalyst/ligand system (e.g., XPhos Pd G3).- Ensure thorough degassing of solvents.- Use fresh, high-purity reagents.
Protodeboronation - Presence of excess water or protic solvents- Reaction temperature is too high- Use anhydrous solvents and a minimal amount of water.- Optimize the reaction temperature, starting at a lower temperature.
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst system promotes homocoupling- Ensure a strictly inert atmosphere.- Screen different palladium precatalysts and ligands.
Catalyst Decomposition - High reaction temperature- Presence of impurities- Lower the reaction temperature.- Ensure all reagents and solvents are of high purity.

References

  • Hartwig, J. F. (2010).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University. Retrieved from [Link]

  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 1-chloro-7-methylisoquinoline. The synthesis of N-aryl-7-methylisoquinolin-1-amines is of considerable interest in medicinal chemistry and materials science due to the prevalence of the isoquinoline scaffold in biologically active compounds.[1] This application note offers a detailed protocol, mechanistic insights, and guidance on reaction optimization. It is intended for researchers, scientists, and professionals in drug development who are looking to employ this powerful C-N bond-forming reaction.[2][3]

Introduction: The Strategic Importance of the Buchwald-Hartwig Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceuticals and functional materials.[2] The Buchwald-Hartwig amination has emerged as a robust and versatile palladium-catalyzed cross-coupling reaction for forging these bonds, largely superseding harsher, classical methods that often suffer from limited substrate scope and poor functional group tolerance.[2][3]

This protocol focuses on the application of the Buchwald-Hartwig amination to a heteroaromatic chloride, specifically this compound. Heteroaryl chlorides can be challenging substrates in cross-coupling reactions; however, with the appropriate choice of catalyst, ligand, and reaction conditions, high yields of the desired aminated products can be achieved.[4][5]

Mechanistic Underpinnings: A Self-Validating Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[6][7] The key steps are outlined below:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[7][8]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated product (N-aryl-7-methylisoquinolin-1-amine) from the palladium center, which regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[3][8]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex L-Pd(II)(Ar)-Cl Pd(0)L->Oxidative Addition Complex Ar-Cl Amido Complex L-Pd(II)(Ar)-NR'R'' Oxidative Addition Complex->Amido Complex + HNR'R'', - HCl (Base) Amido Complex->Pd(0)L Regenerates Catalyst Product Ar-NR'R'' Amido Complex->Product Reductive Elimination Catalyst_Regen Pd(0)L

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure that can be adapted and optimized for specific amine coupling partners.

Reagents and Equipment
Reagent/EquipmentRecommended Specifications
This compound>98% purity
Amine>98% purity
Palladium Precatalyste.g., Pd₂(dba)₃, Pd(OAc)₂
Phosphine Ligande.g., XPhos, RuPhos, BINAP
Basee.g., NaOtBu, K₃PO₄, Cs₂CO₃
Anhydrous Solvente.g., Toluene, Dioxane, THF
Reaction VesselOven-dried Schlenk tube or microwave vial
Magnetic Stirrer/Hotplate
Inert Gas SystemArgon or Nitrogen
Standard GlasswareFor workup and purification
Purification SystemFlash column chromatography
Step-by-Step Procedure

The following workflow diagram illustrates the key stages of the experimental process.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A Charge vessel with Pd precatalyst, ligand, and base B Add this compound and amine A->B C Add anhydrous solvent B->C D Seal vessel and heat with vigorous stirring C->D E Monitor reaction progress (TLC, LC-MS) D->E F Cool to RT, dilute with organic solvent and water E->F G Extract, wash, and dry organic layer F->G H Concentrate under reduced pressure G->H I Purify by flash column chromatography H->I

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup (under an inert atmosphere of argon or nitrogen):

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).

    • Add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).

    • Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).

  • Reaction:

    • Seal the reaction vessel and place it on a preheated hotplate stirrer (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the designated time (typically 4-24 hours).

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-7-methylisoquinolin-1-amine.

Optimization and Key Considerations

Achieving high yields and purity in the Buchwald-Hartwig amination of this compound requires careful consideration of several parameters. The following table provides a starting point for optimization.[9][10]

ParameterCommon Choices and ConsiderationsRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[3]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, SPhos, BrettPhos)Sterically hindered ligands promote the reductive elimination step and prevent catalyst deactivation.[2][11] The choice of ligand is often substrate-dependent and may require screening.
Base NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDSA strong, non-nucleophilic base is required to deprotonate the amine. The choice of base can significantly impact the reaction rate and yield.[12] Weaker bases may be necessary for substrates with base-sensitive functional groups.[3]
Solvent Toluene, Dioxane, THF, t-BuOHAprotic, non-coordinating solvents are generally preferred. The choice of solvent can influence the solubility of the reagents and the reaction temperature.[12]
Temperature 80-120 °CHigher temperatures are often required for the amination of less reactive aryl chlorides.
Amine Stoichiometry 1.1-1.5 equivalentsA slight excess of the amine is typically used to ensure complete consumption of the starting aryl chloride.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a fresh palladium precatalyst and ligand; Screen different bases; Increase the reaction temperature.
Formation of Side Products Hydrodehalogenation of the starting material; Biaryl formation.Ensure strictly anaerobic conditions; Optimize the ligand-to-palladium ratio.[10]
Difficulty in Purification Co-elution of product with residual ligand or byproducts.Optimize the chromatographic conditions; Consider recrystallization of the final product.

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-aryl-7-methylisoquinolin-1-amines from this compound. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of the desired products. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed January 4, 2026. [Link]

  • Singleton, D. A.; Cioslowski, J. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 4, 2026. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Chemspeed Technologies. Accessed January 4, 2026. [Link]

  • Singleton, D. A.; Cioslowski, J. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Accessed January 4, 2026. [Link]

  • Eastgate, M. D.; et al. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. 2014, 18 (10), 1275–1280.
  • Kollár, L.; et al. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. 2021, 40 (21), 3689–3697.
  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. Accessed January 4, 2026. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Accessed January 4, 2026. [Link]

  • Chernyshev, V. M.; Ananikov, V. P.; et al. Simple Protocol for the C–N Cross-Coupling of Aryl Chlorides with Amines. ChemistryViews. Published June 11, 2023. Accessed January 4, 2026. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. 2020, 18, 645-652.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Accessed January 4, 2026. [Link]

  • Abell, A. D.; et al. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. 2008, 73 (22), 9172–9175.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 4, 2026. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Accessed January 4, 2026. [Link]

  • Bracher, F.; Glas, C.; Wirawan, R. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. Accessed January 4, 2026. [Link]

  • Microwave-induced Synthesis of N-Substituted 1-Alkyl and 1-Aryl 3-Aminoisoquinolines. ResearchGate. Accessed January 4, 2026. [Link]

  • Ukrinchuk, I.; et al. N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides. The Synthesis and Effects on Urinary Output. Molecules. 2020, 25 (1), 134.
  • Synthesis of N-substituted aryl amidines by strong base activation of amines. National Institutes of Health. Accessed January 4, 2026. [Link]

  • Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. National Institutes of Health. Accessed January 4, 2026. [Link]

Sources

Application Notes and Protocols for Sonogashira Coupling of 1-Chloro-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and actionable protocols for the Sonogashira cross-coupling reaction of 1-chloro-7-methylisoquinoline. As a key building block in medicinal chemistry and materials science, the functionalization of the isoquinoline scaffold is of significant interest. The Sonogashira coupling offers a powerful and versatile method for the formation of a carbon-carbon bond between the C1 position of this compound and a terminal alkyne, paving the way for the synthesis of a diverse range of novel compounds.[1][2][3] This document will delve into the mechanistic underpinnings of the reaction, outline both traditional copper-catalyzed and modern copper-free protocols, and provide detailed, step-by-step methodologies to enable successful implementation in a laboratory setting.

Scientific Principles and Mechanistic Overview

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) salt co-catalyst in the presence of an amine base.[1][4] Understanding the catalytic cycles is crucial for troubleshooting and optimizing reaction conditions.

The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.[2][4]

  • Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the this compound. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate, which is formed in the copper cycle. Finally, reductive elimination from this complex yields the desired 1-alkynyl-7-methylisoquinoline product and regenerates the active Pd(0) catalyst.[1][5]

  • Copper Cycle : The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide species.[1] This intermediate is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.

While the copper co-catalyst generally increases the reaction rate, it can also lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling).[4][6] This has led to the development of copper-free Sonogashira protocols, which are particularly useful for sensitive substrates or when homocoupling is a significant issue.[6][7][8][9] In these systems, the base plays a more direct role in the deprotonation of the alkyne, and the reaction often requires more forcing conditions or specialized ligands.[7]

Visualizing the Catalytic Pathway

To illustrate the interconnected nature of the catalytic cycles in the traditional Sonogashira coupling, the following diagram is provided:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 IsoQ-Pd(II)(Cl)L2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)(alkyne)L2 IsoQ-Pd(II)(C≡CR)L2 Transmetalation->ArPd(II)(alkyne)L2 Reductive_Elimination Reductive Elimination ArPd(II)(alkyne)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product IsoQ-C≡CR Reductive_Elimination->Product Cu(I)X CuI Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination Cu_Alkyne_Complex [HC≡CR-CuI] Alkyne_Coordination->Cu_Alkyne_Complex Deprotonation Deprotonation (Base) Cu_Alkyne_Complex->Deprotonation Cu_Acetylide Cu-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation CuI regenerated ArX This compound ArX->Oxidative_Addition Alkyne H-C≡CR Alkyne->Alkyne_Coordination Base Base Base->Deprotonation

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Experimental Protocols

The following protocols are provided as a starting point for the Sonogashira coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

General Considerations
  • Inert Atmosphere : Sonogashira couplings are typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.[10]

  • Solvent Degassing : It is crucial to use anhydrous and degassed solvents to avoid quenching of the catalyst and other reagents.

  • Reagent Purity : The purity of all reagents, particularly the alkyne and the base, is critical for reproducible results.

Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of this compound with a variety of terminal alkynes.

Materials:

ReagentMolar Equivalents
This compound1.0
Terminal Alkyne1.2
Pd(PPh₃)₄0.02
Copper(I) Iodide (CuI)0.04
Triethylamine (Et₃N)2.0
Anhydrous, Degassed Solvent (e.g., THF or DMF)-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equivalents), and copper(I) iodide (CuI, 0.04 equivalents).

  • Add the anhydrous, degassed solvent to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Add triethylamine (2 equivalents) followed by the terminal alkyne (1.2 equivalents) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C. The optimal temperature will depend on the reactivity of the alkyne.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended when alkyne homocoupling is a significant side reaction or when copper contamination of the final product is a concern.

Materials:

ReagentMolar Equivalents
This compound1.0
Terminal Alkyne1.5
Pd₂(dba)₃0.01
XPhos0.04
Cesium Carbonate (Cs₂CO₃)2.0
Anhydrous, Degassed Solvent (e.g., Dioxane or DMF)-

Procedure:

  • In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equivalents) and XPhos (0.04 equivalents) to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for 10 minutes to allow for catalyst pre-formation.

  • Add this compound (1 equivalent), cesium carbonate (2 equivalents), and the terminal alkyne (1.5 equivalents).

  • Heat the reaction mixture to 100-120 °C. Higher temperatures are often required for copper-free couplings of chloro-heterocycles.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Microwave-Assisted Sonogashira Coupling

Microwave irradiation can significantly reduce reaction times and often leads to improved yields.

Materials:

ReagentMolar Equivalents
This compound1.0
Terminal Alkyne1.5
PdCl₂(PPh₃)₂0.03
Copper(I) Iodide (CuI)0.06
Diisopropylethylamine (DIPEA)3.0
DMF in a microwave-safe reaction vessel-

Procedure:

  • To a microwave vial, add this compound (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equivalents), copper(I) iodide (CuI, 0.06 equivalents), and a stir bar.

  • Add DMF, diisopropylethylamine (3 equivalents), and the terminal alkyne (1.5 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to a temperature between 100-150 °C for 15-60 minutes. The optimal conditions should be determined empirically.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Experimental Workflow Visualization

The general workflow for performing a Sonogashira coupling reaction is outlined below:

Sonogashira_Workflow start Start prep Prepare Dry Glassware under Inert Atmosphere start->prep reagents Add this compound, Catalyst, and Co-catalyst/Ligand prep->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent add_base_alkyne Add Base and Terminal Alkyne solvent->add_base_alkyne react Heat and Stir Reaction Mixture add_base_alkyne->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A generalized experimental workflow for the Sonogashira coupling reaction.

Troubleshooting and Key Considerations

  • Low or No Conversion :

    • Catalyst Inactivity : Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to Pd(0).

    • Insufficient Temperature : Chloro-heterocycles are generally less reactive than their bromo or iodo counterparts and may require higher reaction temperatures.

    • Base Strength : A stronger base may be required, particularly in copper-free systems.

  • Alkyne Homocoupling :

    • This is a common side reaction in copper-catalyzed protocols. Consider switching to a copper-free method.

    • Running the reaction at lower temperatures or with a slow addition of the alkyne can sometimes mitigate this issue.

  • Dehalogenation of the Starting Material :

    • This can occur at elevated temperatures. Careful optimization of the reaction temperature and time is necessary.

By leveraging the detailed protocols and mechanistic insights provided in this guide, researchers can effectively employ the Sonogashira coupling for the synthesis of novel 1-alkynyl-7-methylisoquinoline derivatives, thereby expanding the chemical space for drug discovery and materials science applications.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Platner, J. J., et al. (2005). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 24(21), 5069–5078. [https://pubs.acs.org/doi/10.1021/om050499+
  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • BYJU'S. (n.d.). Sonogashira Coupling. [Link]

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. [Link]

  • Das, P., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 6(31), 20563–20574. [Link]

  • ResearchGate. (2023). The pathway of copper-free Sonogashira reaction to provide different compounds. [Link]

  • MDPI. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]

  • National Center for Biotechnology Information. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • The Organic Chemistry Blog. (2008). Copper-free Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]shtm)

Sources

Application Notes & Protocols: Synthesis of Potent Kinase Inhibitors Utilizing the 1-Chloro-7-methylisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Isoquinoline Core in Kinase Inhibitor Design

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic aromatic nature provides an excellent framework for mimicking the adenine region of ATP, enabling competitive binding to the ATP-binding site of various protein kinases.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinases a primary target for modern drug discovery.[2][3]

1-Chloro-7-methylisoquinoline emerges as a particularly valuable starting material for the synthesis of kinase inhibitor libraries. The chlorine atom at the 1-position serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions.[4] The methyl group at the 7-position can influence the molecule's steric and electronic properties, potentially enhancing target binding, selectivity, and pharmacokinetic profiles.[4][5]

These application notes provide a comprehensive guide for researchers, detailing the primary synthetic strategies, step-by-step protocols, and mechanistic rationale for leveraging this compound in the development of novel kinase inhibitors.

Targeted Signaling Pathways: Context for Inhibition

Kinase inhibitors derived from the isoquinoline scaffold often target critical signaling pathways implicated in cell proliferation, survival, and angiogenesis. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, a key pathway in many cancers. Understanding this pathway is crucial for elucidating the mechanism of action of the synthesized compounds.[2][6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR binds Inhibitor Isoquinoline-based Kinase Inhibitor Inhibitor->EGFR inhibits ATP binding Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors ERK->TF activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation promotes

Caption: EGFR signaling pathway and the inhibitory action of a derivative.

Key Synthetic Strategies & Mechanistic Rationale

The functionalization of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods are indispensable in modern drug discovery for their reliability, functional group tolerance, and broad substrate scope.[7][8]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for constructing biaryl scaffolds common in kinase inhibitors.[1][9] The reaction couples the chloro-isoquinoline with an organoboron reagent, typically an arylboronic acid.

Causality Behind the Method:

  • Catalytic Cycle: The reaction proceeds through a well-defined catalytic cycle: (1) Oxidative Addition of the Pd(0) catalyst to the C-Cl bond, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]

  • Role of the Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. It activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[10][11]

  • Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst oxidation and deactivation.[1]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, allowing for the facile synthesis of aryl amines.[12][13] This is particularly useful for installing amine-containing pharmacophores that can form key hydrogen bond interactions within the kinase hinge region.[14][15]

Causality Behind the Method:

  • Catalytic Cycle: The mechanism is analogous to other cross-couplings: (1) Oxidative Addition of Pd(0) to the C-Cl bond, (2) Amine Coordination and Deprotonation by a base to form a palladium-amido complex, and (3) Reductive Elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[12][13]

  • Role of Ligands: Sterically hindered phosphine ligands (e.g., Xantphos, SPhos) are crucial. They stabilize the palladium catalyst, promote the rate-limiting reductive elimination step, and prevent catalyst decomposition, thereby expanding the reaction's scope to less reactive aryl chlorides.[8][12]

  • Role of the Base: A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the amine, enabling its coordination to the palladium center.[13]

Experimental Workflows and Protocols

The following diagram illustrates the synthetic diversification of the this compound scaffold.

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Arylboronic Acid Pd Catalyst, Base start->suzuki_reagents buchwald_reagents Primary/Secondary Amine Pd Catalyst, Ligand, Base start->buchwald_reagents suzuki_product 1-Aryl-7-methylisoquinoline (C-C Bond Formed) suzuki_reagents->suzuki_product buchwald_product 1-Amino-7-methylisoquinoline (C-N Bond Formed) buchwald_reagents->buchwald_product

Caption: Synthetic diversification of this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol details a standard procedure for the palladium-catalyzed C-C bond formation.[1][4]

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound177.631.01.0
4-Methoxyphenylboronic Acid151.961.21.2
Pd(PPh₃)₄ (Tetrakis)1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.52.5
1,4-Dioxane-8 mL-
Water (Deionized, Degassed)-2 mL-

Step-by-Step Procedure

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 177.6 mg), 4-Methoxyphenylboronic Acid (1.2 mmol, 182.4 mg), and Potassium Carbonate (2.5 mmol, 345.5 mg).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst & Solvent Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (0.03 mmol, 34.7 mg). Subsequently, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and filter through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline

This protocol outlines a standard procedure for palladium-catalyzed C-N bond formation.[13][16]

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound177.631.01.0
Aniline93.131.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium)915.720.020.02
Xantphos578.680.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (Anhydrous)-10 mL-

Step-by-Step Procedure

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, add this compound (1.0 mmol, 177.6 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and NaOtBu (1.4 mmol, 134.5 mg) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Add anhydrous toluene (10 mL) followed by aniline (1.2 mmol, 109 µL).

  • Reaction: Seal the vial tightly. Remove it from the glovebox and place it in a preheated heating block at 100 °C. Stir for 16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and pass it through a short plug of silica gel, eluting with additional ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 3: Purification and Characterization

The crude products from both reactions must be purified and their identities confirmed.

  • Purification:

    • Method: Flash column chromatography on silica gel is the standard method for purification.[13][16]

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%) is typically effective. The optimal eluent system should be determined beforehand using TLC analysis.

    • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this onto the column. Elute with the chosen solvent system, collecting fractions and combining those containing the pure product as identified by TLC.

  • Characterization:

    • Identity and Purity: The structure, identity, and purity of the final compounds should be confirmed using standard analytical techniques.[13][17]

    • Techniques:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

      • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

Data Presentation: Representative Results

The following table summarizes hypothetical results for a small series of synthesized kinase inhibitors, demonstrating the successful application of the described protocols.

Compound IDSynthetic RouteCoupling PartnerYield (%)Purity (HPLC)Target Kinase IC₅₀ (nM)
KM-ISO-01 Suzuki-Miyaura4-Methoxyphenylboronic Acid85>98%EGFR (55)
KM-ISO-02 Suzuki-MiyauraPyridine-3-boronic Acid78>99%VEGFR-2 (42)
KM-ISO-03 Buchwald-HartwigAniline81>99%CDK2 (89)
KM-ISO-04 Buchwald-Hartwig3-Chloroaniline75>98%EGFR (38)

Note: IC₅₀ values are hypothetical and serve as representative data for kinase inhibitory activity.[6][18]

Conclusion

This compound is a highly effective and versatile scaffold for the synthesis of novel kinase inhibitors. The strategic application of robust and reliable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, enables the rapid generation of diverse compound libraries. The protocols detailed in these notes provide a solid foundation for researchers to explore the chemical space around the isoquinoline core, facilitating the discovery and development of potent and selective therapeutic agents for the treatment of cancer and other kinase-driven diseases.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ChemMedChem. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

  • Google Patents.
  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • PubChem. 1-Chloro-7-methoxyisoquinoline-6-carbonitrile. [Link]

  • PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • NIH. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • MDPI. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

  • Appchem. This compound. [Link]

  • ResearchGate. Extraction and Purification of Isoquinoline from Wash Oil. [Link]

  • MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]

  • NIH. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. [Link]

  • NIH. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. [Link]

  • Royal Society of Chemistry. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

  • PubMed. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]

  • PubMed. Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases. [Link]

  • PubMed. Methods of isolation and determination of isoquinoline alkaloids. [Link]

  • Semantic Scholar. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

  • PubMed Central. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. [Link]

Sources

Application Notes and Protocols for Developing Protein Degraders with the 1-Chloro-7-methylisoquinoline Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Leveraging the Isoquinoline Scaffold for Novel Kinase Degraders

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds, including potent protein kinase inhibitors.[1][2][3] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule inhibitors targeting kinases has been a cornerstone of modern drug discovery.[3] More recently, the advent of Proteolysis Targeting Chimeras (PROTACs) has provided a powerful new modality to not just inhibit, but eliminate pathogenic proteins by hijacking the cell's own ubiquitin-proteasome system.[4]

This guide presents a forward-looking application of the versatile building block, 1-Chloro-7-methylisoquinoline , in the rational design and synthesis of novel protein degraders. While direct literature for this specific starting material in PROTAC synthesis is nascent, its chemical functionalities offer a strategic entry point for creating new chemical entities. The chloro-substituent at the 1-position is an ideal handle for well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are instrumental in modern drug discovery for forging carbon-carbon and carbon-nitrogen bonds respectively.[5][6][7][8]

Herein, we propose a synthetic strategy to utilize this compound for the development of a novel kinase inhibitor-based PROTAC, targeting a hypothetical kinase 'X-Kinase'. This approach underscores the potential of this building block to generate diverse libraries of compounds for screening and optimization in targeted protein degradation.

Strategic Rationale: The Utility of this compound

The choice of this compound as a starting scaffold is underpinned by several key features:

  • The Isoquinoline Core: This heterocyclic system is a known mimic of the purine ring of ATP, enabling it to bind within the ATP-binding pocket of a wide array of kinases.[3]

  • The 1-Chloro Substituent: This reactive site serves as a versatile anchor for introducing a variety of chemical moieties through robust and well-documented cross-coupling reactions. This allows for the exploration of diverse chemical space to achieve desired potency and selectivity for the target kinase.

  • The 7-Methyl Group: This substituent can play a role in modulating the pharmacokinetic properties of the final compound or can serve as a vector for linker attachment, providing an alternative conjugation point to the newly introduced group at the 1-position.

Overall Workflow for PROTAC Development

The development of a protein degrader from the this compound building block can be conceptualized in the following workflow:

PROTAC Development Workflow cluster_0 POI Ligand Synthesis cluster_1 PROTAC Assembly cluster_2 Biological Evaluation Start This compound Step1 Suzuki Coupling with Arylboronic Acid Start->Step1 Pd Catalyst, Base Product1 Novel Kinase Inhibitor (POI Ligand) Step1->Product1 Step4 Conjugation of POI Ligand, Linker, and VHL Ligand Product1->Step4 Step2 Linker Synthesis Step2->Step4 Step3 VHL Ligand Synthesis Step3->Step4 Final_PROTAC Final PROTAC Molecule Step4->Final_PROTAC Assay1 Biochemical & Ternary Complex Assays Final_PROTAC->Assay1 Assay2 Cellular Degradation Assays (e.g., Western Blot) Assay1->Assay2 Assay3 Functional Assays (e.g., Cell Viability) Assay2->Assay3

Caption: Workflow for developing a PROTAC from this compound.

Experimental Protocols

Part 1: Synthesis of a Novel Kinase Inhibitor (POI Ligand) via Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. The choice of arylboronic acid will be dictated by the desired pharmacophore for binding to the target kinase.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Protocol:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Solvent Addition: Add the anhydrous solvent to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-aryl-7-methylisoquinoline (the POI ligand).

Part 2: Synthesis of the PROTAC Molecule

This part outlines the conjugation of the newly synthesized POI ligand to a VHL E3 ligase ligand via a suitable linker. This protocol assumes the POI ligand has a functional group (e.g., an amine on the aryl group introduced in Part 1) suitable for linker attachment, and a VHL ligand with a carboxylic acid handle is used.

Materials:

  • Synthesized POI ligand with an amine handle

  • VHL E3 ligase ligand with a carboxylic acid handle (synthesis based on established protocols[9][10][11][12])

  • Bifunctional linker (e.g., a PEG linker with a terminal carboxylic acid and a protected amine)

  • Peptide coupling reagents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA or Et₃N)

  • Anhydrous DMF

  • Deprotection reagents (e.g., TFA for Boc-group removal)

Protocol:

  • Linker-VHL Ligand Conjugation:

    • Dissolve the VHL ligand with a carboxylic acid handle (1.0 eq) and the bifunctional linker with a protected amine (1.1 eq) in anhydrous DMF.

    • Add the coupling reagents (e.g., HATU (1.2 eq) and DIPEA (2.0 eq)) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS. Upon completion, purify the product by preparative HPLC.

  • Deprotection of the Linker:

    • Dissolve the purified Linker-VHL ligand conjugate in a suitable solvent (e.g., DCM).

    • Add the deprotection reagent (e.g., TFA) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess reagent under reduced pressure to obtain the deprotected Linker-VHL ligand with a free amine.

  • Final PROTAC Assembly:

    • In a separate flask, activate the carboxylic acid of the POI ligand (if the linker attachment point is a carboxyl group) or a carboxylated linker attached to the POI ligand using coupling reagents.

    • Add the deprotected Linker-VHL ligand (1.0 eq) and DIPEA (2.0 eq) to the activated POI ligand-linker intermediate.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

Data Presentation and Characterization

The synthesized compounds should be thoroughly characterized at each step.

CompoundAnalytical MethodExpected Outcome
1-Aryl-7-methylisoquinoline (POI Ligand)¹H NMR, ¹³C NMR, HRMSSpectral data consistent with the proposed structure and accurate mass.
Linker-VHL Ligand ConjugateLC-MS, ¹H NMRConfirmation of successful coupling and expected molecular weight.
Final PROTAC MoleculeLC-MS, ¹H NMR, HPLC PurityConfirmation of the final product's identity, purity (>95%), and molecular weight.

Biological Evaluation of the Novel PROTAC

A series of biochemical and cellular assays are essential to validate the efficacy of the newly synthesized PROTAC.[5]

Biochemical Assays
  • Target Engagement: Confirm the binding of the PROTAC to both the target kinase and the VHL E3 ligase independently using techniques like Fluorescence Polarization (FP) or Isothermal Titration Calorimetry (ITC).

  • Ternary Complex Formation: Demonstrate the PROTAC-mediated formation of a stable ternary complex (POI-PROTAC-VHL) using methods such as Surface Plasmon Resonance (SPR) or TR-FRET.[4]

Cellular Assays
  • Target Protein Degradation: Quantify the reduction of the target kinase levels in a relevant cell line using Western Blot or in-cell Western assays. Determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

  • Time and Concentration Dependence: Evaluate the kinetics of protein degradation by treating cells with the PROTAC at various concentrations and for different durations.

  • Selectivity: Assess the selectivity of the PROTAC by performing proteome-wide analysis (e.g., using mass spectrometry) to identify any off-target degradation.

  • Functional Assays: Measure the downstream biological consequences of target protein degradation, such as inhibition of cell proliferation, induction of apoptosis, or changes in relevant signaling pathways.

PROTAC_Mechanism POI Target Kinase (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 VHL E3 Ligase E3->Ternary PROTAC PROTAC (1-Aryl-7-methylisoquinoline based) PROTAC->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation

Caption: Mechanism of action for the proposed PROTAC.

Conclusion

The this compound scaffold represents a promising and versatile starting point for the development of novel protein degraders, particularly those targeting the kinome. The synthetic accessibility and the potential for diversification through established cross-coupling methodologies make it an attractive building block for generating libraries of PROTACs for targeted protein degradation. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to explore the potential of this and similar building blocks in the exciting and rapidly advancing field of targeted therapeutics.

References

  • A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase. (URL not available)
  • Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids - PubMed. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: [Link])

  • Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics | Biochemistry - ACS Publications. (URL: [Link])

  • A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase - ResearchGate. (URL: [Link])

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH. (URL: [Link])

  • Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed. (URL: [Link])

  • Key methods to assemble PROTAC libraries using alkyl and ether linkers. - ResearchGate. (URL: [Link])

  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Publishing. (URL: [Link])

  • (PDF) Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - ResearchGate. (URL: [Link])

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])

  • Synthesis and evaluation of substituted benzoisoquinolinones as potent inhibitors of Chk1 kinase - PubMed. (URL: [Link])

  • Synthesis and evaluation of substituted benzoisoquinolinones as potent inhibitors of Chk1 kinase | Request PDF - ResearchGate. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (URL: [Link])

  • Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds - ResearchGate. (URL: [Link])

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL: [Link])

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (URL: [Link])

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. (URL: [Link])

Sources

Application Notes and Protocols for the C-N Cross-Coupling of 1-Chloro-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the palladium-catalyzed C-N cross-coupling of 1-chloro-7-methylisoquinoline, a key transformation for the synthesis of novel substituted isoquinoline derivatives with potential applications in medicinal chemistry and materials science. This guide is designed to provide not only a step-by-step protocol but also the underlying scientific rationale for the experimental design, ensuring both reproducibility and a deeper understanding of the reaction.

Introduction: The Significance of N-Substituted Isoquinolines

The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The introduction of nitrogen-containing substituents at the C1 position of the isoquinoline ring system via C-N cross-coupling reactions is a powerful strategy for the generation of diverse molecular architectures for drug discovery and development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a robust and versatile method for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.[1][2] This protocol focuses on the application of the Buchwald-Hartwig amination to this compound, a readily accessible building block.

Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) and palladium(II) species.[2][3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II)-aryl complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted isoquinoline product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

A simplified representation of this catalytic cycle is depicted below:

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0) Catalyst Pd(II)(Ar)(Cl)L Pd(II)(Ar)(Cl)L Pd(0)L->Pd(II)(Ar)(Cl)L Oxidative Addition (Ar-Cl) Pd(II)(Ar)(NHR'R'')L Pd(II)(Ar)(NHR'R'')L Pd(II)(Ar)(Cl)L->Pd(II)(Ar)(NHR'R'')L Amine Coordination & Deprotonation (+ HNR'R'', + Base) Pd(II)(Ar)(NHR'R'')L->Pd(0)L Product Product Pd(II)(Ar)(NHR'R'')L->Product Reductive Elimination Catalyst_Regeneration Pd(II)_Complex Pd(II) Intermediates Product_Node Product (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: C-N Cross-Coupling of this compound

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine. Optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary for specific amine substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore in a cool, dry place.
Amine (Primary or Secondary)≥98%Commercially AvailablePurify by distillation or column chromatography if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableCan be used as a precatalyst.
XPhos≥98%Commercially AvailableA bulky electron-rich phosphine ligand, often effective for challenging substrates.[4]
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableA strong, non-nucleophilic base. Handle under inert atmosphere.
Anhydrous TolueneDriSolv® or equivalentCommercially AvailableUse a freshly opened bottle or degas thoroughly before use.
Diethyl EtherAnhydrousCommercially AvailableFor work-up.
Saturated Aqueous NaCl (Brine)Prepared in-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Hexanes and Ethyl AcetateHPLC GradeCommercially AvailableFor column chromatography.
Equipment
  • Oven-dried Schlenk tube or microwave vial with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle or oil bath with a magnetic stirrer and temperature controller

  • Standard laboratory glassware (septum, syringes, needles, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

Step-by-Step Procedure

Reaction Setup (under Inert Atmosphere):

  • To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv).

  • Evacuate and backfill the reaction vessel with argon or nitrogen three times.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv) to the reaction vessel.

  • Under a positive pressure of inert gas, add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent).

  • Seal the vessel with a Teflon-lined cap.

Reaction Execution:

  • Place the reaction vessel in a preheated oil bath or heating mantle set to 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS. For TLC analysis, a small aliquot can be withdrawn, quenched with water, and extracted with ethyl acetate.

Work-up and Purification:

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate and add it to a separatory funnel containing water.

  • Separate the organic layer, and extract the aqueous layer twice with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 7-methylisoquinolin-1-amine.

Characterization

The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Causality Behind Experimental Choices

  • Catalyst System (Pd(OAc)₂/XPhos): While various palladium sources can be used, Pd(OAc)₂ is a common and relatively inexpensive precatalyst that is reduced in situ to the active Pd(0) species.[3] For challenging substrates like heteroaryl chlorides, bulky and electron-rich monophosphine ligands such as XPhos are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]

  • Base (Sodium tert-butoxide): A strong, non-nucleophilic base is crucial for the deprotonation of the amine, which is a key step in the formation of the palladium-amido intermediate.[2] Sodium tert-butoxide is a widely used and effective base for Buchwald-Hartwig aminations.

  • Solvent (Anhydrous Toluene): Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point, which allows for elevated reaction temperatures, and its relatively non-polar nature, which can be beneficial for the solubility of the reactants and catalyst.[3] The use of an anhydrous solvent is critical to prevent catalyst deactivation and unwanted side reactions.

  • Inert Atmosphere: The active Pd(0) catalyst and some of the phosphine ligands are sensitive to oxygen.[1] Therefore, all manipulations should be carried out under an inert atmosphere of argon or nitrogen to ensure the stability and activity of the catalytic system.

Self-Validating System: Troubleshooting and Optimization

Issue Potential Cause Troubleshooting Steps
Low or no conversion Inactive catalystEnsure the use of high-quality reagents and a properly deoxygenated solvent. Consider using a pre-formed Pd(0) catalyst.
Insufficiently active ligandFor particularly challenging amines, screen other bulky phosphine ligands such as RuPhos or BrettPhos.
Inappropriate baseIf the substrate is base-sensitive, consider using a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.
Formation of side products (e.g., hydrodehalogenation) Catalyst decomposition or side reactionsLower the reaction temperature. Screen different ligands. Ensure a strictly inert atmosphere.
Difficulty in purification Co-elution of product and impuritiesOptimize the solvent system for column chromatography. Consider an acid-base extraction to separate the basic product from neutral impurities.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A 1. Add Pd(OAc)₂, XPhos, and NaOtBu to reaction vessel B 2. Evacuate and backfill with Ar/N₂ (3x) A->B C 3. Add this compound and amine B->C D 4. Add anhydrous toluene C->D E 5. Seal the vessel D->E F 6. Heat to 100-110 °C with stirring E->F G 7. Monitor by TLC/LC-MS (12-24 h) F->G H 8. Cool and dilute with diethyl ether G->H I 9. Filter through Celite® H->I J 10. Concentrate the filtrate I->J K 11. Aqueous work-up (Water/Brine) J->K L 12. Dry over Na₂SO₄ and concentrate K->L M 13. Purify by flash column chromatography L->M N ¹H NMR, ¹³C NMR, HRMS M->N

Caption: A step-by-step workflow for the C-N cross-coupling reaction.

Conclusion

The protocol detailed in this application note provides a robust starting point for the successful C-N cross-coupling of this compound with a variety of primary and secondary amines. By understanding the underlying principles of the Buchwald-Hartwig amination and the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt this methodology to synthesize a diverse range of novel N-substituted isoquinoline derivatives for further investigation in drug discovery and materials science.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Topics in Current Chemistry (Vol. 219). Springer.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Gooßen, L. J., & Gooßen, K. (2001). Palladium-Catalyzed Amination of Aryl Chlorides.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Dorel, R., & Echavarren, A. M. (2015). Gold-Catalyzed C-N Bond Formation. Journal of Organic Chemistry, 80(15), 7321-7332.
  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 1-Chloro-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed functionalization of 1-chloro-7-methylisoquinoline. Isoquinoline scaffolds are privileged structures in medicinal chemistry, recognized for their broad pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The ability to selectively introduce diverse functional groups at the C1 position is critical for synthesizing novel derivatives and exploring structure-activity relationships (SAR) in drug discovery.[4][5] This document details four key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—offering researchers a robust toolkit for C-C and C-N bond formation on this important heterocyclic core. Each section provides mechanistic insights, discusses critical reaction parameters, and presents validated, step-by-step protocols tailored for success with chloro-heteroaromatic substrates.

Introduction: The Strategic Importance of Isoquinoline Functionalization

The isoquinoline framework is a cornerstone in medicinal chemistry, embedded in numerous natural products and synthetic pharmaceuticals.[2][4] Its derivatives are used as anesthetics, antihypertension agents, and vasodilators, among other applications.[6] Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[7][8] These reactions are indispensable for modifying heterocyclic cores like this compound.

While aryl chlorides were once considered challenging substrates compared to their bromide and iodide counterparts, the development of advanced catalyst systems, particularly those employing sterically hindered and electron-rich phosphine ligands, has made their use routine. This guide focuses on leveraging these modern catalytic systems to unlock the synthetic potential of this compound.

The Engine of Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is fundamental to troubleshooting reactions and rationally selecting catalysts, ligands, and bases.

The three core steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step for chloroarenes.

  • Transmetalation / Coordination: In C-C coupling reactions like the Suzuki or Sonogashira, an organometallic reagent transfers its organic group to the palladium center.[10] In C-N coupling (Buchwald-Hartwig), the amine coordinates to the palladium, followed by deprotonation by a base.[11]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]

General_Pd_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) PdII_Complex L_n(R)Pd(II)-X Pd0->PdII_Complex Oxidative Addition Product Product (R-R') PdII_Intermediate L_n(R)Pd(II)-R' PdII_Complex->PdII_Intermediate Transmetalation / Amine Coordination PdII_Intermediate->Pd0  Regenerates  Catalyst PdII_Intermediate->Product Reductive Elimination RX Ar-Cl (this compound) RX->PdII_Complex R_M Coupling Partner (e.g., R'-B(OH)₂, R'-NH₂, etc.) R_M->PdII_Intermediate

Caption: Generalized Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a premier method for constructing biaryl scaffolds by coupling an organic halide with an organoboron compound.[5][12] It is widely used in drug discovery due to the mild reaction conditions and the commercial availability and stability of boronic acids.[12][13]

Mechanism and Key Considerations

The key step distinguishing the Suzuki reaction is the transmetalation, which requires activation of the organoboron species by a base.[12] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.

  • Catalyst/Ligand Choice: For activating the strong C-Cl bond, highly active catalyst systems are required. Palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are common, but modern, well-defined precatalysts (e.g., G3 or G4 palladacycles) paired with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior, enabling lower catalyst loadings and milder conditions.

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. K₃PO₄ is often effective for chloroarenes, while Cs₂CO₃ can be beneficial for challenging couplings.

  • Solvent: Aprotic polar solvents are typical. Mixtures of toluene, dioxane, or THF with water are common, as water can aid in dissolving the base and facilitating the formation of the boronate complex.

Suzuki_Miyaura_Mechanism Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd L₂(Ar)Pd(II)-Cl Pd0->OxAdd Oxidative Addition Trans L₂(Ar)Pd(II)-Ar' OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product ArCl Ar-Cl ArCl->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Trans

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

  • Reaction Setup:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

    • In a separate vial, prepare the catalyst solution. If using Pd(OAc)₂ (2 mol%) and SPhos (4 mol%), mix them in a small amount of the reaction solvent. For pre-formed palladacycles (e.g., SPhos Pd G3, 2 mol%), weigh directly.

    • Seal the reaction vial with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add the catalyst (or catalyst solution) to the vial under a positive pressure of inert gas, followed by the degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a 0.1 M concentration).

  • Reaction Execution:

    • Place the sealed vial in a preheated oil bath or heating block (typically 80–110 °C).

    • Stir the reaction mixture vigorously for 4–24 hours.

    • Monitor progress by TLC or LC-MS by taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing the filtrate.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Transfer to a separatory funnel.

    • Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to obtain the desired 1-aryl-7-methylisoquinoline.

Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Phenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Toluene100
4-Methoxyphenylboronic acidXPhos Pd G3 (2.0)-K₂CO₃ (2.0)Dioxane/H₂O100
3-Trifluoromethylphenylboronic acidPd(OAc)₂ (2.0)SPhos (4.0)Cs₂CO₃ (2.5)Dioxane110
2-Thiopheneboronic acidPdCl₂(dppf) (3.0)-K₂CO₃ (2.0)DMF90

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[11][14] This reaction has become a staple in pharmaceutical synthesis where the N-aryl moiety is a common structural motif.[15][16]

Mechanism and Key Considerations

The catalytic cycle involves the oxidative addition of the aryl chloride, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination.[11][17]

  • Catalyst/Ligand Choice: This reaction is highly dependent on the ligand. Sterically hindered biarylphosphine ligands developed by Buchwald (e.g., RuPhos, BrettPhos) and Josiphos-type ligands are extremely effective. They promote both the oxidative addition and the final reductive elimination step.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine once coordinated to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice for many amines. Weaker bases like K₂CO₃ or Cs₂CO₃ can be used, often at higher temperatures, particularly for more acidic N-H bonds (e.g., anilines, amides).

  • Atmosphere: The active Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere is crucial for reproducibility and high yields.

Buchwald_Hartwig_Mechanism Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd L₂(Ar)Pd(II)-Cl Pd0->OxAdd Oxidative Addition Amido L(Ar)Pd(II)-NR¹R² OxAdd->Amido Coordination & Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NR¹R² Amido->Product ArCl Ar-Cl ArCl->OxAdd Amine HNR¹R² + Base Amine->Amido

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup (in a glovebox):

    • To an oven-dried reaction vial, add the palladium precatalyst (e.g., RuPhos Pd G3, 1–3 mol%), the base (e.g., NaOtBu, 1.2–1.5 equiv.), and a magnetic stir bar.

    • Add this compound (1.0 equiv.).

    • If the amine is a solid, add it now (1.1–1.2 equiv.).

    • Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve 0.1–0.5 M concentration).

    • If the amine is a liquid, add it via syringe.

    • Seal the vial tightly with a screw cap.

  • Reaction Execution:

    • Remove the vial from the glovebox and place it in a preheated heating block (typically 80–110 °C).

    • Stir the mixture for 2–24 hours. Monitor progress by LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl.

    • Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by column chromatography to yield the 1-amino-7-methylisoquinoline derivative.

AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
MorpholinePd₂(dba)₃ (2.0)RuPhos (4.0)NaOtBu (1.2)Toluene100
AnilineBrettPhos Pd G3 (2.0)-K₂CO₃ (2.0)t-BuOH110
BenzylaminePd(OAc)₂ (2.0)XPhos (4.0)Cs₂CO₃ (2.0)Dioxane100
n-HexylamineRuPhos Pd G3 (1.5)-LHMDS (1.3)THF80

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[18][19] This reaction typically uses a dual-catalyst system of palladium and copper(I).[20][21]

Mechanism and Key Considerations

The reaction proceeds via two interconnected catalytic cycles.[20] The palladium cycle mirrors that of other cross-couplings. Concurrently, in the copper cycle, the Cu(I) salt reacts with the terminal alkyne and the amine base to form a copper acetylide intermediate. This species then engages in the transmetalation step with the Pd(II) complex.

  • Catalyst System: The classic system uses a palladium source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst, typically CuI. The copper is crucial for activating the alkyne but can also lead to undesired alkyne homocoupling (Glaser coupling).

  • Copper-Free Variants: To avoid homocoupling, copper-free protocols have been developed. These often require a stronger base (e.g., Cs₂CO₃) or a different solvent system and may use more specialized palladium/ligand combinations.

  • Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and part of the solvent system.

Sonogashira_Mechanism Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd L₂(Ar)Pd(II)-Cl Pd0->OxAdd Oxidative Addition Trans L₂(Ar)Pd(II)-C≡CR OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-C≡CR Trans->Product CuI Cu(I) CuAcc Cu(I)-C≡CR CuI->CuAcc Base, H-C≡CR CuAcc->Trans To Pd Cycle CuAcc->CuI Regeneration ArCl Ar-Cl ArCl->OxAdd

Caption: Dual catalytic cycles of the Sonogashira reaction.

Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup:

    • To a reaction vial with a stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%), and the copper(I) iodide co-catalyst (4–10 mol%).

    • Seal the vial, and evacuate and backfill with an inert gas three times.

    • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0–3.0 equiv.).

    • Add the terminal alkyne (1.2–1.5 equiv.) via syringe.

  • Reaction Execution:

    • Stir the reaction at room temperature or with gentle heating (40–80 °C) for 2–16 hours. The reaction is often rapid.

    • Monitor by TLC or LC-MS.

  • Work-up and Purification:

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic phase with saturated aqueous NH₄Cl solution (to remove the amine base and complex copper salts) and then with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography on silica gel.

AlkynePd Catalyst (mol%)CuI (mol%)Base (equiv.)SolventTemp (°C)
PhenylacetylenePdCl₂(PPh₃)₂ (3.0)6.0Et₃N (2.0)THF60
TrimethylsilylacetylenePd(PPh₃)₄ (2.0)4.0DIPEA (2.5)DMF50
1-HexynePdCl₂(dppf) (3.0)5.0Et₃N (3.0)Dioxane80
Propargyl alcoholPdCl₂(PPh₃)₂ (5.0)10.0Et₃N (2.0)AcetonitrileRT

Heck Reaction: Vinylation of the Isoquinoline Core

Named after Richard F. Heck, this reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[22][23] It is particularly useful for synthesizing styrenyl-type derivatives.

Mechanism and Key Considerations

The Heck reaction mechanism differs from the previous examples as it does not involve a transmetalation step.[24] After oxidative addition, the alkene coordinates to the palladium(II) complex and undergoes a migratory insertion into the palladium-carbon bond. The final product is formed via a β-hydride elimination step, which regenerates the double bond.

  • Regioselectivity: The migratory insertion and β-hydride elimination steps can lead to issues with regioselectivity (linear vs. branched product) and E/Z selectivity of the resulting alkene. For terminal alkenes like acrylates or styrenes, insertion typically occurs to place the palladium at the less substituted carbon, leading to the linear, E-isomer as the major product.

  • Base: A base is required to neutralize the HX (e.g., HCl) formed during the catalytic cycle. Weaker organic bases like Et₃N or inorganic bases like NaOAc or K₂CO₃ are sufficient.

  • Ligands: While some Heck reactions can be run "ligand-free" (the solvent or alkene may act as a weak ligand), phosphine ligands are generally used to stabilize the catalyst and improve yields, especially with aryl chlorides.

Heck_Reaction_Mechanism Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd L₂(Ar)Pd(II)-Cl Pd0->OxAdd Oxidative Addition Insert L₂(R-CH₂-CH(Ar))Pd(II)-Cl OxAdd->Insert Migratory Insertion Insert->Pd0 β-Hydride Elimination + Base Product Ar-CH=CHR Insert->Product ArCl Ar-Cl ArCl->OxAdd Alkene H₂C=CHR Alkene->OxAdd Base Base Base->Insert

Caption: Catalytic cycle for the Heck reaction.

Protocol: General Procedure for the Heck Reaction
  • Reaction Setup:

    • In a pressure tube or sealed vial, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol%), a suitable ligand if necessary (e.g., PPh₃ or P(o-tol)₃, 4–10 mol%), and the base (e.g., Et₃N or K₂CO₃, 1.5–2.0 equiv.).

    • Add the solvent (e.g., DMF, NMP, or Acetonitrile).

    • Add the alkene (1.2–2.0 equiv.).

    • Seal the vessel tightly.

  • Reaction Execution:

    • Heat the mixture in a preheated oil bath to a high temperature (typically 100–140 °C).

    • Stir for 12–48 hours. Monitor by GC-MS or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Filter the mixture through Celite® to remove the catalyst.

    • Separate the layers in a separatory funnel. Wash the organic layer with water and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by column chromatography.

AlkenePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
n-Butyl acrylatePd(OAc)₂ (2.0)P(o-tol)₃ (4.0)Et₃N (1.5)DMF120
StyrenePdCl₂(PPh₃)₂ (3.0)-NaOAc (2.0)NMP130
4-VinylpyridinePd(OAc)₂ (5.0)-K₂CO₃ (2.0)DMF140

General Experimental Workflow and Troubleshooting

A successful cross-coupling experiment relies on careful setup and execution. The following workflow and troubleshooting guide are provided to assist researchers.

Experimental_Workflow Setup 1. Reagent Preparation (Weigh solids, degas solvents) Assembly 2. Reaction Assembly (Under inert atmosphere) Setup->Assembly Reaction 3. Heating & Stirring (Monitor progress via TLC/LC-MS) Assembly->Reaction Workup 4. Quench & Aqueous Work-up (Extraction, washing) Reaction->Workup Purify 5. Purification (Column chromatography) Workup->Purify Analysis 6. Characterization (NMR, MS, etc.) Purify->Analysis

Caption: General workflow for palladium-catalyzed cross-coupling.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (decomposed).Use a fresh catalyst source or a more stable precatalyst. Ensure a strictly inert atmosphere.
Insufficiently active catalyst system for C-Cl bond.Switch to a more electron-rich, bulky ligand (e.g., a biarylphosphine). Increase temperature.
Poor quality reagents (wet solvent, impure starting material).Use anhydrous solvents. Purify starting materials if necessary.
Formation of Side Products Suzuki: Protodeboronation of boronic acid.Use a stronger base (e.g., K₃PO₄), ensure inert atmosphere, and avoid prolonged heating.
Buchwald: Hydrodehalogenation (Ar-H formation).Ensure the base is sufficiently strong and non-nucleophilic. Optimize ligand choice.
Sonogashira: Glaser homocoupling of alkyne.Run the reaction under copper-free conditions. Ensure high purity of the alkyne.
Inconsistent Results Oxygen or moisture contamination.Improve inert atmosphere technique (use a glovebox). Use freshly dried, degassed solvents.

Conclusion

The palladium-catalyzed functionalization of this compound is a versatile and powerful strategy for the synthesis of novel, structurally diverse compounds. By carefully selecting the appropriate cross-coupling reaction—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Heck—and optimizing the catalyst system, base, and solvent, researchers can efficiently generate libraries of substituted isoquinolines. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug development professionals aiming to explore the vast chemical space surrounding this privileged heterocyclic scaffold.

References

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Role of palladium catalyst in cross-coupling reactions. Google AI.
  • Palladium-catalyzed cross-coupling reactions. Fiveable.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]

  • Isoquinoline derivatives and its medicinal activity. Google AI.
  • Isoquinolines. Books Gateway. [Link]

  • Palladium catalyzed couplings. Lumen Learning. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]

  • Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. Europe PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • Palladium-Catalyzed C–H bond functionalization for the synthesis of tetrahydroisoquinolines. Dipòsit Digital de Documents de la UAB. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium catalysed meta-C–H functionalization reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. National Institutes of Health. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ResearchGate. [Link]

  • Palladium-catalyzed ligand-directed C-H functionalization reactions. PubMed. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ResearchGate. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Initial Investigation of C–H Functionalization of Pentafluorobenzene with 2-Chloroquinoline Catalyzed by Palladium and Hemilabile Benzimidazolyl Phosphine Ligands. ResearchGate. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Institutes of Health. [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]

Sources

Application Note: High-Throughput Screening of 1-Chloro-7-methylisoquinoline Derivatives for Protein Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of isoquinoline and the related quinoline scaffold have shown significant potential as inhibitors of protein kinases, a class of enzymes that are critical regulators of cellular signaling.[3][4][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major focus for drug discovery.[6][7] The 1-chloro-7-methylisoquinoline core represents a versatile starting point for the synthesis of diverse chemical libraries. High-throughput screening (HTS) provides an efficient methodology to rapidly evaluate large numbers of these derivatives to identify novel kinase inhibitors.[3][8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting an HTS campaign to identify and characterize this compound derivatives as potential protein kinase inhibitors. We will detail the necessary protocols, from primary biochemical screening to secondary cell-based validation, emphasizing the scientific rationale and quality control measures required for a successful campaign.

Assay Principle: Targeting Kinase Activity

The fundamental principle of this screening workflow is the detection of kinase activity by measuring the production of adenosine diphosphate (ADP), a universal product of kinase-catalyzed phosphorylation.[10] The primary screen will employ a universal, luminescence-based biochemical assay, the ADP-Glo™ Kinase Assay, which can be adapted to virtually any protein kinase.[11][12]

The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion : The kinase, its substrate, and ATP are incubated with the library compound. After the reaction, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.

  • ADP to ATP Conversion & Luminescence Detection : The Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to the initial kinase activity.[13]

Inhibitors of the kinase will prevent the production of ADP, resulting in a low luminescence signal. This robust, sensitive, and HTS-amenable format allows for the rapid identification of potential hits from a large compound library.[12]

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog # (Example)
ADP-Glo™ Kinase Assay KitPromegaV9101
Recombinant Human Kinase (e.g., EGFR)SignalChemE10-11G
Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)Sigma-AldrichP0275
Staurosporine (Positive Control)Cayman Chemical10010459
384-well, low-volume, white platesCorning3572
DMSO, ACS GradeSigma-AldrichD2650
Acoustic Liquid Handler (e.g., ECHO 550)Labcyte-
Multimode Plate Reader with LuminescenceBMG LABTECHPHERAstar FSX
Automated Liquid Handling SystemAgilentBravo

Experimental Protocols

Compound Library Preparation and Management

Effective HTS starts with a high-quality, well-managed compound library.[14][15] The this compound derivatives should be solubilized in 100% DMSO to create high-concentration stock plates (e.g., 10 mM).

Protocol:

  • Solubilization : Dissolve each library compound in 100% DMSO to a final concentration of 10 mM in 96-well or 384-well master stock plates.

  • Plate Replication : Create intermediate stock plates (e.g., 1 mM in DMSO) and single-use, low-volume assay-ready plates by acoustically dispensing nanoliter volumes of compound stock into the 384-well assay plates. This minimizes freeze-thaw cycles of the master stocks.[14]

  • Storage : Store all stock plates at -20°C or -80°C in a desiccated environment to ensure compound integrity.

Scientist's Note: Acoustic dispensing is the gold standard for creating assay-ready plates. It is a non-contact method that allows for the transfer of very small volumes (as low as 2.5 nL), reducing DMSO concentration in the final assay and enabling direct-from-stock dilutions, which saves time and resources.

Primary HTS: Biochemical Kinase Inhibition Assay

This protocol is designed for a 384-well plate format with a final assay volume of 10 µL.

Workflow Diagram:

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound Dispense Compounds (20 nL) Enzyme_Mix Add Kinase/Substrate (5 µL) Compound->Enzyme_Mix Controls Dispense Controls (20 nL) Controls->Enzyme_Mix ATP_Start Add ATP & Start Rxn (5 µL) Enzyme_Mix->ATP_Start Incubate_1 Incubate (60 min, RT) ATP_Start->Incubate_1 Stop_Reagent Add ADP-Glo™ Reagent (10 µL) Incubate_1->Stop_Reagent Incubate_2 Incubate (40 min, RT) Stop_Reagent->Incubate_2 Detect_Reagent Add Kinase Detection Reagent (20 µL) Incubate_2->Detect_Reagent Incubate_3 Incubate (30 min, RT) Detect_Reagent->Incubate_3 Read_Plate Read Luminescence Incubate_3->Read_Plate

Caption: Primary HTS workflow using the ADP-Glo™ assay.

Step-by-Step Protocol:

  • Prepare Assay Plates : Use an acoustic liquid handler to dispense 20 nL of 10 mM compound stocks into wells of a 384-well plate. This results in a final screening concentration of 20 µM.

    • Test Wells : Columns 1-44 receive library compounds.

    • Negative Control (0% Inhibition) : Column 45 receives 20 nL of DMSO. These wells represent the uninhibited kinase activity (high signal).

    • Positive Control (100% Inhibition) : Column 46 receives 20 nL of a potent, non-selective kinase inhibitor like Staurosporine (final concentration 10 µM). These wells represent full inhibition (low signal).

  • Prepare Reagents : Prepare a 2X Kinase/Substrate master mix and a 2X ATP solution in kinase reaction buffer.

    • Scientist's Note: The optimal ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase being tested. This ensures the assay is sensitive to competitive inhibitors.

  • Initiate Kinase Reaction :

    • Add 5 µL of the 2X Kinase/Substrate mix to all wells.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction.

  • Incubation : Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's turnover rate.

  • Stop Reaction & Deplete ATP : Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[16]

  • Develop Signal : Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[13]

  • Read Plate : Measure luminescence using a plate reader.

Data Analysis and Hit Identification

1. Quality Control - Z'-Factor: The quality and robustness of the HTS assay must be validated using the Z'-factor.[17][18] This metric assesses the separation between the positive and negative controls.[19][20]

The formula is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where SD is the standard deviation and Mean refers to the signals from the positive and negative controls.

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Marginal assay
< 0Unacceptable assay

An assay with a Z'-factor of ≥ 0.5 is considered robust and suitable for HTS.[19][21]

2. Hit Selection: Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

A common threshold for hit selection is a percent inhibition ≥ 50% or a value greater than three standard deviations from the mean of the sample wells.

Secondary Assay: Cell-Based Target Engagement

Hits from the primary biochemical screen must be validated in a more physiologically relevant context to confirm their activity and rule out false positives.[22][23] A cell-based assay measures the inhibitor's ability to engage its target within a living cell.[24][25]

Hypothetical Signaling Pathway (EGFR):

Signaling_Pathway EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binds & Dimerizes P1 GRB2/SOS EGFR->P1 Phosphorylates Inhibitor This compound Derivative Inhibitor->EGFR Inhibits (ATP-binding site) P2 RAS -> RAF -> MEK -> ERK P1->P2 P3 PI3K -> AKT P1->P3 Response Cell Proliferation, Survival P2->Response P3->Response

Caption: Inhibition of the EGFR signaling pathway.

Protocol: Cellular Phosphorylation Assay (Example: EGFR) This protocol measures the phosphorylation of a kinase's direct downstream substrate.

  • Cell Culture : Plate a cancer cell line known to be dependent on the target kinase (e.g., A431 cells for EGFR) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of the hit compounds (e.g., from 100 µM to 1 nM) for 2-4 hours.

  • Stimulation : Stimulate the signaling pathway by adding the appropriate ligand (e.g., Epidermal Growth Factor, EGF) for a short period (e.g., 15 minutes).

  • Cell Lysis : Wash and lyse the cells to release cellular proteins.

  • Detection : Use an ELISA-based method or Western Blotting to detect the phosphorylation level of a key downstream protein (e.g., phospho-ERK or phospho-AKT). A decrease in phosphorylation indicates successful target inhibition by the compound.

  • Dose-Response Analysis : Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Hit Characterization

Validated hits should be summarized to compare their potency and properties.

Compound IDPrimary Screen (% Inhibition @ 20 µM)Cellular IC50 (µM)
C7M-ISO-00195.2%0.85
C7M-ISO-00288.1%2.3
C7M-ISO-00365.7%15.1
C7M-ISO-00452.3%> 50
Staurosporine99.8%0.05

Conclusion

This application note provides a robust framework for the high-throughput screening of this compound derivatives to discover novel protein kinase inhibitors. By combining a sensitive biochemical primary screen with a physiologically relevant cell-based secondary assay, researchers can efficiently identify and validate potent lead compounds for further development. Adherence to rigorous quality control, such as monitoring the Z'-factor, is essential for the success of any HTS campaign. The methodologies described herein offer a clear and effective path from a chemical library to validated hits, accelerating the early stages of drug discovery.

References

  • Bantscheff, M., & Drewes, G. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-90. [Link]

  • Koresawa, M., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 747-755. [Link]

  • Dar, A. C., et al. (2010). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Structure, 18(7), 840-850. [Link]

  • BIT 479/579 Class. (n.d.). Z-factors. [Link]

  • Wesche, H., Xiao, S. H., & Young, S. W. (2005). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 8(2), 103-117. [Link]

  • Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 33(18), 2883-2888. [Link]

  • Coussens, T. P., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 4(4), 265-285. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Bentham Science Publishers. (2005). High Throughput Screening for Protein Kinase Inhibitors. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. [Link]

  • National Center for Biotechnology Information. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • Assay Genie. (n.d.). Z-Factor Calculator. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Wikipedia. (n.d.). Z-factor. [Link]

  • Royal Society of Chemistry. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. [Link]

  • Royal Society of Chemistry. (2015). Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. [Link]

  • Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

  • MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • National Center for Biotechnology Information. (2021). Evaluating and evolving a screening library in academia: the St. Jude approach. [Link]

  • Journal of Cancer Metastasis and Treatment. (2016). High throughput screening of small molecule library: procedure, challenges and future. [Link]

  • News-Medical.net. (2018). High-throughput Screening Using Small Molecule Libraries. [Link]

Sources

Application Notes & Protocols: In Vitro Biological Assays for 1-Chloro-7-methylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold and a Strategy for Novel Derivatives

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2] Its derivatives have been investigated for anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others.[1][2] The specific subclass, 1-Chloro-7-methylisoquinoline derivatives, represents a novel chemical space with potential for new therapeutic discoveries.[3][4]

Given the limited specific biological data for this particular derivative class, this document outlines a comprehensive, tiered strategy for the in vitro biological profiling of these novel compounds. This approach is designed to first broadly assess cytotoxicity, then probe for specific activities in key therapeutic areas like oncology and infectious diseases, and finally, to elucidate the underlying mechanism of action for the most promising "hit" compounds.

This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for a suite of assays, explaining not just the procedural steps but the critical scientific principles that ensure data integrity and reproducibility.

A Tiered Strategy for Biological Profiling

A logical and resource-efficient approach to characterizing novel compounds involves a multi-tiered screening cascade. This strategy begins with broad, cost-effective assays and progresses to more complex, target-specific, and mechanistic studies for only the most promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_2 Tier 3: Mechanism of Action (MoA) T1 Cytotoxicity Profiling (e.g., MTT Assay) T2_Cancer Antiproliferative & Apoptosis (SRB, Caspase-Glo) T1->T2_Cancer Active Compounds T2_Kinase Kinase Inhibition (Biochemical Assay) T1->T2_Kinase Active Compounds T2_Microbe Antimicrobial Activity (MIC Determination) T1->T2_Microbe Active Compounds T3_Cycle Cell Cycle Analysis (Flow Cytometry) T2_Cancer->T3_Cycle Confirmed 'Hits' T3_Pathway Pathway Profiling T2_Kinase->T3_Pathway

Caption: Tiered workflow for profiling novel this compound derivatives.

Tier 1: Primary Screening - General Cytotoxicity

The initial step for any compound with therapeutic potential is to assess its general cytotoxicity. This provides a baseline understanding of the concentration range at which the compound affects cell viability and helps distinguish between targeted antiproliferative effects and non-specific toxicity. The MTT assay is a robust, widely used colorimetric method for this purpose.[5][6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[7] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of metabolically active (i.e., viable) cells. This allows for the quantification of cell viability and the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[6][7]

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent oxidoreductases Formazan Formazan (Purple, Insoluble) Enzymes->Formazan MTT MTT (Yellow, Soluble) MTT->Enzymes Reduction

Caption: Principle of the MTT colorimetric assay for cell viability.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines of interest (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound derivatives (dissolved in DMSO to create a stock solution, e.g., 10 mM).

  • MTT solution (5 mg/mL in sterile PBS).[6][8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[8]

  • Sterile 96-well flat-bottom microplates.

Procedure:

  • Cell Seeding: Harvest and count cells in the logarithmic growth phase. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow attachment.[7][8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. A common starting range is 0.1 µM to 100 µM.[7] Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Controls (Critical for Validation):

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells in medium only.

    • Medium Blank: Wells with medium but no cells, to determine background absorbance.

  • Incubation: Incubate plates for a desired exposure time (e.g., 48 or 72 hours).[8]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours, allowing viable cells to convert MTT to formazan.[7]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.

Data Presentation

Quantitative data should be summarized in a clear, tabular format.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM) for Isoquinoline Derivatives after 48h

Compound HeLa (Cervical Cancer) MCF-7 (Breast Cancer) HEK293 (Non-Cancerous) Selectivity Index (HEK293/MCF-7)
Derivative A 15.2 8.4 >100 > 11.9
Derivative B 45.8 52.1 >100 > 1.9

| Doxorubicin (Control) | 0.8 | 0.5 | 2.1 | 4.2 |

Tier 2: Target-Focused Assays

Compounds showing potent and selective cytotoxicity (e.g., Derivative A in Table 1) should be advanced to Tier 2 screening to probe for specific biological activities. Based on the known pharmacology of the broader isoquinoline class, key areas to investigate include anticancer (apoptosis induction), kinase inhibition, and antimicrobial effects.[2][9][10]

A. Anticancer: Apoptosis Induction Assay

Many effective anticancer drugs kill cancer cells by inducing apoptosis, or programmed cell death.[11][12] A key event in apoptosis is the activation of a family of proteases called caspases.[13] Assays that measure the activity of "executioner" caspases, such as caspase-3 and caspase-7, provide a direct measure of apoptosis induction.[11]

Protocol: Caspase-Glo® 3/7 Assay (Luminogenic)

Principle: This homogeneous assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. When added to cells, the reagent causes cell lysis, followed by caspase cleavage of the substrate. This liberates aminoluciferin, which is consumed by luciferase to generate light. The resulting luminescent signal is proportional to the amount of caspase-3/7 activity.

Procedure:

  • Plate Setup: Seed cells and treat with compounds in white-walled 96-well plates as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution: Remove plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Increased luminescence relative to the vehicle control indicates apoptosis induction.

B. Kinase Inhibition: Biochemical Assay

Many isoquinoline derivatives function as kinase inhibitors, a major class of anticancer drugs.[2] A biochemical assay using a purified kinase enzyme can directly determine if a compound inhibits its activity.[14] There are numerous assay formats, including those based on fluorescence polarization (FP) or FRET.[15]

Protocol: Generic In Vitro Kinase Inhibition Assay

Principle: This protocol measures the ability of a compound to block a purified kinase from phosphorylating its specific substrate. The amount of phosphorylation is detected, often by using a phospho-specific antibody.[14][15]

Procedure:

  • Reagent Preparation:

    • Kinase Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA.[15]

    • Enzyme: Dilute the purified target kinase to its optimal concentration in kinase buffer.

    • Substrate/ATP Mix: Prepare a solution containing the kinase's peptide substrate and ATP (often at its Km concentration) in kinase buffer.[15]

  • Assay Execution (384-well plate):

    • Dispense a small volume (e.g., 50 nL) of test compounds into the wells.

    • Add the diluted kinase solution (e.g., 5 µL) and incubate for 15 minutes to allow compound binding.[15]

    • Initiate the reaction by adding the Substrate/ATP mix (e.g., 5 µL). Incubate for 60 minutes at room temperature.[15]

  • Detection: Stop the reaction and add detection reagents (e.g., a fluorescently labeled anti-phosphopeptide antibody).

  • Measurement: Read the plate on a suitable instrument (e.g., a fluorescence polarization reader).

  • Data Analysis: A decrease in signal relative to the DMSO control indicates kinase inhibition. Calculate IC50 values from a dose-response curve.

C. Antimicrobial Activity: Susceptibility Testing

The isoquinoline scaffold is also present in compounds with antibacterial properties.[10] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[16][17]

Protocol: Broth Microdilution for MIC Determination

Procedure:

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[16][18]

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculation: Dilute the standardized bacterial suspension and add it to the wells, achieving a final concentration of about 5 x 10⁵ CFU/mL.[19]

  • Controls: Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.[18]

  • Reading the MIC: The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.

Tier 3: Mechanism of Action (MoA) Elucidation

For lead compounds with confirmed activity in Tier 2, it is crucial to understand how they work. Cell cycle analysis is a powerful MoA study for antiproliferative agents.

Cell Cycle Analysis by Flow Cytometry

Anticancer agents often exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), preventing cancer cells from replicating their DNA and dividing. Flow cytometry using a DNA-binding dye like propidium iodide (PI) can quantify the percentage of cells in each phase of the cell cycle.[20]

Principle: Propidium iodide is a fluorescent dye that stoichiometrically binds to DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in the G2/M phase (with twice the DNA) will fluoresce twice as brightly as cells in the G0/G1 phase. Cells in the S phase (synthesizing DNA) will have intermediate fluorescence.

Protocol: PI Staining for Cell Cycle Analysis

Materials:

  • Cells treated with the test compound for 24-48 hours.

  • Phosphate-Buffered Saline (PBS).

  • Ice-cold 70% ethanol for cell fixation.[21]

  • PI/RNase Staining Buffer (contains propidium iodide and RNase A to eliminate staining of double-stranded RNA).[21][22]

Procedure:

  • Cell Harvest: Harvest both adherent and floating cells (to include apoptotic cells). Wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[21][22]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.[21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[21][22]

  • Analysis: Analyze the samples on a flow cytometer.

  • Data Interpretation: A significant accumulation of cells in a particular phase (e.g., G2/M) compared to the vehicle-treated control population indicates cell cycle arrest at that checkpoint.

References

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]

  • Taylor & Francis Online. Cell-based apoptosis assays in oncology drug discovery. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]

  • PubMed. Apoptosis assays for quantifying the bioactivity of anticancer drug products. [Link]

  • WOAH. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • NIH. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. [Link]

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]

  • NIH. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • myadlm.org. Antimicrobial Susceptibility Testing. [Link]

  • NIH. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Protocols.io. In vitro kinase assay. [Link]

  • NIH. Assay Development for Protein Kinase Enzymes. [Link]

  • NIH. Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. [Link]

  • PMC - NIH. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. [Link]

  • ResearchGate. (PDF) In vitro kinase assay v1. [Link]

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • PubChem. 1-Chloro-7-methoxyisoquinoline-6-carbonitrile. [Link]

  • ResearchGate. Synthesis pathway and reaction mechanism for the fused isoquinoline derivatives 7a,b. [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • PMC - NIH. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • CP Lab Safety. This compound, min 98%, 100 mg. [Link]

  • PMC - NIH. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. [Link]

  • ResearchGate. Exploring the Potential of New 7‐Chloroquinoline‐benzylamine Hybrids as Antimicrobials: Synthesis, Biological Activity and MD Simulation Studies | Request PDF. [Link]

Sources

Application Note: A Scalable and Robust Synthesis of 1-Chloro-7-methylisoquinoline Derivatives for Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Specifically, 1-chloro-7-methylisoquinoline serves as a critical intermediate, offering a versatile anchor point for the synthesis of diverse compound libraries aimed at various biological targets. The transition from bench-scale synthesis to pilot or industrial-scale production, however, presents significant challenges in terms of safety, efficiency, and cost-effectiveness. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. We delve into the strategic selection of the Bischler-Napieralski reaction as the optimal cyclization method for large-scale production, detailing a step-by-step protocol from precursor synthesis to final product purification. The causality behind critical process parameters is explained, and robust safety protocols for handling hazardous reagents are outlined. This guide is designed to empower researchers and drug development professionals to confidently and efficiently produce key isoquinoline intermediates, accelerating the drug discovery process.

Strategic Foundation: Selecting a Scale-Up-Ready Synthetic Route

The synthesis of the isoquinoline core is well-established, with several named reactions available to the synthetic chemist. However, not all routes are amenable to large-scale production. The two most prominent methods are the Pomeranz-Fritsch and the Bischler-Napieralski reactions.

  • Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal.[1] While effective for a variety of isoquinolines, it often requires strongly acidic conditions (e.g., concentrated sulfuric acid) and can suffer from low yields, especially with certain substitution patterns.[2] The management of large volumes of corrosive acid and potential side reactions can complicate its industrial application.[3]

  • Bischler-Napieralski Reaction: This reaction effects the cyclization of a β-phenylethylamide using a dehydrating agent, which is often a phosphorus halide.[4][5] A key advantage of this route is the frequent use of phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5] When POCl₃ is used, it serves a dual purpose: it acts as the dehydrating agent to facilitate the cyclization and subsequently as the chlorinating agent to install the chlorine atom at the C1 position, forming the desired 1-chloroisoquinoline directly from an isoquinolinone intermediate. This process consolidation makes it highly efficient for producing the target scaffold. The reaction is broadly applicable and generally provides good yields, making it the superior choice for a scalable and robust synthesis.[6][7]

Based on this analysis, this guide will focus exclusively on the Bischler-Napieralski approach for the synthesis of this compound.

Overall Synthetic Workflow

The selected pathway is a three-step process designed for efficiency and scalability. It begins with commercially available starting materials and proceeds through a logical sequence of transformations that are well-suited for large-scale equipment.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Core Synthesis (Scale-Up Focus) cluster_2 PART 3: Derivatization SM m-Tolylethylamine + Acetyl Chloride Step1 Step 1: Acylation (Schotten-Baumann Conditions) SM->Step1 Amide N-(3-methylphenethyl)acetamide Step1->Amide Step2 Step 2: Bischler-Napieralski Cyclization (POCl₃, High Temp) Amide->Step2 Product This compound Step2->Product Step3 Step 3: Nucleophilic Aromatic Substitution (SNAr) (e.g., + R-NH₂) Product->Step3 Derivatives Library of 1-amino-7-methylisoquinoline Derivatives Step3->Derivatives

Caption: Synthetic workflow for this compound and its derivatives.

Detailed Protocols and Methodologies

Materials and Equipment
Reagent/MaterialCAS NumberRecommended Grade
2-(3-methylphenyl)ethan-1-amine5945-44-8≥98%
Acetyl chloride75-36-5≥99%
Dichloromethane (DCM)75-09-2Anhydrous, ≥99.8%
Triethylamine (TEA)121-44-8≥99.5%
Phosphorus oxychloride (POCl₃)10025-87-3≥99%
Toluene108-88-3Anhydrous, ≥99.8%
Sodium bicarbonate (NaHCO₃)144-55-8ACS Reagent
Magnesium sulfate (MgSO₄)7487-88-9Anhydrous
Ethyl acetate141-78-6ACS Reagent
Hexanes110-54-3ACS Reagent

Equipment:

  • Jacketed glass reactor (appropriate volume for scale) with overhead mechanical stirrer, reflux condenser, and temperature probe.

  • Addition funnel for controlled liquid delivery.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Scrubber system for acid gases (HCl, POCl₃ vapors).

  • Large-scale rotary evaporator or wiped-film evaporator.

  • Filtration apparatus (Büchner funnel or Nutsche filter).

  • Standard laboratory glassware and analytical instruments (NMR, HPLC, MS).

Step 1: Synthesis of N-(3-methylphenethyl)acetamide (Precursor)

Rationale: This step creates the necessary β-phenylethylamide substrate for the Bischler-Napieralski cyclization. The use of Schotten-Baumann conditions with triethylamine as an acid scavenger is a robust and high-yielding method that is easily scalable. Dichloromethane is chosen as the solvent for its inertness and ease of removal.

Protocol:

  • Set up a jacketed reactor under a nitrogen atmosphere and charge it with 2-(3-methylphenyl)ethan-1-amine (1.0 eq) and anhydrous dichloromethane (approx. 5-7 L per mole of amine).

  • Begin stirring and cool the solution to 0-5 °C using a circulating chiller.

  • Add triethylamine (1.2 eq) to the cooled solution.

  • In a separate vessel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane (approx. 1-2 L per mole of acetyl chloride).

  • Slowly add the acetyl chloride solution to the reactor via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide. This product is often of sufficient purity (>95%) to be carried forward to the next step without further purification.

Step 2: Bischler-Napieralski Cyclization to this compound

Rationale: This is the critical, heat-driven cyclization and chlorination step. Toluene is an excellent high-boiling solvent for this transformation. The slow, controlled addition of the amide to hot phosphorus oxychloride is a key safety and process control measure to manage the exothermicity and ensure a smooth reaction profile.

Protocol:

  • SAFETY FIRST: This step involves highly corrosive and water-reactive POCl₃.[8] All operations must be conducted in a well-ventilated fume hood or reactor bay equipped with an acid gas scrubber.[9] Personnel must wear appropriate PPE, including acid-resistant gloves, flame-retardant lab coat, and a face shield.[10]

  • Charge the reactor with anhydrous toluene (3 L per mole of amide) and phosphorus oxychloride (4.0 - 5.0 eq).

  • Heat the mixture to reflux (approx. 110 °C) with vigorous mechanical stirring.

  • Dissolve the N-(3-methylphenethyl)acetamide from Step 1 (1.0 eq) in a minimal amount of anhydrous toluene.

  • Slowly add the amide solution to the refluxing POCl₃ mixture over 2-3 hours using an addition funnel. Caution: The reaction is exothermic and will generate HCl gas.

  • After the addition is complete, maintain the reaction at reflux for an additional 4-6 hours. Monitor for completion by HPLC.

  • Work-up & Isolation: Cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by transferring the reaction mixture onto crushed ice with vigorous stirring in a separate, appropriately sized vessel. This is a highly exothermic and hazardous step that releases significant amounts of HCl gas. Ensure adequate cooling and ventilation.

  • Once the quench is complete, basify the acidic aqueous mixture to pH 8-9 using a cold 50% NaOH solution.

  • Extract the aqueous layer with a suitable solvent like dichloromethane or ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a solid.

Quality Control and Characterization

The identity and purity of the final product must be confirmed before use in downstream applications.

AnalysisPurposeExpected Results
HPLC Purity Assessment>98% purity.
¹H NMR Structural ConfirmationSpectra consistent with the assigned structure. Key shifts include the methyl singlet, aromatic protons, and the characteristic isoquinoline ring protons.
¹³C NMR Structural ConfirmationConfirmation of all carbon atoms, including the C-Cl carbon at ~152 ppm and the methyl carbon at ~21 ppm.
Mass Spec (MS) Molecular WeightConfirmation of the molecular ion peak corresponding to the exact mass of C₁₀H₈ClN.

Scale-Up Considerations & Process Optimization

Transitioning from the lab bench to a pilot plant requires careful consideration of several factors beyond simple stoichiometry.

G cluster_main Key Scale-Up Parameters Temp Temperature Control Addition Reagent Addition Rate Temp->Addition Manages Exotherm Quench Quench & Work-up Addition->Quench Impacts Impurity Profile Stirring Mixing Efficiency Stirring->Temp Ensures Homogeneity Stirring->Quench Prevents Hotspots Safety Safety Engineering Quench->Safety Critical Hazard Step

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 1-Chloro-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-chloro-7-methylisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently synthesize substituted isoquinoline derivatives, a scaffold of significant interest in pharmaceutical development. Here, we provide in-depth, experience-driven advice in a question-and-answer format to address common challenges and help you optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: How does the reactivity of this compound compare to other aryl chlorides in Suzuki couplings?

A1: this compound presents a unique reactivity profile. Generally, aryl chlorides are the least reactive among aryl halides (I > Br > Cl) for oxidative addition to a palladium(0) catalyst, which is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle.[1][2] However, the electronic nature of the isoquinoline ring system influences this reactivity. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which can make the C1-Cl bond more susceptible to oxidative addition compared to a simple chlorobenzene. Conversely, the nitrogen's lone pair can also coordinate to the palladium center, potentially inhibiting the catalyst.[3][4] The methyl group at the 7-position is a mild electron-donating group and is unlikely to have a major electronic influence on the C1 position, but its steric bulk is negligible in this context. Therefore, while more challenging than the corresponding bromo- or iodo-isoquinoline, the coupling is very feasible with the right choice of catalyst system.

Q2: What is the best starting point for a catalyst and ligand for this specific substrate?

A2: For heteroaryl chlorides like this compound, the catalyst system must be robust enough to facilitate the challenging oxidative addition step. A highly effective starting point is a combination of a palladium(II) precatalyst, such as palladium(II) acetate [Pd(OAc)₂] or a preformed palladium-ligand complex, with a sterically hindered, electron-rich phosphine ligand.[5]

Buchwald's biarylphosphine ligands are particularly well-suited for this purpose.[5] I would recommend starting with either SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). These ligands are known to promote the coupling of challenging substrates, including heteroaryl chlorides, by stabilizing the active Pd(0) species and accelerating both oxidative addition and reductive elimination.[5][6] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[7][8]

Q3: Which base and solvent system should I try first?

A3: The choice of base and solvent is critical and interdependent. The base plays multiple roles: it facilitates the transmetalation step by forming a more nucleophilic boronate species and neutralizes the halide byproduct.[1][9]

For an initial experiment, a moderately strong inorganic base like potassium phosphate (K₃PO₄) is an excellent choice.[5][10] It is generally effective and has good solubility in mixed aqueous/organic solvent systems.

Regarding the solvent, a common and effective system is a mixture of an aprotic organic solvent and water. A good starting point would be 1,4-dioxane/water or toluene/water , typically in a ratio between 4:1 and 10:1.[11] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[7] Always ensure your organic solvent is degassed to prevent oxidation of the palladium catalyst.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Inactive Catalyst: The Pd(0) species is not forming or is being deactivated (e.g., by oxygen).2. Inefficient Oxidative Addition: The C-Cl bond is difficult to break.3. Poor Boronic Acid Quality: The boronic acid may have decomposed or formed unreactive anhydrides (boroxines).1. Ensure Rigorous Inert Conditions: Degas your solvent thoroughly by sparging with argon or nitrogen for 15-30 minutes.[11] Use Schlenk techniques or a glovebox.2. Switch to a More Active Ligand: If using a simple phosphine like PPh₃, switch to a bulkier, more electron-rich ligand like SPhos, XPhos, or an NHC ligand (e.g., IPr).[5][7]3. Use a Pre-catalyst: Employ a commercially available, air-stable precatalyst (e.g., SPhos G3) to ensure consistent generation of the active Pd(0) species.4. Check Boronic Acid Purity: Use fresh, high-purity boronic acid. Consider using the corresponding boronate ester (e.g., pinacol ester), which can be more stable.
Significant Dehalogenation 1. Proto-deboronation: The boronic acid is protonated and replaced by hydrogen before it can transmetalate.2. Hydrodehalogenation: The starting material is reduced, replacing the chlorine with hydrogen.3. Base is too Strong/Nucleophilic: Some bases can act as hydride sources.1. Use a Milder Base: Switch from strong bases like NaOH or alkoxides to K₃PO₄ or Cs₂CO₃.[4]2. Minimize Water: While some water is often necessary, use the minimum amount required to dissolve the base. Or, try anhydrous conditions with a base like KF.[7]3. Optimize Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway.
Homo-coupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of boronic acids.2. High Catalyst Loading/Temperature: Can lead to unwanted side reactions.1. Thoroughly Degas: Ensure the reaction mixture is free of oxygen before and during the reaction.2. Optimize Catalyst Loading: Reduce the palladium catalyst loading to the minimum effective amount (start with 1-2 mol%).3. Lower Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.
Formation of Palladium Black 1. Ligand Degradation: The phosphine ligand may be unstable under the reaction conditions.2. Catalyst Agglomeration: The active Pd(0) species is unstable and precipitates out of solution.1. Use a More Robust Ligand: Biarylphosphine ligands (SPhos, XPhos) or NHC ligands are generally more stable than simpler phosphines.[5][7]2. Maintain Proper Stoichiometry: Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1, depending on the precatalyst).3. Solvent Choice: The solvent can affect catalyst stability. Screen alternative solvents like THF or DMF.[8]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(Cl)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal DiarylPd Ar-Pd(II)(Ar')L₂ Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product ArCl This compound (Ar-Cl) ArCl->OxAdd Boronic Ar'-B(OH)₂ + Base → [Ar'-B(OH)₃]⁻ Boronic->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

When encountering issues, a systematic approach to optimization is key.

Troubleshooting_Workflow cluster_low_yield Low Yield Path cluster_side_products Side Products Path Start Initial Experiment: Pd(OAc)₂/SPhos, K₃PO₄, Dioxane/H₂O, 80-100 °C Check Analyze Results (LCMS/TLC) Start->Check GoodYield High Yield (>80%) Check->GoodYield LowYield Low Yield / No Reaction Check->LowYield SideProducts Side Products Observed Check->SideProducts Optimize Optimization Complete GoodYield->Optimize L1 Screen Ligands (XPhos, NHCs) LowYield->L1 S1 Identify Side Product (Dehalogenation, Homo-coupling) SideProducts->S1 L2 Screen Bases (Cs₂CO₃, K₂CO₃) L1->L2 L3 Screen Solvents (Toluene, THF) L2->L3 L4 Increase Temperature L3->L4 L4->Check S2 Lower Temperature S1->S2 S3 Change Base (e.g., to K₂CO₃) S2->S3 S4 Ensure Rigorous Inert Atmosphere S3->S4 S4->Check

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Detailed Experimental Protocol (Generalized Starting Point)

Note: This is a generalized procedure and requires optimization for each specific arylboronic acid partner. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the desired arylboronic acid, and anhydrous potassium phosphate.[11]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[11]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water (e.g., in a 5:1 ratio).

  • Degassing: Sparge the resulting suspension with the inert gas for 15-30 minutes to thoroughly remove any dissolved oxygen.[11]

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand. Add a small amount of the degassed solvent to the vial to form a slurry, then transfer this slurry to the main reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. The optimal temperature may vary and should be determined experimentally.[12]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-aryl-7-methylisoquinoline.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).

References

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). An expedient, mild, and anhydrous method for the Suzuki-Miyaura cross-coupling of heteroaryl-heteroaryl motifs. The Journal of Organic Chemistry, 72(10), 3845-3854. [Link]

  • Fors, B. P., et al. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 131(16), 5766-5768. [Link]

  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7433-7439. [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • WordPress. (2025). Use of Base Metals in Suzuki Coupling. [Link]

  • ACS Publications. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. [Link]

  • National Institutes of Health. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • National Institutes of Health. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • PubMed. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • National Institutes of Health. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. [Link]

  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Buch-wald-Hartwig Amination of 1-Chloro-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Buchwald-Hartwig amination of 1-Chloro-7-methylisoquinoline. This particular substrate presents a common but significant challenge: the coupling of an electron-deficient N-heteroaromatic chloride. Such substrates are known for their reluctance to undergo oxidative addition, a critical step in the catalytic cycle, often resulting in low conversion rates and diminished yields.

This document provides a structured approach to troubleshooting, moving from frequently asked questions to in-depth analysis of reaction parameters and detailed experimental protocols. Our goal is to equip you with the scientific rationale and practical steps needed to overcome these synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the amination of heteroaromatic chlorides.

Q1: Why is this compound a "challenging" substrate for Buchwald-Hartwig amination?

A1: The primary difficulty arises from the electronic nature of the substrate. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which deactivates the C-Cl bond towards oxidative addition with the Pd(0) catalyst. Aryl chlorides are already less reactive than the corresponding bromides or iodides; the presence of the nitrogen atom further increases the energy barrier for this crucial first step of the catalytic cycle.[1][2] Additionally, the nitrogen lone pair can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3]

Q2: My reaction shows very low conversion of the starting material. What is the most likely culprit?

A2: Low conversion is most frequently linked to an insufficiently active catalyst system for this specific substrate class.[4] This typically means the chosen phosphine ligand is not electron-rich or sterically bulky enough to promote the difficult oxidative addition step.[2][5] Other common causes include an inappropriate choice of base, suboptimal solvent, or catalyst deactivation.

Q3: I see multiple unidentified spots on my TLC plate. What are common side reactions?

A3: Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation (replacement of -Cl with -H), formation of imines via β-hydride elimination (if the amine partner has an α-hydrogen), and catalyst decomposition.[5] In some cases, if using an alcohol-based solvent or a weak base like a carbonate, you might observe competitive C-O coupling (ether formation).[5]

Q4: Should I use a palladium precatalyst or generate the catalyst in situ?

A4: For challenging couplings and for ensuring reproducibility, using a well-defined palladium precatalyst is highly recommended.[4][6] Precatalysts, such as the G3 or G4 Buchwald precatalysts, are air-stable and efficiently generate the active, monoligated Pd(0) species upon activation with a base.[6] This avoids the inconsistencies that can arise from in situ generation using sources like Pd₂(dba)₃ or Pd(OAc)₂, where the exact nature and concentration of the active species can be less reliable.[1][4]

Part 2: In-Depth Troubleshooting Guide

This section is organized by observed experimental problems. For each issue, we explore the underlying causes and provide targeted solutions.

Issue 1: No Reaction or Very Low Conversion (<20%)

Low conversion points to a fundamental problem with reaction initiation, most often the oxidative addition step.

Root Cause Analysis:

  • Insufficiently Active Catalyst: The combination of an electron-deficient heteroaromatic ring and a strong C-Cl bond requires a highly active catalyst. The ligand is the most critical component for tuning reactivity. Bulky, electron-rich dialkylbiaryl phosphine ligands are necessary to promote the formation of the highly reactive, monoligated Pd(0) species that can break the C-Cl bond.[5][7]

  • Incorrect Base Selection: The base's role is to deprotonate the amine-palladium complex to form the palladium-amido intermediate, which precedes reductive elimination.[8][9] If the base is too weak (e.g., K₂CO₃), this deprotonation may be inefficient. Conversely, if the base is not sufficiently soluble or is sterically hindered, its effectiveness can be reduced. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are often required.[9][10]

  • Catalyst Inhibition: The isoquinoline nitrogen can act as a ligand for the palladium center, leading to an overly stable, off-cycle complex that inhibits catalytic turnover.[8][9]

Solutions & Optimization Strategy:

  • Upgrade Your Ligand: This is the highest-impact change you can make. For heteroaryl chlorides, standard ligands like P(o-tol)₃ or even BINAP are often insufficient.[11] Screen a panel of modern, sterically demanding ligands.

Table 1: Recommended Ligand Classes for Heteroaryl Chlorides
Ligand Class Rationale & Key Features
Bulky Dialkylbiarylphosphines Examples: XPhos, RuPhos, BrettPhos.[4][10] Why they work: Their large steric footprint promotes the formation of the catalytically active 14-electron monoligated Pd(0) species and accelerates the rate-limiting oxidative addition and final reductive elimination steps.[5]
N-Heterocyclic Carbenes (NHCs) Examples: IPr, SIPr.[12] Why they work: NHCs are strong σ-donors, which increases the electron density on the palladium center, making it more nucleophilic and facilitating the oxidative addition to the electron-poor C-Cl bond.[13]
  • Re-evaluate the Base: Ensure your base is strong enough and present in sufficient excess.

Table 2: Base Selection Guide
Base pKaH (approx.) Comments & Recommendations
NaOtBu 19The go-to strong base for difficult aminations. Highly effective but can be incompatible with base-sensitive functional groups.[6][10]
LHMDS 26A very strong, non-nucleophilic base. Useful for substrates with acidic protons.[10]
K₃PO₄ / Cs₂CO₃ 12.3 / 10Weaker bases. Generally not recommended for initiating difficult couplings with aryl chlorides unless the substrate is highly sensitive to alkoxides.[6] May require higher temperatures.
  • Optimize the Solvent: The solvent affects the solubility of all components and can influence the stability of catalytic intermediates.

Table 3: Solvent Selection Guide
Solvent Rationale & Considerations
Toluene A common, non-polar solvent. Good choice for many systems. Can help mitigate inhibition by halide salts (e.g., NaI if using an aryl iodide) due to their poor solubility.[10][14]
1,4-Dioxane A more polar ethereal solvent. Often provides good results. Ensure it is anhydrous and peroxide-free.[15]
t-Butanol / t-Amyl Alcohol Can sometimes accelerate reactions, particularly with weaker bases.[6]
Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can bind to the palladium catalyst and inhibit the reaction.[6]
Issue 2: Reaction Stalls or Product Decomposition

If the reaction starts but fails to reach completion, or if the desired product appears and then diminishes over time, catalyst deactivation or product instability are likely causes.

Root Cause Analysis:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive. It can form inactive palladium black (colloidal Pd) or be deactivated by impurities. The ligand itself can also degrade at high temperatures.

  • Product Instability: The N-arylated isoquinoline product may be unstable under the reaction conditions, especially at high temperatures in the presence of a strong base.

  • β-Hydride Elimination: If coupling with a primary or secondary amine that has hydrogens on the carbon atom beta to the nitrogen, this pathway can compete with reductive elimination. This side reaction cleaves the C-N bond of a potential intermediate to form an imine and the hydrodehalogenated starting material (7-methylisoquinoline).[5]

Solutions & Optimization Strategy:

  • Lower the Reaction Temperature: While high temperatures are often used to drive the oxidative addition, they can also accelerate catalyst decomposition. After screening, try running the reaction at the lowest temperature that provides a reasonable rate (e.g., 80-100 °C instead of >110 °C).[2]

  • Use a Precatalyst: As mentioned in the FAQs, well-defined precatalysts (e.g., G4-XPhos) form the active Pd(0) species cleanly and at a controlled rate, which can minimize the formation of inactive palladium aggregates.[4][6]

  • Check Reagent Purity: Ensure all reagents are pure and solvents are anhydrous and deoxygenated. Oxygen can oxidize and deactivate the Pd(0) catalyst. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).

Part 3: Visualizations & Protocols

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the key steps.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex (Pd-II) Pd0->OA_Complex + Ar-Cl Amine_Complex Amine Coordination Complex OA_Complex->Amine_Complex + HNR'R'' - Cl⁻ Amido_Complex Palladium-Amido Complex Amine_Complex->Amido_Complex + Base - [Base-H]⁺Cl⁻ Amido_Complex->Pd0 Product Ar-NR'R'' (Desired Product) Amido_Complex->Product Reductive Elimination end Catalyst_Regen start

Caption: Fig 1: The Buchwald-Hartwig Catalytic Cycle.

Troubleshooting Flowchart

Use this decision tree to guide your experimental plan when faced with low yields.

Troubleshooting_Flowchart decision decision action action start Start: Low Yield q1 <20% Conversion? start->q1 action1 Focus on Initiation: 1. Screen bulky ligands (XPhos, RuPhos) 2. Use strong base (NaOtBu) 3. Use a G3/G4 Precatalyst q1->action1 Yes q2 Product or SM decomposition? q1->q2 No (Reaction Stalls) action2 Focus on Stability: 1. Lower reaction temperature 2. Ensure inert atmosphere 3. Check reagent purity q2->action2 Yes action3 Focus on Optimization: 1. Screen solvents (Toluene vs. Dioxane) 2. Vary Base/Substrate ratio 3. Check for hydrodehalogenation side product q2->action3 No

Caption: Fig 2: Troubleshooting Decision Tree.

Part 4: Experimental Protocol Example

Protocol: Screening Conditions for the Amination of this compound with Morpholine

This protocol describes a general procedure for screening catalyst systems. It should be performed under an inert atmosphere using a glovebox or Schlenk line techniques.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Palladium Precatalyst (e.g., G4-XPhos, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, to make 0.2 M solution)

  • Oven-dried reaction vial with a screw cap and stir bar

Procedure:

  • Reaction Setup (in a glovebox):

    • To the reaction vial, add the palladium precatalyst (e.g., G4-XPhos).

    • Add the base (NaOtBu).

    • Add this compound.

    • Add the anhydrous toluene.

    • Finally, add the morpholine.

  • Reaction:

    • Seal the vial tightly with the screw cap.

    • Remove the vial from the glovebox and place it in a preheated aluminum heating block set to 100 °C.

    • Stir the reaction vigorously for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and quench carefully with water.

    • Transfer to a separatory funnel, separate the layers, and wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product via column chromatography.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity. Calculate the isolated yield.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose and resolve issues of low yield in the Buchwald-Hartwig amination of challenging heteroaromatic chlorides, leading to more efficient and successful synthetic outcomes.

References

  • D. S. Surry and S. L. Buchwald, "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, 47(34), 6338-6361 (2008). [Link]

  • J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Accounts of Chemical Research, 41(11), 1534-1544 (2008). [Link]

  • R. Dorel and A. M. Echavarren, "The Buchwald–Hartwig Amination After 25 Years," Angewandte Chemie International Edition, 58(48), 17118-17129 (2019). [Link]

  • Wikipedia, "Buchwald–Hartwig amination,". [Link]

  • Reddit, "Help troubleshooting a Buchwald-Hartwig amination?," r/chemistry. [Link]

  • NROChemistry, "Buchwald-Hartwig Coupling: Mechanism & Examples,". [Link]

  • Chemistry LibreTexts, "Buchwald-Hartwig Amination,". [Link]

  • J&K Scientific LLC, "Buchwald-Hartwig Cross-Coupling,". [Link]

  • Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction,". [Link]

Sources

Technical Support Center: Sonogashira Coupling of 1-Chloro-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Sonogashira coupling reactions, with a specific focus on the challenges encountered with 1-Chloro-7-methylisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to overcome common hurdles and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is not proceeding, or the yield is very low. What are the primary factors to investigate?

A1: When encountering low to no yield, a systematic evaluation of your reaction components and conditions is critical. The primary suspects are often the catalyst's activity, the inherent reactivity of the aryl chloride, and suboptimal reaction conditions. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides in Sonogashira couplings.[1][2][3][4]

Initial checks should include:

  • Catalyst Integrity : Ensure your palladium catalyst and copper(I) co-catalyst are active and have not degraded.[2]

  • Inert Atmosphere : The reaction is sensitive to oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[1][2][5] It is essential to thoroughly degas your solvent and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.[2]

  • Reagent Purity : Impurities in your starting materials or solvents can poison the catalyst.[2]

Q2: I'm observing a significant amount of a dimeric alkyne byproduct. What is this, and how can I prevent it?

A2: This byproduct is the result of alkyne homocoupling, also known as Glaser coupling.[1][6][7] This side reaction is primarily promoted by the presence of the copper(I) co-catalyst and oxygen.[1][5][7] To minimize or eliminate this, consider the following strategies:

  • Strict Anaerobic Conditions : Rigorously exclude oxygen from your reaction setup.[2][5]

  • Copper-Free Conditions : Numerous copper-free Sonogashira protocols have been developed specifically to avoid Glaser coupling.[1][2][6][8] These methods may require alternative ligands or bases to facilitate the reaction.

  • Slow Alkyne Addition : Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[5][9]

Q3: Besides my desired product, I'm isolating 7-methylisoquinoline. What is the cause of this side reaction?

A3: The formation of 7-methylisoquinoline indicates a dehalogenation side reaction, where the chlorine atom is replaced by a hydrogen atom.[10][11] This can occur when a hydride species is generated in the reaction mixture, which then participates in the catalytic cycle. Potential sources of hydrides include amine bases or alcoholic solvents.[10][11] To mitigate this, you can try using a non-alcoholic solvent or a different base.

Q4: I see a black precipitate forming in my reaction flask. What does this signify?

A4: The formation of a black precipitate, often referred to as "palladium black," is an indication of palladium catalyst decomposition.[2][12] This can be triggered by impurities, unsuitable solvent choices, or incorrect reaction temperatures.[2] Using high-purity reagents and solvents is a key preventative measure.

Troubleshooting Guide: Common Side Reactions and Solutions

Alkyne Homocoupling (Glaser Coupling)

Mechanism: In the presence of a copper(I) catalyst and an oxidant (typically oxygen), terminal alkynes can undergo oxidative coupling to form a symmetric diyne.[7][13] This process competes with the desired cross-coupling reaction.

Visualizing the Competing Pathways:

Sonogashira_vs_Glaser cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Glaser Homocoupling Side Reaction Pd(0) Pd(0) Pd(II)-Aryl Pd(II)-Aryl Pd(0)->Pd(II)-Aryl Oxidative Addition Product Coupled Product Pd(II)-Aryl->Product Transmetalation + Reductive Elim. Cu-Acetylide Cu-Acetylide Cu-Acetylide->Pd(II)-Aryl Diyne_Product Homocoupled Diyne Cu-Acetylide->Diyne_Product Oxidative Dimerization Alkyne Alkyne Alkyne->Cu-Acetylide Base + Cu(I) Aryl-Cl This compound Aryl-Cl->Pd(II)-Aryl Cu(I) Cu(I)

Caption: Competing Sonogashira and Glaser coupling pathways.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Exclude Oxygen Oxygen is a key oxidant in the Glaser coupling mechanism.[5]Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Ar or N2) throughout the reaction.[2]
Copper-Free Protocol Eliminates the primary catalyst for the homocoupling side reaction.[1][2]Utilize a copper-free Sonogashira protocol, which may involve specific palladium catalysts, ligands (e.g., XPhos), and bases (e.g., Cs2CO3).[14]
Slow Alkyne Addition Keeps the instantaneous concentration of the alkyne low, disfavoring the second-order homocoupling reaction.[5][9]Use a syringe pump to add the alkyne to the reaction mixture over an extended period.
Optimize Catalyst Loading A higher concentration of the active cross-coupling catalyst can outcompete the homocoupling reaction.While avoiding excessive catalyst use, ensure that the palladium catalyst is sufficiently active.
Dehalogenation

Mechanism: This side reaction involves the replacement of the halogen on the aryl halide with a hydrogen atom.[11] It can proceed through a pathway where a hydride ligand is introduced to the palladium center, followed by reductive elimination of the dehalogenated arene.[10][11]

Troubleshooting Workflow:

Dehalogenation_Troubleshooting start Dehalogenation Observed check_solvent Is an alcoholic solvent being used? start->check_solvent change_solvent Switch to a non-protic solvent (e.g., Toluene, Dioxane, DMF) check_solvent->change_solvent Yes check_base Is the base a potential hydride source? check_solvent->check_base No change_solvent->check_base change_base Consider a non-hydride donating base (e.g., K2CO3, Cs2CO3) check_base->change_base Yes optimize_ligand Screen alternative phosphine ligands. Bulky, electron-rich ligands can favor cross-coupling. check_base->optimize_ligand No change_base->optimize_ligand end_state Dehalogenation Minimized optimize_ligand->end_state

Caption: Troubleshooting workflow for dehalogenation.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Solvent Choice Alcoholic solvents can be oxidized by the palladium complex to generate hydride species.[11]Replace alcoholic solvents with aprotic alternatives such as THF, DMF, toluene, or dioxane.
Base Selection Certain amine bases can also act as hydride donors.[10]Consider using inorganic bases like K2CO3, K3PO4, or Cs2CO3.
Ligand Optimization The choice of phosphine ligand can significantly influence the relative rates of reductive elimination of the desired product versus the dehalogenated byproduct.[11]Screen bulky, electron-rich phosphine ligands which can promote the desired cross-coupling.[11]
Catalyst Decomposition

Mechanism: The active Pd(0) catalyst can be sensitive to various factors, leading to its aggregation and precipitation as inactive palladium black.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Reagent and Solvent Purity Impurities can poison the catalyst.Use freshly purified reagents and high-purity, anhydrous, and degassed solvents.
Temperature Control Excessively high temperatures can accelerate catalyst decomposition.While aryl chlorides often require elevated temperatures, carefully control the reaction temperature and avoid overheating.[15]
Ligand Choice Appropriate ligands stabilize the palladium center and prevent aggregation.For challenging substrates like this compound, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands that form more stable palladium complexes.[1][16]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol serves as a general starting point for the coupling of this compound with a terminal alkyne.[14]

Materials:

  • This compound (1 equivalent)

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₄ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous, degassed solvent to achieve a concentration of approximately 0.1 M with respect to the isoquinoline.

  • Add triethylamine followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at a temperature between 50-70 °C.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended when alkyne homocoupling is a significant issue.[14]

Materials:

  • This compound (1 equivalent)

  • Terminal alkyne (1.5 equivalents)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Anhydrous and degassed solvent (e.g., dioxane or toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for 10 minutes to allow for catalyst pre-formation.

  • Add this compound, cesium carbonate, and the terminal alkyne.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]

  • Royal Society of Chemistry. (2016, August 1). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ACS Publications. (n.d.). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ACS Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]

  • ResearchGate. (2025, August 10). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Semantic Scholar. (n.d.). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Wiley Online Library. (n.d.). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • Taylor & Francis. (n.d.). Glaser coupling – Knowledge and References. [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]

  • SpringerLink. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ResearchGate. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]

  • ResearchGate. (2017, March 3). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. [Link]

  • YouTube. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

Sources

Technical Support Center: Purification Strategies for 1-Chloro-7-methylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-chloro-7-methylisoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this important class of heterocyclic compounds. The following content is structured to address specific issues in a practical, question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound derivatives?

When synthesizing this compound derivatives, particularly through methods like the Bischler-Napieralski reaction followed by chlorination, you can anticipate several types of impurities[1][2][3][4][5][6]. These can be broadly categorized as:

  • Unreacted Starting Materials: Incomplete reactions can leave behind the initial β-arylethylamide precursors.

  • Reaction Intermediates: Depending on the synthetic route, you might find residual 3,4-dihydroisoquinoline intermediates if the subsequent oxidation or aromatization step is incomplete[1][2][5].

  • Reagents and Byproducts: Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are commonly used and can lead to phosphoric acid byproducts that need to be quenched and removed during workup[1][3][5]. Solvents used in the reaction, such as toluene or xylene, may also be present.

  • Positional Isomers: During the cyclization step of the Bischler-Napieralski reaction, electrophilic aromatic substitution can sometimes occur at different positions on the aromatic ring, leading to the formation of positional isomers, especially if the directing effects of substituents are not strongly controlled[2][3].

  • Over-chlorinated or Under-chlorinated Species: In the chlorination step, it's possible to have incomplete chlorination, leaving some of the corresponding isoquinolone, or over-chlorination at other positions on the molecule.

  • Hydrolysis Products: The 1-chloro substituent is susceptible to hydrolysis back to the isoquinolone, particularly in the presence of moisture or during chromatographic purification on silica gel.

Q2: What is the first step I should take to purify my crude this compound derivative?

The initial purification step for your crude product should typically be an aqueous workup followed by a simple purification technique like recrystallization, if the crude product is a solid and of reasonable purity.

An aqueous workup is crucial to remove inorganic salts, residual acids or bases from the reaction. This usually involves:

  • Dissolving the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).

  • Washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid.

  • Washing with brine to remove excess water.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

Following the workup, recrystallization is an effective method for purifying solid compounds[7][8][9][10]. The choice of solvent is critical for successful recrystallization[7][11].

Q3: How do I choose the right solvent for recrystallization of my this compound derivative?

The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below[7][8][11]. A systematic approach to solvent selection is recommended:

  • Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • Solvent Polarity: Consider the polarity of your this compound derivative. These are moderately polar compounds, so solvents of intermediate polarity are often a good starting point.

  • Boiling Point: The solvent's boiling point should be lower than the melting point of your compound to prevent it from "oiling out"[11][12].

The following table provides a starting point for solvent selection:

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarOften a good choice for aromatic nitrogen heterocycles.
Isopropanol82PolarSimilar to ethanol, may offer different solubility characteristics.
Ethyl Acetate77IntermediateA versatile solvent for compounds of intermediate polarity.
Toluene111NonpolarCan be effective, especially for less polar derivatives.
Heptane/Hexane98 / 69NonpolarOften used as an anti-solvent in a two-solvent system with a more polar solvent like ethyl acetate or dichloromethane.

Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be employed. In this method, the compound is dissolved in a minimal amount of a hot "good" solvent (in which it is very soluble), and then a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes cloudy. The solution is then reheated until it is clear and allowed to cool slowly[8].

Troubleshooting Guides

Problem 1: My compound is not crystallizing from the solution.

Cause: This issue typically arises from either the solution not being saturated (too much solvent was used) or the presence of impurities that inhibit crystal formation.

Solution:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.

    • Seeding: Add a tiny crystal of the pure compound (if available) to the solution to act as a template for crystal growth.

  • Concentrate the Solution: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again[11].

  • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a small amount of a miscible solvent in which your compound is insoluble (an "anti-solvent") to decrease the overall solubility.

Problem 2: My compound "oils out" during recrystallization.

Cause: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point[11][12]. The resulting oil is often impure.

Solution:

  • Use a Lower Boiling Point Solvent: The boiling point of the recrystallization solvent should be lower than the melting point of your compound[11][12].

  • Increase the Amount of Solvent: The oil may have formed because the solution was too concentrated. Reheat the solution and add more hot solvent until the oil dissolves completely. Then allow it to cool slowly.

  • Modify the Solvent System: Try a different solvent or a solvent mixture.

Problem 3: Column chromatography is not separating my compound from a close-running impurity.

Cause: The polarity of your compound and the impurity are too similar for effective separation with the chosen solvent system.

Solution:

  • Optimize the Mobile Phase:

    • Fine-tune the Solvent Ratio: Make small, incremental changes to the ratio of your polar and nonpolar solvents.

    • Change the Solvents: If adjusting the ratio is ineffective, try a different solvent system altogether. For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.

  • Use a Different Stationary Phase:

    • Alumina: For basic compounds like isoquinolines, alumina (neutral or basic) can sometimes provide better separation and reduce the risk of decomposition that can occur on acidic silica gel.

    • Reverse-Phase Silica: If your compound is sufficiently nonpolar, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective[13].

  • Consider High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers much higher resolution than flash column chromatography[7][14].

Experimental Workflows

Workflow 1: Recrystallization Protocol

Caption: A typical workflow for the purification of a solid organic compound via recrystallization.

Workflow 2: Troubleshooting Poor Chromatographic Separation

Chromatography_Troubleshooting Start Poor Separation in Column Chromatography Solvent_Ratio Adjust Solvent Ratio (e.g., 10% EtOAc -> 8% EtOAc) Start->Solvent_Ratio Change_Solvent Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) Solvent_Ratio->Change_Solvent No Improvement Success Improved Separation Solvent_Ratio->Success Success Stationary_Phase Change Stationary Phase (e.g., Silica -> Alumina) Change_Solvent->Stationary_Phase No Improvement Change_Solvent->Success Success Prep_HPLC Consider Preparative HPLC Stationary_Phase->Prep_HPLC No Improvement Stationary_Phase->Success Success Prep_HPLC->Success

Caption: A decision tree for troubleshooting poor separation during column chromatography.

References

  • Ruziev I. Kh, Bebitova K. E., Kilicheva D. M. Influence of Chromatography Conditions on the Retention of Some Isoquinoline and Pyrimidinone Derivatives. World Bulletin of Management and Law, vol. 21, 10 Apr. 2023, pp. 91-93. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC - NIH. [Link]

  • Isoquinoline. ScienceDirect. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. PubMed. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization - Single Solvent. University of Calgary. [Link]

  • Extraction and Purification of Isoquinoline from Wash Oil. ResearchGate. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • Isoquinoline Synthesis. Bartleby. [Link]

  • Recrystallization. University of Colorado Boulder. [Link]

  • Isoquinoline synthesis. Química Organica.org. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Texas at Dallas. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Chloro-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions. This guide is specifically tailored to address the unique challenges associated with 1-chloro-7-methylisoquinoline, a heteroaryl chloride that demands highly active and specialized catalyst systems. Here, you will find in-depth troubleshooting guides and frequently asked questions designed to navigate the complexities of your experiments and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is cross-coupling with this compound considered challenging?

A1: The primary challenges stem from two key factors:

  • Bond Strength: The carbon-chlorine (C-Cl) bond in aryl chlorides is significantly stronger and less reactive than corresponding C-Br or C-I bonds.[1] This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult to achieve.[2]

  • Catalyst Inhibition: The presence of the nitrogen atom in the isoquinoline ring can lead to catalyst inhibition.[3] The lone pair of electrons on the nitrogen can coordinate to the palladium center, forming off-cycle, inactive complexes that hinder catalytic turnover.[4]

Q2: What are the most common and synthetically valuable cross-coupling reactions performed on this substrate?

A2: The most frequently employed transformations for functionalizing the 1-position of the isoquinoline core are:

  • Suzuki-Miyaura Coupling: For forming carbon-carbon bonds with boronic acids or esters, enabling the introduction of aryl, heteroaryl, or alkyl groups.[5]

  • Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds with a wide array of primary and secondary amines, amides, and other N-nucleophiles.[6]

  • Sonogashira Coupling: For forming carbon-carbon bonds with terminal alkynes, leading to the synthesis of valuable arylalkyne structures.[7]

  • Heck Coupling: For forming carbon-carbon bonds by coupling with alkenes to introduce vinyl groups.[8]

Q3: What general class of catalyst system is most effective for activating the C-Cl bond in this compound?

A3: Success with this unreactive electrophile almost invariably requires a catalyst system composed of a palladium source and a highly electron-rich, sterically bulky phosphine ligand or an N-heterocyclic carbene (NHC).[3][4][9]

  • Bulky Monophosphine Ligands (Buchwald-type): Ligands such as SPhos, XPhos, and RuPhos are designed to accelerate the oxidative addition and reductive elimination steps.[3] Their steric bulk promotes the formation of a monoligated, highly reactive LPd(0) active species.[9]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable and highly active palladium complexes, making them excellent choices for challenging couplings.[2][9]

Q4: What is the difference between using a palladium salt like Pd(OAc)₂ and a "precatalyst"?

A4: The key difference lies in the generation of the active Pd(0) catalyst.

  • Palladium(II) Salts (e.g., Pd(OAc)₂, PdCl₂): These are stable Pd(II) sources that must be reduced in situ to the active Pd(0) state for the catalytic cycle to begin.[10] This reduction can be inefficient and sometimes leads to the formation of palladium black (inactive, aggregated palladium).[10][11]

  • Palladium(0) Sources (e.g., Pd₂(dba)₃): These sources are already in the correct oxidation state but can be unstable, and their purity can vary.[11]

  • Precatalysts (e.g., Buchwald G3/G4 Palladacycles, PEPPSI complexes): These are well-defined, air-stable Pd(II) complexes designed for the clean and efficient generation of the active LPd(0) species under reaction conditions.[9][12] They offer superior reliability and reproducibility, making them highly recommended for difficult couplings.[9]

cluster_PdII Pd(II) Sources cluster_Pd0 Pd(0) Sources PdOAc2 Pd(OAc)₂ Active_Catalyst Active LPd(0) Species PdOAc2->Active_Catalyst In-situ Reduction (often inefficient) Byproducts Side Reactions (e.g., Pd Black) PdOAc2->Byproducts Precatalyst Buchwald Precatalyst Precatalyst->Active_Catalyst Clean, Efficient Activation Pd2dba3 Pd₂(dba)₃ Pd2dba3->Active_Catalyst Ligand Exchange Catalytic_Cycle Catalytic Cycle Active_Catalyst->Catalytic_Cycle

Caption: Catalyst Activation Pathways.

Troubleshooting Guide

This section addresses common experimental failures in a direct question-and-answer format.

Issue 1: Low to No Product Yield

Q: My cross-coupling reaction shows no conversion to the desired product. What are the first steps I should take to troubleshoot?

A: When faced with a complete lack of reactivity, a systematic check of the foundational reaction components is critical.[13]

  • Verify Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[13] Ensure your reaction vessel was properly degassed (e.g., via three vacuum/backfill cycles with argon or nitrogen) and maintained under a positive pressure of inert gas.

  • Assess Reagent Quality: Solvents and liquid reagents (especially amines) must be anhydrous and pure.[12][13] Use freshly distilled solvents or those from a reliable commercial source (e.g., a septum-sealed bottle). Bases should be stored in a desiccator.[12]

  • Confirm Catalyst Activity: The palladium source and ligands are paramount. If using a Pd(II) salt, its reduction to the active Pd(0) may have failed.[13] Consider switching to a more reliable precatalyst system.[12] Ensure your ligand has not degraded from improper storage.

Q: I see some product by LC-MS, but my yield is very low. How can I improve it?

A: Low yield suggests the catalytic cycle is turning over, but inefficiently. Optimization of the reaction parameters is necessary.

  • Increase Reaction Temperature: The activation of the C-Cl bond is energetically demanding. Gradually increasing the temperature (e.g., in 10-20 °C increments) can significantly improve reaction rates.[12]

  • Screen a Stronger Base: The base is crucial for activating the nucleophile (e.g., boronic acid or amine).[3] If you are using a carbonate (K₂CO₃, Cs₂CO₃), consider switching to a stronger base like potassium phosphate (K₃PO₄) for Suzuki couplings or a strong alkoxide like sodium tert-butoxide (NaOtBu) for Buchwald-Hartwig aminations.[3][14]

  • Change the Ligand: Your chosen ligand may not be optimal. For the this compound scaffold, switching to a more electron-rich and bulky ligand can enhance catalyst activity. If SPhos provides low yield, consider trying XPhos or RuPhos.[3]

Start Low or No Yield Observed Check_Inert Is the system rigorously O₂-free? Start->Check_Inert Check_Inert->Start No, Degas & Repeat Check_Reagents Are all reagents pure and anhydrous? Check_Inert->Check_Reagents Yes Check_Reagents->Start No, Purify & Repeat Check_Catalyst Is the Pd source/ligand active and fresh? Check_Reagents->Check_Catalyst Yes Check_Catalyst->Start No, Use Precatalyst Increase_Temp Increase Temperature Check_Catalyst->Increase_Temp Yes Screen_Base Screen Stronger Base (e.g., K₃PO₄, NaOtBu) Increase_Temp->Screen_Base Screen_Ligand Screen Bulky Ligand (e.g., XPhos, RuPhos) Screen_Base->Screen_Ligand Success Improved Yield Screen_Ligand->Success

Caption: Troubleshooting Decision Tree for Low Yield.

Issue 2: Troublesome Side Reactions

Q: I'm observing significant hydrodehalogenation (replacement of -Cl with -H). What causes this and how can I stop it?

A: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides and highly active catalysts.[15] It typically arises from a source of hydride in the reaction.

  • Cause: The primary culprits are often trace amounts of water or the use of protic solvents (like alcohols) which can lead to pathways that deliver a hydride to the palladium complex.[3] Catalyst decomposition can also lead to species that promote this side reaction.

  • Solution:

    • Ensure all reagents and solvents are scrupulously anhydrous.[3]

    • Avoid using alcohol solvents unless the protocol specifically calls for them.

    • Use a more stable palladium precatalyst to minimize decomposition pathways.[3]

    • Adjusting the ligand-to-metal ratio (a slight excess of ligand can sometimes stabilize the catalyst) may help.[12]

Q: In my Suzuki-Miyaura reaction, I see a significant amount of the boronic acid homocoupled byproduct (biaryl). Why is this happening?

A: The homocoupling of boronic acids is almost always caused by the presence of oxygen in the reaction mixture.[15] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that couples two molecules of the boronic acid.[10]

  • Solution: The most effective solution is to improve the degassing procedure for your solvents and ensure a robust inert atmosphere is maintained throughout the reaction setup and duration.[15]

Recommended Starting Protocols & Catalyst Systems

The following tables and protocols provide robust starting points for the cross-coupling of this compound. Optimization will likely be required for specific coupling partners.

Table 1: Recommended Catalyst Systems
Coupling ReactionPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2%)SPhos (4-5%)K₃PO₄ (2.0)Toluene/H₂O (10:1)100-110
Buchwald-Hartwig Pd(OAc)₂ (2%)BrettPhos (4-5%)NaOtBu (1.5)Toluene or Dioxane100-110
Sonogashira (Cu-free) Pd₂(dba)₃ (1%)XPhos (4%)Cs₂CO₃ (2.0)Dioxane or DMF80-100

Yields are generalized from literature on analogous chloro-heterocycles and will be substrate-dependent.[16]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of this compound with an arylboronic acid.

  • Reaction Setup: In a glovebox or under a positive stream of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: To this vial, add the palladium precatalyst (e.g., SPhos G3 precatalyst, 2 mol%) or the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4-5 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.2 M).

  • Reaction: Tightly seal the reaction vessel with a PTFE-lined cap. Remove the vessel from the glovebox (if used) and place it in a preheated oil bath or heating block at 100-110 °C.

  • Monitoring and Work-up: Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.[14] Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of this compound with a primary or secondary amine.

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., BrettPhos G3 precatalyst, 2 mol%) and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).[17]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to achieve 0.1-0.2 M concentration).

  • Reaction: Seal the vial, remove from the glovebox, and heat to 100-110 °C with vigorous stirring for 4-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate.[17] Purify the residue by column chromatography.

References

  • BenchChem. (2025).
  • Carrow, B. P., & Hartwig, J. F. (2011). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 7-Chloro-6-nitroquinoline.
  • Unknown. Cross-Coupling Reactions Guide.
  • Let's Talk Chemistry. (2022). CROSS-COUPLING reactions - everything YOU need to know!
  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline.
  • Sigma-Aldrich.
  • BenchChem. (2025). Navigating the Catalytic Maze: A Comparative Guide to 6-Chloroquinoline Cross-Coupling.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Wikipedia.
  • de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. Sonogashira coupling.
  • Royal Society of Chemistry. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2023).
  • Nolan, S. P., & Organ, M. G. (2018). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Yoneda Labs. Suzuki-Miyaura Cross-coupling: Practical Guide.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline.
  • Wikipedia. Heck reaction.

Sources

Technical Support Center: Improving the Solubility of 1-Chloro-7-methylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-chloro-7-methylisoquinoline derivatives. This class of compounds, while promising for various therapeutic applications, often presents significant hurdles in formulation and in-vitro testing due to poor aqueous solubility. This document provides a structured approach to understanding and overcoming these challenges, combining theoretical principles with practical, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this scaffold stems from its fundamental physicochemical properties. The isoquinoline core is a large, bicyclic aromatic system which is inherently hydrophobic.[1] The presence of a methyl group (-CH3) further increases this lipophilicity. While the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor and provides a site for protonation, the bulky, non-polar nature of the rest of the molecule dominates its interaction with water.[2][3] The chloro-substituent (-Cl) also contributes to the overall hydrophobicity of the molecule. The interplay of these features results in a molecule that prefers non-polar environments over aqueous media, a concept often summarized by the principle "like dissolves like".[4]

Q2: What is the first step I should take to address the poor solubility of my compound?

A2: The first and most critical step is to quantitatively determine the baseline solubility of your compound. This provides a benchmark against which all improvement strategies can be measured. It is crucial to distinguish between two types of solubility:

  • Kinetic Solubility: This measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[5][6] It's a high-throughput measurement often used in early discovery to flag potential issues.[7]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours).[8][9] The shake-flask method is the gold standard for this measurement.[10]

Starting with a kinetic solubility assay is often sufficient for initial screening. If the compound is flagged, proceeding to a thermodynamic solubility measurement provides a more accurate baseline for formulation development.

Q3: How does pH affect the solubility of my this compound derivative?

A3: The isoquinoline ring contains a basic nitrogen atom.[3] This means that in acidic conditions, the nitrogen can be protonated, forming a positively charged ion. This ionized form, or salt, is generally much more soluble in water than the neutral form.[11][12] The relationship between pH, pKa (the acid dissociation constant of the protonated form), and solubility is a cornerstone of formulating basic compounds. For a weakly basic drug, solubility increases as the pH of the solution drops below its pKa.[11] Therefore, adjusting the pH of your aqueous buffer to be more acidic is one of the most effective initial strategies to explore.[13]

Q4: Is salt formation a viable strategy for these derivatives?

A4: Absolutely. Salt formation is one of the most common and effective methods for increasing the solubility and dissolution rate of ionizable drugs.[12][14] Since the this compound scaffold is basic, it can form salts with various acids (counterions). Creating a hydrochloride (HCl) salt, for example, can dramatically improve aqueous solubility compared to the free base.[14] The selection of the appropriate salt form is a critical step in preformulation, as different salts can have vastly different physicochemical properties, including solubility, stability, and hygroscopicity.

Q5: What are co-solvents, and which ones should I consider?

A5: Co-solvents are water-miscible organic solvents that are used to increase the solubility of non-polar compounds by reducing the overall polarity of the aqueous solvent system.[15][16] This is a highly effective and commonly used technique, especially for parenteral and oral liquid formulations.[17][18] For laboratory-scale experiments, common co-solvents include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs), particularly low molecular weight PEGs like PEG 400

  • Dimethyl sulfoxide (DMSO)

  • N-methyl-2-pyrrolidone (NMP)

  • Dimethylacetamide (DMA)

It's important to note that while effective, co-solvents can sometimes interfere with biological assays, and their concentrations must be carefully controlled in in-vivo studies to avoid toxicity.[19]

Troubleshooting Guide

Issue 1: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer.
  • Underlying Cause: This is a classic sign of low kinetic solubility. The compound is highly soluble in the neat DMSO stock, but when introduced to the aqueous environment, it rapidly exceeds its solubility limit and crashes out of solution.[6] This can lead to unreliable and non-reproducible results in your biological assays.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The simplest first step is to test lower final concentrations of your compound in the assay.

    • Modify the Assay Buffer:

      • pH Adjustment: Lower the pH of the buffer. For a basic compound, moving the pH 1-2 units below the pKa can significantly increase solubility.

      • Introduce a Co-solvent: Add a small percentage (e.g., 1-5%) of a biocompatible co-solvent like ethanol or PEG 400 to the final assay buffer.[20]

    • Use Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[15][19]

    • Pre-complex with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water.[15][21]

Issue 2: Adjusting the pH improved solubility, but it's still not high enough for my required stock concentration.
  • Underlying Cause: While pH adjustment is powerful, its effect is finite. The intrinsic solubility of the neutral form of the molecule might be so low that even complete ionization doesn't achieve the target concentration.

  • Troubleshooting Steps (A Combined Approach):

    • pH + Co-solvent: This is a very common and effective combination.[19] First, determine the optimal pH for solubility. Then, in that pH-adjusted buffer, perform a co-solvent screen to find a system that provides the needed solubility boost.

    • pH + Cyclodextrin: Similar to the co-solvent approach, use a pH-adjusted buffer as the medium for creating a cyclodextrin inclusion complex.

    • Salt Formation: If you have the solid free-base, this is the point at which to consider synthesizing a salt form (e.g., hydrochloride, mesylate, tosylate). The solid salt form will have a much higher intrinsic dissolution rate and solubility in aqueous media.[12]

Data Summary & Comparison

TechniqueMechanism of ActionCommon Agents/MethodsAdvantagesDisadvantages
pH Adjustment Increases the concentration of the more soluble, ionized form of the drug.[11]HCl, Citric Acid, Phosphate BuffersSimple, effective for ionizable compounds, physiologically relevant.Only effective for ionizable compounds; risk of precipitation if pH changes.
Co-solvency Reduces the polarity of the solvent, making it more favorable for the solute.[16]Ethanol, PEG 400, Propylene GlycolHighly effective, simple to formulate.[17]Can cause toxicity or interfere with assays at high concentrations.[19]
Salt Formation Replaces a weak intermolecular interaction in the crystal lattice with a stronger ionic one, which is more easily overcome by water.[14]HCl, Mesylate, Tartrate, SulfateSignificantly improves solubility and dissolution rate; can improve stability.Only for ionizable compounds; requires chemical synthesis; different salts have different properties.
Complexation A host molecule (cyclodextrin) encapsulates the hydrophobic drug, presenting a hydrophilic exterior to the solvent.[15]β-Cyclodextrins (HP-β-CD, SBE-β-CD)Significant solubility enhancement; can improve stability.Can alter drug pharmacology; requires specific host-guest geometry.
Solid Dispersion The drug is dispersed at a molecular level within a hydrophilic polymer matrix.[11]PEG, PVP, HPMCCan create amorphous forms with greatly enhanced apparent solubility and dissolution.[22]Can be physically unstable (recrystallization); requires specialized manufacturing processes.

Visualized Workflows & Methodologies

Decision Tree for Solubility Enhancement

This diagram outlines a logical progression for tackling solubility issues with this compound derivatives.

Solubility_Workflow A Start: Compound has poor solubility B Determine Kinetic & Thermodynamic Solubility A->B C Is solubility < target? B->C D Is compound ionizable? (Yes, basic Nitrogen) C->D Yes E Optimize pH (Acidic Buffers) D->E Yes G Systematic Co-solvent Screening (e.g., PEG, Ethanol, PG) D->G No (Not applicable here) F Solubility sufficient? E->F F->G No M Proceed with Formulation F->M Yes H Solubility sufficient? G->H I Advanced Strategies H->I No H->M Yes J Salt Formation (e.g., HCl, Mesylate) I->J K Complexation (Cyclodextrins) I->K L Solid Dispersion (Amorphous Form) I->L J->M K->M L->M

Caption: A decision tree to guide solubility enhancement strategies.

Thermodynamic Shake-Flask Solubility Workflow

Shake_Flask_Workflow step1 Step 1: Preparation Add excess solid compound to a known volume of buffer in a vial. step2 Step 2: Equilibration Seal vial and agitate at a constant temperature (e.g., 25°C) for 24 hours. step1->step2 Shake step3 Step 3: Phase Separation Centrifuge or filter the suspension to remove undissolved solid. step2->step3 Settle step4 Step 4: Quantification Take a precise aliquot of the clear supernatant. step3->step4 Isolate step5 Step 5: Analysis Dilute the aliquot and measure the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS). step4->step5 Quantify

Caption: The workflow for determining thermodynamic solubility.

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay
  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[7]

  • Plate Preparation: In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%. Mix thoroughly by shaking for 1-2 minutes.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.[5]

  • Detection:

    • Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering compared to a buffer-only control indicates precipitation.[23]

    • Filtration & Quantification: Alternatively, filter the contents of each well through a solubility filter plate. Quantify the concentration of the compound in the filtrate using LC-MS/MS or HPLC-UV against a calibration curve.[24]

  • Data Analysis: The concentration of the compound remaining in solution after incubation is reported as the kinetic solubility.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The presence of visible solid material at the end of the experiment is essential.[10]

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, pH-adjusted buffer) to the vial.

  • Equilibration: Seal the vial tightly and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[9]

  • Phase Separation: After 24 hours, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. For best results, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and take an aliquot from the clear supernatant.[5]

  • Quantification: Prepare a calibration curve of the compound. Dilute the collected supernatant sample with an appropriate solvent (e.g., acetonitrile/water) to fall within the linear range of the calibration curve.

  • Analysis: Analyze the diluted sample and standards using a validated HPLC-UV or LC-MS method.[10]

  • Calculation: Calculate the concentration of the compound in the original supernatant. This value is the thermodynamic solubility.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). Chemical Reviews. Retrieved January 4, 2026, from [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Predicting Solubility. (n.d.). Rowan Scientific. Retrieved January 4, 2026, from [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. Retrieved January 4, 2026, from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. Retrieved January 4, 2026, from [Link]

  • How To Predict Solubility Of Organic Compounds?. (2025). YouTube. Retrieved January 4, 2026, from [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (n.d.). AIChE. Retrieved January 4, 2026, from [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023). Auctores. Retrieved January 4, 2026, from [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical and Pharmaceutical and Allied Sciences. Retrieved January 4, 2026, from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 4, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved January 4, 2026, from [Link]

  • Co-solvent: Significance and symbolism. (n.d.). ScienceDirect. Retrieved January 4, 2026, from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved January 4, 2026, from [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies. Retrieved January 4, 2026, from [Link]

  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. (2015). Scilit. Retrieved January 4, 2026, from [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2013). Asian Journal of Chemistry. Retrieved January 4, 2026, from [Link]

  • 3-Methylisoquinoline. (n.d.). Solubility of Things. Retrieved January 4, 2026, from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Retrieved January 4, 2026, from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]

  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis. Retrieved January 4, 2026, from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved January 4, 2026, from [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Isoquinoline. (n.d.). Solubility of Things. Retrieved January 4, 2026, from [Link]

  • 1-Chloro-7-Methoxyisoquinoline Or 7-Methoxy-1-chloroisoquinoline. (n.d.). IndiaMART. Retrieved January 4, 2026, from [Link]

  • Isoquinoline derivatives, process for their preparation and pharmaceutical compositions containing them. (n.d.). Google Patents.
  • Isoquinoline. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.). Journal of Medicinal Chemistry. Retrieved January 4, 2026, from [Link]

  • Salt Formation to Improve Drug Solubility. (2011). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

  • Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology. Retrieved January 4, 2026, from [Link]

  • 1-Chloro-7-methoxyisoquinoline-6-carbonitrile. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing. Retrieved January 4, 2026, from [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • 1-Chloroisoquinoline. (n.d.). Chemsrc. Retrieved January 4, 2026, from [Link]

  • 1-Chloro-3-methylisoquinoline. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: Preventing Catalyst Deactivation in Reactions with 1-Chloro-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of catalyst deactivation when working with 1-Chloro-7-methylisoquinoline. As a key building block in pharmaceutical synthesis, ensuring the efficiency and longevity of catalytic processes involving this substrate is paramount. This guide offers in-depth, scientifically grounded advice to diagnose, prevent, and resolve common catalyst deactivation problems.

Section 1: Troubleshooting Guide - Diagnosing and Resolving Catalyst Deactivation

This section provides a systematic approach to identifying the root cause of catalyst deactivation and implementing effective solutions.

Issue 1: Low or No Catalytic Activity from the Outset

Symptom: The reaction shows minimal or no conversion of this compound, even at the beginning of the process.

Possible Causes & Diagnostic Steps:

  • Catalyst Poisoning: Impurities in the starting materials or solvents can act as poisons, blocking the active sites of the catalyst.[1][2][3]

    • Diagnosis:

      • Review the purity specifications of all reagents and solvents. Common poisons for palladium catalysts include sulfur, phosphorus, and heavy metal compounds.[1][2]

      • The nitrogen atom within the this compound substrate itself can coordinate with the palladium center, potentially inhibiting the catalytic cycle.[4]

      • Perform a small-scale control reaction using highly purified, degassed reagents and solvents to see if activity improves.

  • Formation of Inactive Catalyst Species: The active form of the catalyst may not be generated or may be rapidly converted to an inactive state.

    • Diagnosis:

      • For palladium-catalyzed reactions, the active species is typically Pd(0). Pre-catalysts like Pd(OAc)₂ require in-situ reduction.[5] If the reducing agent is inefficient or absent, the catalytic cycle will not initiate.

      • Observe the reaction mixture for the formation of a black precipitate, commonly known as palladium black.[4] This indicates the aggregation of Pd(0) into an inactive, bulk metallic form.[6]

Solutions & Preventative Measures:

  • Reagent Purification:

    • Use high-purity, anhydrous solvents. Degassing solvents prior to use by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes is crucial to remove dissolved oxygen.[7]

    • Recrystallize or purify this compound and other solid reagents if their purity is questionable.

  • Ligand Selection:

    • Employ sterically bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the Pd(0) center and prevent aggregation.[7][8]

    • The choice of ligand can significantly impact catalyst stability and activity.

Issue 2: Catalyst Deactivation Over Time (Gradual Loss of Activity)

Symptom: The reaction proceeds initially but slows down or stops before reaching completion.

Possible Causes & Diagnostic Steps:

  • Fouling or Coking: Deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface can physically block active sites.[1][2][9][10]

    • Diagnosis:

      • Visually inspect the catalyst after the reaction. A change in color or the presence of a tar-like substance may indicate fouling.

      • Characterization of the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) can quantify the amount of coke.[11]

  • Thermal Degradation (Sintering): At elevated temperatures, catalyst particles can agglomerate, leading to a decrease in the active surface area.[1][2][12]

    • Diagnosis:

      • Analyze the particle size distribution of the fresh and spent catalyst using techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD).[11][13] An increase in average particle size suggests sintering.

  • Leaching of the Active Metal: The active metal may dissolve from the support into the reaction medium, leading to a loss of catalytic sites.[1][12]

    • Diagnosis:

      • Analyze the reaction filtrate for the presence of the dissolved metal using Inductively Coupled Plasma (ICP) analysis.

Solutions & Preventative Measures:

  • Reaction Condition Optimization:

    • Operate at the lowest effective temperature to minimize thermal degradation and coking.

    • Ensure efficient stirring to improve mass transfer and prevent localized overheating.

  • Catalyst Support and Formulation:

    • Utilize catalysts on robust supports that have strong metal-support interactions to prevent sintering and leaching.

  • Process Modifications:

    • In cases of severe product inhibition, consider using a flow chemistry setup where the product is continuously removed from the reaction zone.

Workflow for Troubleshooting Catalyst Deactivation```dot

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts used for cross-coupling reactions with this compound?

A1: For Suzuki-Miyaura coupling reactions, common catalyst systems include Pd(OAc)₂ with phosphine ligands like SPhos or XPhos, and Pd(PPh₃)₄. T[7][8]he choice of ligand is critical for achieving high yields with chloro-heterocyclic substrates. For Sonogashira couplings, a dual system of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI) is typically employed.

[8]Q2: Can the nitrogen atom in the isoquinoline ring poison the catalyst?

A2: Yes, nitrogen-containing heterocycles can act as ligands and coordinate to the palladium center. T[4]his coordination can sometimes inhibit the catalytic cycle by competing with the desired reactants for active sites. The use of sterically hindered ligands can often mitigate this issue by preventing the substrate from strongly binding to the metal center.

Q3: I see a black precipitate in my reaction. What is it and is it a problem?

A3: A black precipitate is likely palladium black, which consists of aggregated, inactive Pd(0) particles. I[4]ts formation is a clear sign of catalyst deactivation and will lead to a decrease in reaction rate and yield. T[6]o prevent this, ensure a strictly inert atmosphere, use appropriate stabilizing ligands, and avoid excessively high temperatures.

[4]Q4: How can I regenerate a deactivated palladium catalyst?

A4: Catalyst regeneration depends on the deactivation mechanism.

  • For fouling by organic residues: Washing the catalyst with appropriate solvents may restore some activity. * For coking: An oxidative treatment at elevated temperatures can burn off carbonaceous deposits. H[14][15]owever, this must be done carefully to avoid sintering the metal particles.

  • For poisoning: Regeneration can be more challenging. In some cases, treatment with a reducing agent might help. For certain poisons, specific chemical treatments may be necessary.

Q5: What analytical techniques are useful for characterizing a deactivated catalyst?

A5: A variety of surface-sensitive and bulk characterization techniques can provide insight into the causes of deactivation. *[13][16][17] X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the metal and identify surface poisons. *[16][17][18] Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and pore size distribution, which can be affected by fouling and sintering. *[13][16] Transmission Electron Microscopy (TEM): To visualize the size and morphology of the catalyst particles and detect agglomeration.

  • Temperature Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO): To study the nature of adsorbed species and the reducibility of the metal.

[11]### Data Presentation: Common Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst PrecursorLigandBaseSolventTemp. (°C)Expected Yield
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100High
Pd₂(dba)₃XPhosCs₂CO₃Toluene110High
Pd(PPh₃)₄-Na₂CO₃Toluene/H₂O100Moderate

Note: Yields are generalized and will be dependent on the specific boronic acid used.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)

  • SPhos (0.04-0.10 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel, add this compound, the arylboronic acid, and anhydrous potassium phosphate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times. 3[7]. Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane, followed by the palladium(II) acetate and SPhos ligand.

  • Degassing: Sparge the reaction mixture with the inert gas for 15-30 minutes. 5[7]. Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Pd(II)(Ar)X(L2) Pd(II)(Ar)X(L2) Oxidative Addition->Pd(II)(Ar)X(L2) Transmetalation Transmetalation Pd(II)(Ar)X(L2)->Transmetalation Ar'-B(OR)2 Pd(II)(Ar)(Ar')(L2) Pd(II)(Ar)(Ar')(L2) Transmetalation->Pd(II)(Ar)(Ar')(L2) Reductive Elimination Reductive Elimination Pd(II)(Ar)(Ar')(L2)->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • 373297 Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | Request PDF - ResearchGate.
  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts - Semantic Scholar.
  • US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents.
  • Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production - Science Signpost Publishing Inc.
  • Lecture 10 Catalyst characterization.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.
  • Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene.
  • Troubleshooting palladium catalyst deactivation in 9,10-Dihydro-1,2-phenanthrenediamine synthesis - Benchchem.
  • Analysis of Catalysts | tasconusa.com.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
  • What are the reasons for catalyst deactivation during the reaction process?.
  • Navigating the Catalytic Landscape: A Comparative Guide to Palladium Catalysts for 1- Chloro-3,6-dimethoxyisoquinoline Cross- Coupling Reactions - Benchchem.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC - NIH.
  • Catalyst Characterization Techniques - Hiden Analytical.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv.
  • Catalyst deactivation Common causes - AmmoniaKnowHow.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications.
  • Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques | Chemical Reviews - ACS Publications.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline - Benchchem.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio.
  • Technical Support Center: Catalyst Deactivation in 1-Chloro-3,6-dimethoxyisoquinoline Reactions - Benchchem.
  • Poisoning and deactivation of palladium catalysts - SciSpace.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Your trick to remove residual palladium : r/Chempros - Reddit.
  • Catalyst Deactivation: Mechanism & Causes - StudySmarter.
  • Mechanisms of catalyst deactivation. | Download Table - ResearchGate.
  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - Chemical Science (RSC Publishing).
  • Mechanisms of catalyst deactivation - R Discovery.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation to Produce Dihydrogen - ACS Publications.
  • Operando monitoring of mechanisms and deactivation of molecular catalysts - Green Chemistry (RSC Publishing).
  • The mathematical catalyst deactivation models: a mini review - PMC - NIH.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - MDPI.
  • The mathematical catalyst deactivation models: a mini review - RSC Publishing.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC - PubMed Central.
  • Supported Metal Catalysts for the Synthesis of N-Heterocycles - MDPI.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - ResearchGate.

Sources

Technical Support Center: Reaction Monitoring for 1-Chloro-7-methylisoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 1-chloro-7-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring the critical reactions used to modify this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your reaction monitoring is both robust and reliable.

Section 1: Foundational Principles of Reaction Monitoring

Effective reaction monitoring is the cornerstone of successful process development and optimization. It provides real-time insights into reaction kinetics, helps identify the formation of intermediates and byproducts, and ultimately ensures the desired product quality and yield.[1][2][3][4][5]

FAQ 1.1: Why is real-time reaction monitoring so crucial for my this compound functionalization?

Real-time monitoring allows you to:

  • Determine Reaction Completion: Avoid unnecessarily long reaction times or premature workup, which can impact yield and purity.

  • Identify Reaction Stalls or Failures: Early detection of a stalled reaction allows for timely intervention, such as the addition of more catalyst or reagent.

  • Optimize Reaction Conditions: By tracking the rate of product formation and byproduct generation under different conditions (e.g., temperature, catalyst loading), you can rapidly identify the optimal parameter space.

  • Elucidate Reaction Mechanisms: The detection of transient intermediates can provide valuable insights into the reaction pathway.[6][7][8]

  • Ensure Safety and Scalability: Understanding the reaction profile is critical for safe scale-up, preventing potential exotherms or pressure build-up.

FAQ 1.2: How do I select the most appropriate monitoring technique for my specific reaction?

The choice of analytical method is dictated by the specific transformation you are performing. The decision tree below provides a general guideline for selecting a primary monitoring technique for common functionalization reactions of this compound.

G start What is your primary functionalization reaction? reaction_type Reaction Type start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination reaction_type->buchwald C-N Bond Formation snaar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snaar Displacement of Cl technique_choice Recommended Primary Technique suzuki->technique_choice buchwald->technique_choice snaar->technique_choice hplc HPLC / UPLC technique_choice->hplc Quantitative analysis of polar/non-volatile compounds tlc TLC (for qualitative assessment) technique_choice->tlc Rapid, qualitative check nmr In-situ NMR technique_choice->nmr In-situ monitoring & structural information lcms LC-MS technique_choice->lcms High sensitivity & mass confirmation

Caption: Decision tree for selecting a primary reaction monitoring technique.

Section 2: Monitoring Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are workhorse transformations for the functionalization of this compound.[9][10][11] However, their complexity, involving multiple catalytic intermediates, necessitates careful monitoring to troubleshoot common issues like low conversion, side product formation, and catalyst deactivation.[12][13][14]

Subsection 2.1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring the progress of cross-coupling reactions due to its high resolution and sensitivity.[15][16]

FAQ 2.1.1: I'm setting up a Suzuki coupling on this compound. How do I develop a reliable HPLC method?

A robust HPLC method should be able to resolve the starting material, product, boronic acid/ester, and key byproducts. Here is a systematic approach to method development:

Protocol: HPLC Method Development for Suzuki Coupling Monitoring

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile stationary phase suitable for a wide range of aromatic compounds.

  • Mobile Phase Selection:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA). The acidic modifier helps to protonate the isoquinoline nitrogen, leading to sharper peaks.

    • Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Initial Gradient: Begin with a broad gradient to elute all components. For example, 5% to 95% Solvent B over 15 minutes.

  • Wavelength Selection: Use a diode array detector (DAD) to monitor at multiple wavelengths. A good starting point is 254 nm, where aromatic systems typically absorb. Also, check the UV spectra of your starting material and (if available) product to select the optimal wavelength for sensitivity.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture using a syringe.

    • Quench the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water). This stops the reaction and dilutes the sample for analysis.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) and run your initial gradient. Identify the peaks for your starting material and any other known components. The product peak should grow in area over time, while the starting material peak diminishes.

  • Method Optimization: Adjust the gradient slope and duration to achieve baseline separation of the key components within a reasonable timeframe.

Troubleshooting Guide: HPLC for Cross-Coupling Reactions

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing for the Isoquinoline Moiety Secondary interactions with residual silanols on the silica backbone. The isoquinoline nitrogen is basic.Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA or formic acid) to keep the nitrogen protonated.[17]
Poor Resolution Between Starting Material and Product The polarity difference is insufficient for the chosen conditions.Modify the gradient to be shallower around the elution time of the compounds of interest. Try a different organic modifier (e.g., methanol instead of acetonitrile) or a different stationary phase (e.g., a phenyl-hexyl column).
Appearance of a Broad Peak at High Retention Time Potential catalyst degradation products or strongly retained impurities.Add a high-organic wash step at the end of your gradient to elute strongly retained compounds.
Inconsistent Peak Areas for the Same Time Point Inconsistent sample quenching or dilution. Precipitation of salts in the sample vial.Ensure a consistent and rapid quenching procedure. Centrifuge or filter the sample after dilution to remove any solids.
Subsection 2.2: Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress.[18][19] It's fast, inexpensive, and can provide immediate feedback at the bench.

FAQ 2.2.1: My product and starting material have very similar Rf values on the TLC plate. How can I improve the separation?

This is a common issue, especially when the functionalization results in a small change in polarity.

  • Solvent System Optimization: The key is to test a range of solvent systems with varying polarities. For isoquinoline derivatives, a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone) is a good starting point. Try varying the ratio in 10% increments. Adding a small amount (0.5-1%) of a polar modifier like methanol or triethylamine (for basic compounds) can significantly alter the separation.

  • Double Elution: Run the TLC plate in the chosen solvent system, let it dry completely, and then run it again in the same solvent system. This can often improve the separation of closely eluting spots.

Troubleshooting Guide: TLC Visualization

Problem Potential Cause(s) Recommended Solution(s)
No Spots Visible Under UV Light (254 nm) The compounds are not UV-active or are present at very low concentrations.Use a chemical stain. A p-anisaldehyde stain followed by gentle heating is a good general-purpose choice for visualizing a wide range of functional groups.[20][21] An iodine chamber is another simple and often effective method.[22]
Spots are Streaking The sample is too concentrated. The compound is acidic or basic and is interacting strongly with the silica gel.Dilute the sample before spotting. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[23]
Rf Value is Too High or Too Low The eluent is too polar or not polar enough, respectively.If the Rf is too high (>0.8), decrease the polarity of the eluent (increase the proportion of the non-polar solvent). If the Rf is too low (<0.2), increase the polarity of the eluent.

Section 3: Monitoring Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions on this compound involve the displacement of the chloride with a nucleophile.[19][24][25][26] Monitoring these reactions often requires techniques that can provide clear structural information to confirm that the desired substitution has occurred at the C1 position.

Subsection 3.1: In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

For SNAr reactions, ¹H NMR spectroscopy can be a powerful tool for in-situ monitoring, providing both quantitative data on conversion and structural confirmation of the product.[24][27][28]

FAQ 3.1.1: Can I use ¹H NMR to monitor my SNAr reaction in real-time?

Yes, this is an excellent application for NMR. The key is to identify distinct, well-resolved peaks for the starting material and product that do not overlap with other signals in the reaction mixture.

Protocol: In-situ ¹H NMR Reaction Monitoring

  • Preparation: In an NMR tube, dissolve a known amount of this compound in a deuterated solvent that is compatible with your reaction conditions (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: Add a small amount of an inert internal standard with a simple, sharp singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or hexamethylbenzene).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material and internal standard to establish their initial concentrations and chemical shifts.

  • Initiate Reaction: Add the nucleophile and any necessary base or catalyst to the NMR tube, quickly mix, and place it in the NMR spectrometer.

  • Time-Course Acquisition: Acquire spectra at regular intervals (e.g., every 15-30 minutes).

  • Data Analysis: Integrate the distinct peaks for the starting material, product, and the internal standard. The conversion can be calculated by comparing the relative integrals of the starting material and product peaks over time.

Troubleshooting Guide: In-situ NMR Monitoring

Problem Potential Cause(s) Recommended Solution(s)
Significant Peak Broadening Paramagnetic species in the reaction mixture (e.g., from certain catalysts). Changes in viscosity or temperature.This can be challenging to overcome. If catalyst-induced, NMR may not be the best technique. Ensure the spectrometer is properly shimmed for each time point.
Overlapping Peaks The chosen diagnostic peaks for the starting material and product are not sufficiently resolved.Look for other, more distinct peaks in the spectrum. A higher field NMR spectrometer (e.g., 500 or 600 MHz) can improve resolution.
Inaccurate Quantification Poor signal-to-noise ratio. Incorrect integration.Increase the number of scans for each time point. Carefully phase and baseline correct each spectrum before integration. Ensure the relaxation delay (d1) is sufficient (at least 5 times the longest T1) for accurate quantification.

Table: Characteristic ¹H NMR Shifts (Illustrative)

Compound Proton Approximate Chemical Shift (ppm in CDCl₃)
This compoundH-8~8.1
This compoundH-3~7.5
1-Amino-7-methylisoquinolineH-8~7.8 (shifted upfield)
1-Amino-7-methylisoquinolineH-3~6.8 (shifted upfield)

Note: These are illustrative values. Actual chemical shifts will depend on the specific nucleophile and reaction conditions.

G start Start Reaction Monitoring check_conversion Monitor by Primary Technique (e.g., HPLC, TLC) start->check_conversion is_complete Is Starting Material Consumed? check_conversion->is_complete workup Proceed to Workup and Purification is_complete->workup Yes troubleshoot Troubleshoot Reaction is_complete->troubleshoot No, and reaction has stalled continue_monitoring Continue Monitoring at Next Time Point is_complete->continue_monitoring No, but reaction is progressing troubleshoot->check_conversion After adjusting conditions continue_monitoring->check_conversion

Caption: A generalized workflow for reaction monitoring and decision-making.

Section 4: Advanced and Complementary Techniques

While HPLC, TLC, and NMR are the primary tools for most lab-scale applications, other techniques can provide complementary or more detailed information, especially during process scale-up.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.[29][30][31] It is exceptionally useful for identifying unknown byproducts and confirming the mass of the desired product in complex reaction mixtures.[29]

  • Gas Chromatography (GC) and GC-MS: For functionalized isoquinolines that are sufficiently volatile and thermally stable, GC can be an excellent high-resolution monitoring technique.[18][30][32] GC-MS is particularly powerful for identifying low-level volatile impurities.[32]

  • Process Analytical Technology (PAT): For larger-scale pharmaceutical manufacturing, PAT involves the use of in-line and on-line analytical tools (such as Raman or near-infrared spectroscopy) to monitor reactions in real-time within the reactor itself, providing a deep understanding and control of the manufacturing process.[1][2][3][4][5]

By selecting the appropriate monitoring technique and applying a systematic approach to troubleshooting, you can ensure the efficient and successful functionalization of this compound, accelerating your research and development efforts.

References

  • Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Publications. Available from: [Link]

  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Agilent. Available from: [Link]

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. National Institutes of Health. Available from: [Link]

  • A Review of Process Analytical Technology (PAT) in the U.S. Pharmaceutical Industry. ResearchGate. Available from: [Link]

  • Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. Available from: [Link]

  • What is Process Analytical Technology (PAT)? | Knowledge Center. Hamilton Company. Available from: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available from: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. Available from: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available from: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. Available from: [Link]

  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Available from: [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. MDPI. Available from: [Link]

  • Small Molecule Analysis Compendium. Shimadzu Scientific Instruments. Available from: [Link]

  • TLC Visualization Solutions. Available from: [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Available from: [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available from: [Link]

  • A Practical Guide to TLC (Thin Layer Chromatography). YouTube. Available from: [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available from: [Link]

  • Determination of the Lipophilicity of Selected Isoquinoline Alkaloids by RP-TLC. ResearchGate. Available from: [Link]

  • (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. Available from: [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. Available from: [Link]

  • Step-by-step real time monitoring of a catalytic amination reaction. University of Victoria. Available from: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Available from: [Link]

  • Real-Time Monitoring of Chemical Reactions. LabRulez LCMS. Available from: [Link]

  • Development of mass spectrometry techniques for real-time reaction monitoring. University of Victoria. Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Available from: [Link]

  • Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe. ResearchGate. Available from: [Link]

  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. National Institutes of Health. Available from: [Link]

  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. National Institutes of Health. Available from: [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. The Royal Society of Chemistry. Available from: [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available from: [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). PubMed. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-Chloro-7-methylisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of 1-Chloro-7-methylisoquinoline reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in their synthetic routes involving this sterically hindered substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles and achieve your desired chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction with this compound failing or giving low yields?

A1: The 1-position of the isoquinoline ring is inherently activated for nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[1][2] However, the 7-methyl group, in conjunction with the peri-hydrogen at the 8-position, creates significant steric hindrance around the C1 position. This steric congestion can impede the approach of the nucleophile, leading to slow reaction rates or complete lack of reactivity.[3] While electron-withdrawing groups on an aromatic ring generally favor SNAr reactions, steric factors can often be the overriding determinant of reactivity.[4][5][6]

Q2: What are the most effective palladium catalysts and ligands for Suzuki-Miyaura or Buchwald-Hartwig coupling reactions with this compound?

A2: Due to the steric hindrance and the relatively lower reactivity of aryl chlorides compared to bromides or iodides, the choice of catalyst and ligand is critical.[1][7] For Suzuki-Miyaura and Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are generally recommended.[8][9] These ligands promote the oxidative addition of the aryl chloride to the palladium(0) center and facilitate the reductive elimination step.[10][11]

  • Recommended Ligands: Consider using sterically demanding ligands such as XPhos, SPhos, or BrettPhos.[12] These have proven effective in coupling hindered aryl chlorides.

  • Palladium Precatalysts: Pre-formed palladium(0) catalysts like Pd₂(dba)₃ or palladium(II) sources such as Pd(OAc)₂ can be used.[13] The choice often depends on the specific reaction conditions and the stability of the catalytic species.

Q3: How does the methyl group at the 7-position electronically influence the reactivity at the 1-position?

A3: The 7-methyl group is an electron-donating group. Electron-donating substituents can decrease the electrophilicity of the aromatic ring, making it less susceptible to nucleophilic attack in SNAr reactions.[6] In the context of palladium-catalyzed cross-coupling reactions, the electronic effect of the methyl group is generally less significant than the steric hindrance it imposes. However, for highly sensitive transformations, this slight deactivation should be considered.

Q4: I am attempting a Buchwald-Hartwig amination to synthesize 1-amino-7-methylisoquinoline. What are some key considerations?

A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[10][14] For a hindered substrate like this compound, careful optimization is necessary.[15]

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.[15]

  • Temperature: Higher reaction temperatures (e.g., 80-110 °C) are often required to overcome the activation energy barrier associated with the hindered substrate.[14]

Troubleshooting Guides

Guide 1: Unsuccessful Suzuki-Miyaura Coupling

Problem: Low to no conversion of this compound in a Suzuki-Miyaura cross-coupling reaction.

Potential Cause Recommended Solution & Rationale
Inactive Catalyst The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst. Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, ensure your reaction conditions facilitate the in-situ reduction of the Pd(II) source.[9] The quality of the palladium source is also paramount; use a fresh, reputable source.
Inappropriate Ligand The chosen phosphine ligand may not be sterically bulky or electron-rich enough to facilitate the challenging oxidative addition step with the hindered aryl chloride. Solution: Switch to a more sterically demanding and electron-donating ligand such as XPhos, SPhos, or RuPhos. These ligands have demonstrated success in coupling hindered heteroaryl chlorides.[8][9]
Ineffective Base The base is critical for activating the boronic acid to facilitate transmetalation.[7] Solution: Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous, as moisture can be detrimental. In some cases, a small amount of water in a solvent system like dioxane/water can be beneficial.[9]
Suboptimal Solvent The solvent must be able to dissolve both the organic substrate and the inorganic base to ensure an efficient reaction. Solution: A mixture of an organic solvent (e.g., dioxane, THF, toluene) with water is often effective.[9] The aqueous phase helps to dissolve the inorganic base and facilitates the catalytic cycle.
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a finely powdered base such as K₃PO₄ (2.0 equiv.).

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂; 2-5 mol%) and the phosphine ligand (e.g., XPhos; 4-10 mol%).

  • Add the anhydrous solvent system (e.g., dioxane/water 4:1) to achieve a concentration of 0.1-0.2 M.

  • Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G

Guide 2: Failed Buchwald-Hartwig Amination

Problem: The desired 1-amino-7-methylisoquinoline product is not formed in a Buchwald-Hartwig amination reaction.

Potential Cause Recommended Solution & Rationale
Catalyst Poisoning The amine substrate or impurities may be coordinating to the palladium center and inhibiting catalysis. Solution: Ensure the amine is of high purity. The use of certain ligands can sometimes mitigate catalyst poisoning.
Incorrect Base The chosen base may not be strong enough to deprotonate the amine and facilitate the formation of the palladium-amido complex. Solution: Employ a strong, non-nucleophilic base like NaOt-Bu or LiHMDS. The choice of base can be critical and may require screening.[11]
Ligand Decomposition At elevated temperatures, some phosphine ligands can degrade, leading to catalyst deactivation. Solution: Consider using a more thermally stable ligand. Alternatively, if ligand decomposition is suspected, running the reaction at a slightly lower temperature for a longer duration may be beneficial.
Side Reactions Unwanted side reactions, such as hydrodehalogenation of the starting material, can compete with the desired C-N bond formation. Solution: The choice of ligand and reaction conditions can influence the prevalence of side reactions. Screening different ligand/base combinations may be necessary to identify conditions that favor the desired amination pathway.
  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃; 1-3 mol%), the phosphine ligand (e.g., BrettPhos; 2-6 mol%), and the base (e.g., NaOt-Bu; 1.5-2.0 equiv.) to an oven-dried reaction tube.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add the anhydrous solvent (e.g., toluene) to achieve a concentration of 0.1-0.2 M.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and carefully quench with water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

G

References

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]

  • Phys.org. (2015). Phosphorus-based ligand facilitates palladium-catalyzed complex molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Retrieved from [Link]

  • ACS Publications. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • PubMed Central. (n.d.). A speedy route to sterically encumbered, benzene-fused derivatives of privileged, naturally occurring hexahydropyrrolo[1,2-b]isoquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2020). Reactivity of Isoquinoline. Retrieved from [Link]

  • Sci-Hub. (2014). Kiloscale Buchwald−Hartwig Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (1983). [A practical method for the synthesis of 1-aminoisoquinoline]. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Química Organica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Retrieved from [Link]

  • RSC Publishing. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same.

Sources

Managing impurities in the synthesis of 1-Chloro-7-methylisoquinoline analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-chloro-7-methylisoquinoline and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and overcome common challenges in this synthetic sequence, ensuring the efficient production of high-purity target compounds.

I. Overview of the Synthetic Strategy

The synthesis of this compound typically involves a two-stage process: first, the construction of the 7-methylisoquinoline core, followed by chlorination at the C1 position. Understanding the nuances of each stage is critical for impurity management.

A common and effective route to the 7-methylisoquinoline scaffold is the Skraup synthesis , which, when starting from m-toluidine, yields a mixture of 5-methylquinoline and 7-methylquinoline.[1] This isomeric mixture is often carried forward to the next step. Subsequent chlorination can be achieved via the formation of an N-oxide followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). This method has been successfully applied to similar isoquinoline systems.[2]

II. Visualizing the Synthetic Workflow

The following diagram outlines the key steps and potential points of impurity introduction in the synthesis of this compound.

Synthesis_Workflow cluster_0 Stage 1: Isoquinoline Core Synthesis (Skraup Reaction) cluster_1 Stage 2: Chlorination m-Toluidine m-Toluidine Glycerol_H2SO4 Glycerol, H₂SO₄, Oxidizing Agent Skraup_Reaction Skraup Reaction Glycerol_H2SO4->Skraup_Reaction Isomeric_Mixture Mixture of 5- & 7-methylquinoline Skraup_Reaction->Isomeric_Mixture N-Oxidation N-Oxidation (e.g., m-CPBA) Isomeric_Mixture->N-Oxidation N-Oxide_Mixture Mixture of 5- & 7-methylisoquinoline N-oxides N-Oxidation->N-Oxide_Mixture Chlorination Chlorination (POCl₃) N-Oxide_Mixture->Chlorination Crude_Product Crude Product: This compound + Impurities Chlorination->Crude_Product Purification Purification (Chromatography, Recrystallization) Crude_Product->Purification Final_Product Pure 1-Chloro-7- methylisoquinoline Purification->Final_Product

Fig 1. Synthetic workflow for this compound.

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format.

Question 1: My Skraup reaction is producing a low yield of the desired 7-methylquinoline and a significant amount of the 5-methylquinoline isomer. How can I improve the regioselectivity?

Answer:

The Skraup synthesis with m-substituted anilines like m-toluidine is known to produce a mixture of 5- and 7-substituted quinolines.[1] While completely eliminating the formation of the 5-methyl isomer is challenging, you can optimize the reaction conditions to favor the 7-methyl product.

  • Temperature Control: The reaction is highly exothermic. Gradual heating and careful temperature control are crucial. Overheating can lead to polymerization and reduced yields of both isomers.

  • Rate of Addition: Slow, controlled addition of sulfuric acid to the mixture of m-toluidine, glycerol, and the oxidizing agent can help manage the reaction rate and potentially improve the isomeric ratio.

  • Oxidizing Agent: The choice and concentration of the oxidizing agent (e.g., m-nitrobenzenesulfonate) can influence the outcome.[1] Experimenting with different oxidizing agents or their concentrations may alter the product distribution.

It is important to accept that a mixture will likely be obtained. The most practical approach is often to proceed with the isomeric mixture and separate the final chlorinated products, which may have different physical properties amenable to separation.

Question 2: During the chlorination step with POCl₃, I'm observing a dark, tarry reaction mixture and a low yield of the desired this compound. What is causing this and how can I prevent it?

Answer:

The formation of dark, insoluble materials during chlorination with POCl₃ often points to decomposition or side reactions. Here are the likely causes and solutions:

  • Moisture Contamination: POCl₃ reacts violently with water. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Any residual moisture in the starting material or solvent will consume the reagent and can lead to the formation of phosphoric acid, which can catalyze side reactions.

  • Reaction Temperature: While heating is necessary for the reaction to proceed, excessive temperatures can cause decomposition of the starting material or product.[2] A typical temperature range for this type of chlorination is 90-110 °C. It is advisable to monitor the reaction by TLC and avoid prolonged heating once the starting material is consumed.

  • Excess POCl₃: Using a large excess of POCl₃ is common to drive the reaction to completion and to serve as the solvent. However, this also makes the work-up more challenging. After the reaction, excess POCl₃ should be removed under reduced pressure before quenching with ice water.

  • Work-up Procedure: The quenching of the reaction mixture is highly exothermic. Pouring the reaction mixture slowly onto crushed ice with vigorous stirring is essential to dissipate the heat and prevent localized overheating, which can lead to product degradation.

Question 3: My final product is contaminated with an isomeric impurity that is difficult to separate by column chromatography. How can I identify and remove it?

Answer:

The most likely isomeric impurity is 1-chloro-5-methylisoquinoline , arising from the 5-methylquinoline generated in the initial Skraup reaction.

  • Identification:

    • GC-MS: This is an excellent technique for separating and identifying volatile isomers. The mass spectra of the two isomers will be very similar, but their retention times will differ.

    • ¹H NMR: The proton chemical shifts and coupling patterns of the aromatic protons will be distinct for the 5- and 7-substituted isomers. Careful analysis of the NMR spectrum of the mixture can confirm the presence of the 5-methyl isomer.

  • Removal:

    • Fractional Crystallization: If the two isomers have different solubilities in a particular solvent system, fractional crystallization can be an effective purification method. Experiment with different solvents (e.g., ethanol, hexane, ethyl acetate, or mixtures thereof) to find a system where one isomer crystallizes out preferentially.

    • Preparative HPLC: If a high degree of purity is required and other methods fail, preparative reverse-phase HPLC can be used to separate the isomers.

Potential Impurity Origin Recommended Analytical Technique Mitigation/Removal Strategy
1-Chloro-5-methylisoquinolineIsomeric byproduct from Skraup synthesisGC-MS, ¹H NMRFractional crystallization, Preparative HPLC
Unreacted 7-methylisoquinoline N-oxideIncomplete chlorinationTLC, LC-MSOptimize chlorination reaction time and temperature, Column chromatography
7-Methylisoquinolin-1(2H)-oneHydrolysis of the product during workupLC-MS, IR (C=O stretch)Careful, cold work-up; avoid prolonged exposure to aqueous acid/base
Polymeric materials/tarDecomposition during Skraup or chlorinationVisual, insoluble in common solventsStrict temperature control, anhydrous conditions

IV. Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound analogs?

A1: The primary sources of impurities are:

  • Starting Materials: Impurities in the initial m-toluidine can lead to corresponding substituted quinoline byproducts.

  • Side Reactions: The Skraup reaction can produce the 5-methylquinoline isomer. The chlorination step can lead to hydrolysis back to the isoquinolinone if not performed under strictly anhydrous conditions.

  • Degradation: Overheating during either the Skraup synthesis or the chlorination can cause decomposition of reactants and products, leading to tar formation.[1]

Q2: What are the best practices for handling POCl₃ safely?

A2: POCl₃ is a highly corrosive and moisture-sensitive reagent. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Use dry glassware and an inert atmosphere. Quench any residual POCl₃ slowly and carefully with ice.

Q3: Can I use a different chlorinating agent instead of POCl₃?

A3: While POCl₃ is the most common reagent for this transformation, other chlorinating agents like phosphorus pentachloride (PCl₅) or a mixture of POCl₃ and PCl₅ can also be effective.[3] The choice of reagent may influence the reaction conditions and the impurity profile. Thionyl chloride (SOCl₂) with a catalytic amount of DMF can also be used for similar chlorinations.

Q4: How can I monitor the progress of the chlorination reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting N-oxide from the less polar this compound product. The reaction is complete when the starting material spot is no longer visible on the TLC plate.

Q5: What are the recommended purification techniques for the final product?

A5: The crude product can typically be purified by:

  • Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexane is a standard method for removing polar impurities.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture can significantly improve purity.

V. Experimental Protocols

Protocol 1: Synthesis of 7-Methylisoquinoline N-oxide (from 7-methylisoquinoline)

  • Dissolve 7-methylisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-methylisoquinoline N-oxide.

Protocol 2: Synthesis of this compound

  • To a flame-dried round-bottom flask under an inert atmosphere, add 7-methylisoquinoline N-oxide (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) at room temperature.

  • Heat the reaction mixture to 90-100 °C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.

  • Slowly and carefully pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

VI. Analytical Methods for Purity Assessment

Accurate assessment of the purity of the final product and intermediates is crucial. The following table summarizes the recommended analytical techniques.

Technique Purpose Typical Parameters
HPLC Quantitative purity analysis and detection of non-volatile impurities.Column: C18 reverse phaseMobile Phase: Gradient of acetonitrile in water with 0.1% TFADetection: UV at 254 nm
GC-MS Identification and quantification of volatile impurities, including isomers.Column: DB-5ms or equivalentCarrier Gas: HeliumIonization: Electron Impact (EI)
¹H NMR Structural confirmation and identification of isomeric impurities.Solvent: CDCl₃ or DMSO-d₆Frequency: 400 MHz or higher
¹³C NMR Structural confirmation.Solvent: CDCl₃ or DMSO-d₆Frequency: 100 MHz or higher
Mass Spectrometry Molecular weight confirmation.ESI or EI

VII. Troubleshooting Logic Diagram

The following diagram provides a logical approach to troubleshooting common issues in the synthesis of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield of Final Product? Start->Low_Yield Impure_Product Product Impure by Analysis? Low_Yield->Impure_Product No Check_Skraup Check Skraup Reaction Yield Low_Yield->Check_Skraup Yes Identify_Impurity Identify Impurity (GC-MS, NMR) Impure_Product->Identify_Impurity Yes End End Impure_Product->End No Check_Chlorination Check Chlorination Reaction Check_Skraup->Check_Chlorination Good Yield Optimize_Skraup Optimize Skraup: - Temperature Control - Rate of Addition Check_Skraup->Optimize_Skraup Low Yield Optimize_Chlorination Optimize Chlorination: - Anhydrous Conditions - Temperature Control - Work-up Procedure Check_Chlorination->Optimize_Chlorination Optimize_Skraup->End Optimize_Chlorination->End Isomeric_Impurity Isomeric Impurity (1-chloro-5-methylisoquinoline)? Identify_Impurity->Isomeric_Impurity Other_Impurity Other Impurity (Starting Material, Hydrolysis Product)? Isomeric_Impurity->Other_Impurity No Fractional_Crystallization Fractional Crystallization or Preparative HPLC Isomeric_Impurity->Fractional_Crystallization Yes Re-optimize_Reaction Re-optimize Reaction Conditions and/or Column Chromatography Other_Impurity->Re-optimize_Reaction Yes Fractional_Crystallization->End Re-optimize_Reaction->End

Fig 2. Troubleshooting decision tree.

VIII. References

  • Pomeranz-Fritsch Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2016). Brieflands. [Link]

  • Pomeranz–Fritsch reaction. (2023, November 28). In Wikipedia. [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.

  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. [Link]

  • Bischler–Napieralski reaction. (2023, December 19). In Wikipedia. [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Woodward, R. B., & Doering, W. von E. (1945). U.S. Patent No. 2,475,932. Washington, DC: U.S. Patent and Trademark Office.

  • Pomerantz-Fritsch synthesis of isoquinolines. (n.d.). Química Orgánica. [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. (2020). Journal of the Indian Chemical Society, 97(11b), 2003-2012.

  • Capps, J. D. (1947). Some Derivatives of 7-Methylquinoline. Journal of the American Chemical Society, 69(1), 176-179.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research.

  • Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • A Comparative Guide: HPLC vs. GC-MS for the Analysis of 3-Chloroquinoline Hydrochloride. (2025). Benchchem.

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (n.d.). ResearchGate.

  • Synthesis of 3,4-dihydroisoquinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.

  • 7-Methylisoquinoline. (n.d.). PubChem. [Link]

  • POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry, 76(6), 1653-1661.

  • Chlorination using POCl3 and benzyltriethylammonium chloride. (2007). KR Patent No. 20070065654A.

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. [Link]

  • a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. (2024). ResearchGate.

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate.

  • Ultrasound-Assisted Wittig Reaction for the Synthesis of 3-Substituted 4-Chloroquinolines and Quinolin-4(1H). (2022). Molecules, 27(23), 8496.

  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. (2025). Benchchem.

  • CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. (2014). International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196.

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry, 86(19), 13402-13419.

  • How should I proceed in Chlorination using POCl3? (2014). ResearchGate.

  • A Versatile Synthesis of Substituted Isoquinolines. (2012). ACS Catalysis, 2(12), 2695-2699.

  • Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. (2005). Phytochemical Analysis, 16(5), 322-327.

  • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. (2010). The Journal of Organic Chemistry, 75(16), 5627-5634.

  • NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. (2013). Journal of Pharmaceutical and Biomedical Analysis, 84, 196-208.

  • Formation of semi volatile products of aquatic chlorination of 8-hydroxyquinoline. (2013). Water Research, 47(10), 3359-3367.

  • Ultrasound-Assisted Wittig Reaction for the Synthesis of 3-Substituted 4-Chloroquinolines and Quinolin-4(1H)-ones with Extended π-Conjugated Systems. (2022). ResearchGate.

  • Process for producing 7-chloro-quinaldine. (1991). HU Patent No. 212967B.

  • Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. (2014). ResearchGate.

Sources

Validation & Comparative

Comparing reactivity of 1-Chloro-7-methylisoquinoline with other chloro-isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. The isoquinoline core, a privileged structure in medicinal chemistry, presents a fascinating case study in how substituent effects modulate chemical behavior. This guide provides an in-depth comparison of the reactivity of 1-chloro-7-methylisoquinoline with other chloro-isoquinoline isomers, grounded in the principles of nucleophilic aromatic substitution (SNAr). While direct, side-by-side kinetic data for these specific compounds is not extensively available in the public domain, this guide synthesizes established mechanistic principles to predict and rationalize their relative reactivities, offering a robust framework for experimental design.

The Theoretical Bedrock: Nucleophilic Aromatic Substitution on the Isoquinoline Scaffold

The reactivity of chloro-isoquinolines is predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. This reaction proceeds via a two-step addition-elimination pathway, where a nucleophile attacks the electron-deficient carbon atom bearing the chloro substituent, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring system, yielding the substituted product.[1][2]

The position of the chloro substituent on the isoquinoline ring dramatically influences its susceptibility to nucleophilic attack. The pyridine ring of isoquinoline is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the C1 and C3 positions.[3] Of these, the C1 position is generally more reactive towards nucleophiles.[4] This preference can be attributed to the effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom and the fused benzene ring.

Substituents on the benzene ring of the isoquinoline core further modulate this reactivity through their electronic effects. Electron-withdrawing groups enhance the electrophilicity of the pyridine ring, accelerating the SNAr reaction. Conversely, electron-donating groups are expected to decrease the reaction rate by destabilizing the negatively charged intermediate.[1]

Comparing the Contenders: this compound vs. Other Isomers

Let us consider the expected reactivity of this compound in comparison to its parent compound, 1-chloroisoquinoline, and another key isomer, 3-chloroisoquinoline.

This compound: The Impact of an Electron-Donating Group

The methyl group at the 7-position is an electron-donating group, primarily through an inductive effect (+I) and hyperconjugation.[5][6][7] This electron-donating nature increases the electron density of the entire isoquinoline ring system, including the pyridine ring. Consequently, the electrophilicity of the C1 carbon is reduced, making it less susceptible to nucleophilic attack. This will, in turn, destabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction. Therefore, it is predicted that This compound will be less reactive than 1-chloroisoquinoline in nucleophilic substitution reactions.

1-Chloroisoquinoline: The Unsubstituted Benchmark

As the parent compound, 1-chloroisoquinoline serves as our baseline for reactivity. The C1 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. Its reactivity will be greater than that of this compound due to the absence of an electron-donating substituent.

3-Chloroisoquinoline: A Less Reactive Isomer

While the C3 position is also part of the electron-deficient pyridine ring, it is generally less reactive towards nucleophilic substitution than the C1 position.[3] This can be explained by the less effective stabilization of the Meisenheimer intermediate when the attack occurs at C3 compared to C1. Therefore, 3-chloroisoquinoline is expected to be the least reactive among the three compounds in this comparison.

Hypothetical Experimental Design for a Comparative Reactivity Study

To empirically validate these theoretical predictions, a well-designed kinetic study is essential. The following protocol outlines a robust methodology for comparing the reactivity of these chloro-isoquinolines.

Objective:

To determine the relative reaction rates of this compound, 1-chloroisoquinoline, and 3-chloroisoquinoline with a common nucleophile, such as sodium methoxide.

Materials:
  • This compound

  • 1-Chloroisoquinoline[8][9][10]

  • 3-Chloroisoquinoline[11][12][13]

  • Sodium methoxide solution in methanol (standardized)

  • Anhydrous methanol (solvent)

  • Internal standard (e.g., durene or biphenyl)

  • NMR tubes

  • Gas chromatograph with a suitable column and flame ionization detector (FID)

  • Thermostatted reaction vessel

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Analysis cluster_3 Data Processing A Prepare equimolar solutions of chloro-isoquinolines and internal standard in anhydrous methanol. C Equilibrate reactants to the desired reaction temperature (e.g., 50 °C) in a thermostatted vessel. A->C B Prepare a standardized solution of sodium methoxide in anhydrous methanol. B->C D Initiate the reaction by adding the sodium methoxide solution to the chloro-isoquinoline solution. C->D E Withdraw aliquots at specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes). D->E H Alternatively, monitor the reaction in-situ using NMR spectroscopy. D->H Alternative F Quench the reaction in each aliquot (e.g., by adding a dilute acid). E->F G Analyze each quenched aliquot by Gas Chromatography (GC) to determine the concentration of the reactant and product. F->G I Plot the concentration of the chloro-isoquinoline versus time. G->I H->I J Determine the initial reaction rate for each compound. I->J K Calculate the pseudo-first-order rate constants. J->K

Caption: Experimental workflow for the comparative kinetic study.

Analytical Methods:
  • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile compounds.[14][15][16] By using an internal standard, the disappearance of the starting chloro-isoquinoline and the appearance of the methoxy-isoquinoline product can be accurately monitored over time.

  • NMR Spectroscopy: In-situ reaction monitoring by NMR spectroscopy offers a real-time view of the reaction progress without the need for quenching.[17][18][19][20][21] By integrating the characteristic signals of the reactant and product protons, their relative concentrations can be determined at various time points.

Predicted Reactivity and Data Summary

Based on the theoretical principles discussed, the following table summarizes the expected trend in reactivity and provides a template for presenting the experimental data.

CompoundPredicted Relative ReactivityExpected Pseudo-First-Order Rate Constant (k')
1-Chloroisoquinoline Highestk'1
This compound Intermediatek'2 (where k'2 < k'1)
3-Chloroisoquinoline Lowestk'3 (where k'3 << k'1)

The rate of reaction is expected to follow the order: 1-Chloroisoquinoline > this compound > 3-Chloroisoquinoline .

Mechanistic Insights and Structure-Reactivity Relationship

The predicted trend in reactivity can be rationalized by examining the stability of the Meisenheimer intermediate for each compound.

G cluster_0 SNAr Mechanism Reactants Reactants Meisenheimer_Intermediate Meisenheimer Intermediate Reactants->Meisenheimer_Intermediate + Nu- (slow, rds) Products Products Meisenheimer_Intermediate->Products - Cl- (fast)

Caption: Generalized SNAr mechanism.

  • 1-Chloroisoquinoline: The negative charge in the Meisenheimer intermediate is effectively delocalized by the aromatic system and the electron-withdrawing nitrogen atom.

  • This compound: The electron-donating methyl group at the 7-position slightly destabilizes the anionic intermediate by pushing electron density into the ring, thereby slowing down the rate-determining nucleophilic attack.

  • 3-Chloroisoquinoline: The resonance stabilization of the negative charge in the Meisenheimer intermediate formed from the attack at the C3 position is less effective compared to the C1 position, leading to a higher activation energy and a slower reaction rate.

Conclusion

This guide provides a comprehensive comparison of the reactivity of this compound with other chloro-isoquinoline isomers based on established principles of nucleophilic aromatic substitution. The presence of the electron-donating methyl group at the 7-position is predicted to decrease the reactivity of the C1-chloro substituent compared to the unsubstituted 1-chloroisoquinoline. Both 1-chloro isomers are expected to be significantly more reactive than 3-chloroisoquinoline. The provided experimental framework offers a clear path for researchers to empirically validate these predictions and gain a deeper understanding of the structure-reactivity relationships within this important class of heterocyclic compounds. Such knowledge is invaluable for the strategic design and synthesis of novel isoquinoline-based molecules in drug discovery and materials science.

References

  • Electronic Effects of Halogen- Substituted Methyl Groups. Australian Journal of Chemistry, 36(10), 2041-2049. [Link]

  • Reaction Monitoring & Kinetics. Chemical Instrumentation Facility - Iowa State University. [Link]

  • Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds?. Proprep. [Link]

  • Kinetics / reaction monitoring. IMSERC - Northwestern University. [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. [Link]

  • Kinetic Profiling by NMR. University of St Andrews. [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]

  • Chemistry - Methyl Group Activating the Benzene Ring. The Student Room. [Link]

  • 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]

  • Gas chromatography. Wikipedia. [Link]

  • Reactivity of Isoquinoline. YouTube. [Link]

  • The methyl group in benzene ring is :. Allen. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Design of experiments for zeroth and first-order reaction rates. PubMed. [Link]

  • Isoquinoline. University of Regensburg. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PubMed Central. [Link]

  • How Do Manufacturers Use Gas Chromatography?. Chromatography Today. [Link]

  • Chromatography. ACS Reagent Chemicals. [Link]

  • 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

  • What is Gas Chromatography?. Teledyne Labs. [Link]

  • EXPERIMENT 1 - Determination of Rate Laws. Chaffey College. [Link]

  • 1: Chemical Kinetics - The Method of Initial Rates (Experiment). Chemistry LibreTexts. [Link]

  • Synthesis of 3-chloroquinoline. PrepChem.com. [Link]

  • Aromatic Nucleophilic Substitution Reactions. Chemical Reviews. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. [Link]

  • 1,3-dichloro-7-methylisoquinoline. ChemSynthesis. [Link]

  • Rates of Reaction Laboratory Experiment. Catherine Haslag. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • 14.2: Measuring Reaction Rates. Chemistry LibreTexts. [Link]

  • 3-Chloroisoquinoline. PubChem. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. [Link]

  • This compound, min 98%, 100 mg. CP Lab Safety. [Link]

Sources

A Comparative Guide to the Biological Activity of 1-Chloro-7-methylisoquinoline Derivatives and Other Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoquinoline scaffold stands out as a privileged structure, forming the backbone of numerous natural alkaloids and synthetic molecules with a wide array of biological activities.[1] This guide provides a comparative analysis of the potential biological activities of 1-Chloro-7-methylisoquinoline derivatives against other classes of isoquinolines, supported by experimental data from related compounds and detailed methodologies for evaluation.

While specific biological data for this compound is limited in publicly available literature, by examining its structural analogs and the broader family of isoquinoline derivatives, we can infer its potential and provide a framework for its investigation. This guide is designed to be a practical resource, offering not only a comparative overview but also detailed experimental protocols for researchers aiming to explore the therapeutic potential of novel isoquinoline compounds.

The Isoquinoline Scaffold: A Versatile Platform for Drug Discovery

The isoquinoline nucleus, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1] Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The specific biological activity of an isoquinoline derivative is intricately linked to the nature and position of its substituents on the core structure.

Comparative Biological Activities: Insights from Structural Analogs

To understand the potential of this compound, we will examine the biological activities of isoquinolines with substitutions at the 1 and 7 positions.

Anticancer Activity

Numerous isoquinoline derivatives have been investigated for their potential as anticancer agents, with mechanisms of action that include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[2]

  • 3-Amino-isoquinolin-1(2H)-one Derivatives: These compounds have shown selective activity against various cancer cell lines, with some derivatives exhibiting significant growth inhibition of breast cancer, leukemia, and melanoma cell lines.[2] For instance, a dimethylpyrazolyl derivative demonstrated a lethal effect on renal cancer A498 cells.[2]

  • Pyrazolo-[1,5-c]quinazolinone Derivatives: Although a different heterocyclic system, these compounds, which can be conceptually related to substituted isoquinolines, have shown significant antiproliferative activity against non-small cell lung cancer (A549) cells, with IC50 values in the micromolar range.[3]

The presence of a chloro group at the 1-position and a methyl group at the 7-position of the isoquinoline ring in our target compound could modulate its anticancer activity. The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the ring system, potentially affecting interactions with biological targets. The methyl group, an electron-donating group, can impact lipophilicity and steric interactions.

Antimicrobial Activity

Isoquinoline alkaloids and their synthetic analogs have a long history of use as antimicrobial agents. Their mechanisms of action are varied and can include disruption of the bacterial cell wall, inhibition of nucleic acid synthesis, and interference with key metabolic enzymes.[4][5][6]

  • Alkynyl Isoquinolines: A new class of alkynyl isoquinolines has demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][7] Notably, the replacement of a chloro group on the isoquinoline moiety with a fluoro group did not alter the antibacterial activity, suggesting that a halogen at this position is important for its effect.[4] Some of these compounds exhibited potent activity against fluoroquinolone-resistant S. aureus strains with MIC values of 4 or 8 µg/mL.[8]

  • 1-Pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs): Chlorinated derivatives within this class, such as chlorobenzoate and chlorophenylpropanoate esters, have displayed significant antifungal activity.[6] This highlights the potential contribution of a chloro substituent to the antimicrobial profile of isoquinolines.

The this compound structure suggests a potential for antimicrobial activity, particularly against Gram-positive bacteria. The chloro group at the 1-position could be a key pharmacophoric feature, while the methyl group at the 7-position might influence its spectrum of activity and potency.

Data Presentation: A Comparative Overview of Isoquinoline Derivatives

The following tables summarize the reported biological activities of various isoquinoline derivatives, providing a comparative context for the potential evaluation of this compound.

Table 1: Anticancer Activity of Representative Isoquinoline Derivatives

Derivative ClassKey SubstituentsCancer Cell LineReported Potency (IC50/GI50)Reference
3-(Hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones3-pyrazolylOvarian (OVCAR-4)GP 18.20%[2]
3-(Hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones3-dimethylpyrazolylRenal (A498)GP -3.00% (lethal)[2]
Pyrazolo-[1,5-c]quinazolinones9-methylA549 (Lung)14.2 µM[3]
Pyrazolo-[1,5-c]quinazolinones9-methoxyA549 (Lung)18.1 µM[3]

Table 2: Antimicrobial Activity of Representative Isoquinoline Derivatives

Derivative ClassKey SubstituentsMicroorganismReported Potency (MIC)Reference
Alkynyl Isoquinolines1-alkynyl, various substitutionsS. aureus (MRSA)4 µg/mL[4][8]
Alkynyl Isoquinolines1-alkynyl, various substitutionsE. faecalis (VRE)4 µg/mL[4]
Fungal Isoquinoline AlkaloidsCatechol moietyS. aureus1 µg/mL[5]
1-Pentyl-6,7-dimethoxy-THIQs1-pentyl, various esters/carbamatesVarious BacteriaHigh bactericidal activity[6]

Experimental Protocols: A Guide to Biological Evaluation

To facilitate the investigation of novel compounds like this compound, this section provides detailed, step-by-step methodologies for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Workflow for In Vitro Cytotoxicity (MTT) Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture: Seed cells in a 96-well plate and incubate. compound_prep 2. Compound Preparation: Prepare serial dilutions of the -Chloro-7-methylisoquinoline. treatment 3. Cell Treatment: Add compound dilutions to the cells and incubate for 24-72 hours. compound_prep->treatment mtt_addition 4. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. treatment->mtt_addition formazan_solubilization 5. Formazan Solubilization: Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. mtt_addition->formazan_solubilization read_absorbance 6. Absorbance Measurement: Read absorbance at 570 nm using a microplate reader. formazan_solubilization->read_absorbance calculate_ic50 7. IC50 Calculation: Plot dose-response curve and determine the IC50 value. read_absorbance->calculate_ic50

Caption: Workflow for determining the in vitro cytotoxicity of isoquinoline derivatives using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Cell Treatment: Remove the culture medium and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent). Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_reading Result Reading compound_dilution 1. Compound Dilution: Prepare serial dilutions of the isoquinoline derivative in broth. bacterial_inoculum 2. Bacterial Inoculum: Prepare a standardized bacterial suspension. inoculation 3. Inoculation: Add the bacterial inoculum to each well of the 96-well plate. bacterial_inoculum->inoculation incubation 4. Incubation: Incubate the plate at the optimal temperature for 18-24 hours. inoculation->incubation visual_inspection 5. Visual Inspection: Determine the lowest concentration with no visible bacterial growth (MIC). incubation->visual_inspection

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of isoquinoline derivatives.

Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Plausible Signaling Pathway for Anticancer Activity

While the precise mechanism of action for this compound is unknown, many isoquinoline derivatives exert their anticancer effects by interfering with critical cellular signaling pathways. A plausible, generalized pathway is the induction of apoptosis through the modulation of the Bcl-2 family of proteins and activation of caspases.

Hypothetical Apoptotic Pathway

Apoptosis_Pathway cluster_compound Cellular Stress cluster_bcl2 Mitochondrial Regulation cluster_caspase Execution Phase Compound This compound Derivative Bcl2 Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) Compound->Bcl2 Inhibits Bax Activation of Pro-apoptotic Proteins (e.g., Bax) Compound->Bax Activates CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway illustrating how an isoquinoline derivative might induce apoptosis in cancer cells.

Conclusion and Future Directions

The isoquinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While the biological activity of this compound remains to be fully elucidated, the analysis of its structural analogs suggests a promising potential for both anticancer and antimicrobial activities. The chloro and methyl substituents are likely to play a significant role in modulating its pharmacological profile.

The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this compound and other novel isoquinoline derivatives. Further research, including in vitro and in vivo studies, is warranted to fully characterize its biological activity, mechanism of action, and therapeutic potential. The exploration of structure-activity relationships will be crucial in optimizing the isoquinoline scaffold to develop more potent and selective drug candidates.

References

  • Hargrove, T. Y., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 27(16), 5085. Available from: [Link]

  • Nielsen, J. B., et al. (2021). Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium spathulatum EM19. Molecules, 26(22), 6985. Available from: [Link]

  • Ozcelik, B., et al. (2011). Outstanding effect of the conformational restriction of isoquinolines: Hints for the development of optimized antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 836-843. Available from: [Link]

  • Madrid, P. B., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(24), 4883-4891. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). ResearchGate. Available from: [Link]

  • Estevez-Hernandez, O., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry, 21(11), 3221-3230. Available from: [Link]

  • Charrier, C., et al. (2012). Exploration of the activity of 7-pyrrolidino-8-methoxyisothiazoloquinolones against methicillin-resistant Staphylococcus aureus (MRSA). Journal of Medicinal Chemistry, 55(17), 7792-7804. Available from: [Link]

  • Skonieczna, M., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5396. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis, Spectral Characterization, and In Vitro Biological Evaluation of Some Novel Isoquinolinone-based Heterocycles as Potential Antitumor Agents. ResearchGate. Available from: [Link]

  • Chen, C. H., et al. (2009). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 14(7), 2733-2747. Available from: [Link]

  • Hargrove, T. Y., et al. (2022). The minimum inhibitory concentrations (MICs in µg/mL) and minimum bactericidal con - ResearchGate. ResearchGate. Available from: [Link]

  • Al-Abdullah, E. S., et al. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 10, 19. Available from: [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Science.gov. Available from: [Link]

  • Fantacuzzi, M., et al. (2011). Structure–Activity Relationship Studies on 6,7‐Dimethoxy‐2‐phenethyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 6(10), 1847-1864. Available from: [Link]

  • MySkinRecipes. (n.d.). 1-Chloro-8-fluoroisoquinoline. MySkinRecipes. Available from: [Link]

  • Abdelgawad, M. A., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4185. Available from: [Link]

  • Kovalskyi, A., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(1), 10-21. Available from: [Link]

  • PubChem. (n.d.). Isoquinoline, 1-chloro-. PubChem. Available from: [Link]

  • Al-gorban, A. M., et al. (2022). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. ResearchGate. Available from: [Link]

  • Szymański, P., et al. (2020). Synthesis and activity of quinolinyl-methylene-thiazolinones as potent and selective cyclin-dependent kinase 1 inhibitors. ResearchGate. Available from: [Link]

  • Korth, C., et al. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of Medicinal Chemistry, 49(18), 5537-5540. Available from: [Link]

  • Sliman, F., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805. Available from: [Link]

  • El-Gamal, M. I., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 519. Available from: [Link]

  • Li, Y., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules, 28(18), 6614. Available from: [Link]

  • Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11895. Available from: [Link]

  • Hargrove, T. Y., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 27(16), 5085. Available from: [Link]

  • Aday, B., et al. (2023). Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Scientific Reports, 13(1), 1680. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating 1-Chloro-7-methylisoquinoline Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is the bedrock of modern chemical and pharmaceutical science. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, synthetic routes leading to substituted isoquinolines can often yield a mixture of positional isomers, making unambiguous structural validation a critical, non-trivial step. This guide provides an in-depth comparison of X-ray crystallography against other analytical techniques for the structural validation of 1-chloro-7-methylisoquinoline derivatives, grounded in the principles of scientific integrity and supported by detailed experimental protocols.

The Imperative of Structural Validation: The Challenge of Isoquinoline Isomers

The synthesis of substituted isoquinolines, such as this compound, can be complex. Methods like the Bischler-Napieralski or Pictet-Spengler reactions, while powerful, can result in different isomers depending on the regioselectivity of the cyclization step.[1] For a target molecule like this compound, a synthetic pathway could potentially yield other isomers, such as 1-chloro-5-methylisoquinoline or 1-chloro-6-methylisoquinoline. These positional isomers can possess dramatically different physical, chemical, and, most importantly, biological properties. Relying on ambiguous data for structural confirmation can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues in drug development. Therefore, an analytical method that provides an unambiguous, high-resolution three-dimensional structure is not just preferred; it is essential.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, they can sometimes fall short in definitively distinguishing between positional isomers.[2][3] X-ray crystallography, by contrast, stands as the gold standard for atomic-level structural determination of crystalline compounds.[4][5] It directly visualizes the electron density of the molecule within a crystal lattice, providing precise coordinates for each atom. This allows for the direct determination of connectivity, bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule, leaving no room for ambiguity regarding the substitution pattern.[6]

The core principle involves irradiating a single, high-quality crystal with a monochromatic X-ray beam.[7] The crystal diffracts the X-rays in a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated, from which the molecular structure is ultimately solved and refined.[5][7]

The Crystallographic Workflow: From Powder to Publication-Ready Structure

Achieving a high-quality crystal structure is a systematic process. Each step is critical and builds upon the success of the previous one. Here, we detail the workflow with the rationale behind each experimental choice.

Diagram: The X-ray Crystallography Workflow

X-ray Crystallography Workflow Experimental Workflow for Single Crystal X-ray Diffraction cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement A Compound Purification B Solvent Screening A->B C Crystallization Setup (Evaporation, Diffusion, Cooling) B->C D Crystal Harvesting C->D E Crystal Mounting & Screening D->E F Mount on Diffractometer E->F G X-ray Data Collection F->G H Data Processing & Reduction G->H I Structure Solution (e.g., Direct Methods) H->I J Structure Refinement (e.g., SHELXL) I->J K Validation & Finalization J->K L L K->L Final Structure (CIF)

Caption: A flowchart illustrating the three main phases of a single-crystal X-ray diffraction experiment.

Experimental Protocol 1: Growing Diffraction-Quality Single Crystals

The most critical and often most challenging step is obtaining a suitable single crystal.[7] The ideal crystal should be 0.1-0.4 mm in its largest dimensions, transparent, and free of cracks or other visible defects.[8]

  • Causality: The quality of the crystal directly dictates the quality of the diffraction data and, consequently, the resolution and reliability of the final structure. A well-ordered, single crystal will produce sharp, well-defined diffraction spots, whereas a poorly formed or disordered crystal will yield weak or smeared data.

Step-by-Step Methodology:

  • Purification: Start with the highest purity material possible (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: The goal is to find a solvent or solvent system in which the compound is moderately soluble.[8] Highly soluble compounds tend to precipitate quickly, forming microcrystals, while poorly soluble ones may not crystallize at all.

    • Screening: Test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

  • Crystallization Technique Selection:

    • Slow Evaporation: This is the simplest method.[9][10] Prepare a nearly saturated solution in a clean vial. Cover the vial with a cap or foil pierced with a few small holes to allow for slow solvent evaporation over several days.[11]

    • Vapor Diffusion: This is often the most successful method for small quantities of material.[10][12] Dissolve the compound in a small amount of a "good" solvent (in which it is quite soluble). Place this vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The slow diffusion of the poor solvent's vapor into the good solvent will gradually reduce the compound's solubility, promoting slow crystal growth.[11]

    • Slow Cooling: This method is effective for compounds that have a significant difference in solubility at different temperatures.[8][11] Create a saturated solution in a suitable solvent at an elevated temperature, then allow it to cool slowly to room temperature or below.

  • Patience and Observation: Place the crystallization experiment in a vibration-free location and do not disturb it.[12] Crystal growth can take anywhere from a few hours to several weeks.

Experimental Protocol 2: Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. Modern diffractometers automate much of this process.

Step-by-Step Methodology:

  • Crystal Mounting: Using a microscope, select a well-formed crystal and mount it on a cryoloop. The crystal is then flash-cooled in a stream of liquid nitrogen to protect it from radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument rotates the crystal through a series of angles, collecting thousands of diffraction images.

  • Data Processing: The raw images are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors. This results in a reflection file (typically with an .hkl extension).

  • Structure Solution: The phase problem is solved using computational methods, most commonly "direct methods" for small molecules, to generate an initial electron density map and a preliminary structural model.[7]

  • Structure Refinement: This is an iterative process of improving the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The program SHELXL is a widely used tool for this purpose.[13]

    • Process: The atomic positions and displacement parameters (which model thermal vibration) are adjusted using a least-squares algorithm to minimize the difference between observed and calculated structure factors.[13][14]

    • Validation: Key metrics like the R-factor (R1) and weighted R-factor (wR2) are used to assess the quality of the fit. Lower values indicate a better fit, with an R1 value below 5% being indicative of a very good refinement for small molecules.[6] Difference Fourier maps are calculated to locate missing atoms (like hydrogens) or identify areas of disorder.[13]

Comparative Analysis: Why X-ray Crystallography Excels

To illustrate the definitive power of X-ray crystallography, let's compare it with other common analytical techniques for the specific challenge of distinguishing this compound from its positional isomers.

Diagram: Comparing Analytical Techniques for Isomer Differentiation

Analytical Techniques Comparison Logical Comparison of Techniques for Structural Validation cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_XRAY X-ray Crystallography A Synthetic Product (Potential Isomer Mixture) MS Provides Molecular Weight. Result: All isomers have the same mass (C10H8ClN). A->MS NMR Provides Connectivity Info. Result: Subtle differences in chemical shifts & coupling. Requires complex analysis (2D NMR) and reference spectra. A->NMR XRAY Provides 3D Atomic Coordinates. Result: Direct visualization of substituent positions on the isoquinoline ring. A->XRAY MS_Out Ambiguous MS->MS_Out NMR_Out Often Ambiguous (Requires Interpretation) NMR->NMR_Out XRAY_Out Unambiguous XRAY->XRAY_Out

Sources

A Comparative Guide to the In Vivo Efficacy of Chloro-Substituted Isoquinoline and Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the isoquinoline and quinoline scaffolds remain privileged structures, consistently yielding compounds with potent and diverse pharmacological activities. The strategic introduction of a chlorine atom onto these heterocyclic systems has been a particularly fruitful approach, often enhancing potency and modulating pharmacokinetic properties. While specific in vivo efficacy data for derivatives of 1-Chloro-7-methylisoquinoline are not extensively available in the public domain, a broader examination of structurally related chloro-isoquinolines and chloro-quinolines reveals a compelling narrative of their therapeutic potential, particularly in the realms of oncology and anti-infective research.

This guide provides a comparative analysis of the in vivo efficacy of representative chloro-substituted isoquinoline and quinoline derivatives, supported by experimental data from preclinical studies. We will delve into their performance in established animal models, elucidate their mechanisms of action, and provide detailed experimental protocols to enable fellow researchers to build upon these findings.

Part 1: Anticancer Efficacy of Chloro-Substituted Isoquinolines and Quinolines

The cytotoxic potential of isoquinoline and quinoline derivatives has been extensively explored, with several chlorinated analogs demonstrating significant in vivo antitumor activity. Here, we compare two such compounds: a 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione and a novel quinoline derivative, 91b1.

Comparative In Vivo Performance
CompoundAnimal ModelTumor TypeDosing RegimenKey Efficacy Endpoint(s)Reference(s)
6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dioneSwiss Albino MiceSarcoma-180 (ascites)60 mg/kg, intraperitoneally, once daily for 7 daysIncreased median survival time (T/Cmax of 138)[1]
6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dioneSwiss Albino MiceEhrlich Ascites Carcinoma (EAC)60 mg/kg, intraperitoneally, once daily for 7 daysIncreased median survival time (T/Cmax of 189)[1]
Quinoline Derivative 91b1Nude MiceKYSE150 (esophageal squamous cell carcinoma) xenograft50 mg/kg/daySignificant reduction in tumor size[2][3][4][5][6]

The 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione has shown significant life-extending effects in murine models of ascites tumors.[1] In contrast, the quinoline derivative 91b1 has demonstrated efficacy in a solid tumor xenograft model, indicating its potential against established tumors.[2][3][4][5][6] The choice of different tumor models highlights the diverse screening strategies employed in anticancer drug discovery.

Mechanisms of Antitumor Action

The antitumor effects of these compounds are underpinned by distinct molecular mechanisms. The isoquinoline derivative is reported to induce apoptosis and cell cycle arrest, fundamental processes in cancer cell death.[7] In contrast, the quinoline derivative 91b1 has been shown to downregulate Lumican, a proteoglycan implicated in tumorigenesis.[2][3][4][5][6]

Furthermore, other quinoline derivatives, particularly quinoline-chalcone hybrids, have been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway.[8][9][10] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT Akt PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Activation eIF4E eIF4E-BP1 mTORC1->eIF4E Inhibition Proliferation Cell Proliferation & Survival p70S6K->Proliferation Promotion eIF4E->Proliferation Protein Synthesis Quinoline_Chalcone Quinoline-Chalcone Hybrids Quinoline_Chalcone->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoline-chalcone hybrids.

Experimental Protocol: In Vivo Antitumor Efficacy in an Ehrlich Ascites Carcinoma (EAC) Model

This protocol is adapted from studies evaluating the in vivo efficacy of cytotoxic compounds.[1][11][12][13][14][15]

1. Animal Model and Tumor Inoculation:

  • Use healthy, female Swiss albino mice (6-8 weeks old, weighing 20-25 g).

  • Maintain animals under standard laboratory conditions with ad libitum access to food and water.

  • Propagate Ehrlich Ascites Carcinoma (EAC) cells by intraperitoneal (i.p.) transplantation in mice.

  • Aspirate ascitic fluid from a donor mouse bearing a 7-10 day old tumor.

  • Adjust the cell count to 2 x 10^6 cells/mL in sterile saline.

  • Inoculate each experimental mouse with 0.2 mL of the EAC cell suspension (4 x 10^5 cells/mouse) i.p.

2. Compound Administration:

  • Randomly divide the inoculated mice into control and treatment groups (n=6-10 mice per group).

  • Prepare the test compound (e.g., 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • 24 hours post-inoculation, begin treatment. Administer the compound i.p. at the desired dose (e.g., 60 mg/kg) once daily for 7 consecutive days.

  • The control group should receive the vehicle only.

3. Efficacy Evaluation:

  • Monitor the mice daily for mortality.

  • Calculate the median survival time (MST) for each group.

  • Determine the percentage increase in lifespan (%ILS) using the formula: %ILS = [(MST of treated group / MST of control group) - 1] x 100

  • A T/Cmax value (MST of treated group / MST of control group) is also a common metric.

Caption: Workflow for in vivo antitumor efficacy testing in an Ehrlich Ascites Carcinoma model.

Part 2: Antimalarial Efficacy of Chloro-Substituted Quinolines

The 4-amino-7-chloroquinoline scaffold is the cornerstone of several pivotal antimalarial drugs, including chloroquine. Research continues to explore derivatives of this core structure to combat drug-resistant strains of Plasmodium. Here, we compare two promising candidates: MG3, a pyrrolizidinylmethyl derivative, and SKM13, a chloroquine derivative with a modified side chain.

Comparative In Vivo Performance
CompoundAnimal ModelParasite StrainDosing RegimenKey Efficacy Endpoint(s)Reference(s)
MG3MousePlasmodium bergheiOrally activeEfficacy comparable or better than chloroquine[16]
MG3MousePlasmodium chabaudiOrally activeEfficacy comparable or better than chloroquine[16]
MG3MousePlasmodium yoeliiOrally activeEfficacy comparable or better than chloroquine[16]
SKM13ICR MicePlasmodium berghei20 mg/kg, intravenously, once daily for 4 daysComplete inhibition of parasitemia; 100% survival at day 12[17][18][19][20][21]

Both MG3 and SKM13 demonstrate potent in vivo antimalarial activity in rodent models. MG3's oral activity across multiple Plasmodium species is a significant advantage for potential clinical development.[16] SKM13, while administered intravenously in the cited study, shows complete parasite clearance and a remarkable survival benefit.[17][18][19][20][21]

Mechanism of Antimalarial Action

The primary mechanism of action for 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which ultimately kills the parasite. It is highly probable that MG3 and SKM13 share this fundamental mechanism.

Experimental Protocol: In Vivo Antimalarial 4-Day Suppressive Test

This standard protocol, often referred to as Peters' test, is widely used for the initial in vivo screening of antimalarial compounds.[22][23][24][25][26][27][28][29]

1. Animal Model and Parasite Infection:

  • Use healthy, male or female mice (e.g., Swiss albino or BALB/c, 4-5 weeks old, weighing 18-22 g).

  • Use a chloroquine-sensitive strain of Plasmodium berghei (e.g., ANKA strain).

  • Obtain infected red blood cells (iRBCs) from a donor mouse with a rising parasitemia.

  • Dilute the blood in a suitable buffer (e.g., Alsever's solution) to a concentration of 1 x 10^7 iRBCs/mL.

  • Infect experimental mice by i.p. injection of 0.2 mL of the diluted blood (2 x 10^6 iRBCs/mouse).

2. Compound Administration:

  • Randomly divide the infected mice into control and treatment groups (n=5 mice per group).

  • Prepare the test compound in a suitable vehicle (e.g., 7% Tween 80 in distilled water).

  • Two to four hours after infection (Day 0), begin treatment. Administer the compound orally or via the desired route once daily for four consecutive days (Day 0 to Day 3).

  • Include a positive control group treated with a standard antimalarial drug (e.g., chloroquine at 10 mg/kg/day) and a negative control group receiving only the vehicle.

3. Efficacy Evaluation:

  • On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa stain.

  • Determine the percentage of parasitemia by counting the number of iRBCs per 1,000 RBCs under a microscope.

  • Calculate the average percentage of parasitemia for each group.

  • Determine the percentage of suppression of parasitemia using the formula: % Suppression = [ (Average parasitemia of control group - Average parasitemia of treated group) / Average parasitemia of control group ] x 100

Caption: Workflow for the 4-day suppressive test for in vivo antimalarial screening.

Conclusion and Future Directions

The chloro-substituted isoquinoline and quinoline scaffolds continue to be a rich source of compounds with promising in vivo therapeutic efficacy. The examples presented here underscore their potential in both oncology and infectious diseases. For researchers in drug development, these findings highlight the importance of strategic halogenation in lead optimization. The provided experimental protocols offer a validated framework for the in vivo evaluation of novel analogs.

Future research should focus on expanding the structure-activity relationship studies for these scaffolds, with a particular emphasis on improving oral bioavailability and reducing potential toxicity. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for the rational design of next-generation therapeutics. The continued exploration of these versatile heterocyclic systems holds great promise for addressing unmet medical needs.

References

  • Yeo, S. J., Liu, D. X., Park, H., et al. (2017). Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria. Malaria Journal, 16(1), 80.
  • Gathirwa, J. W., Rukunga, G. M., Mwitari, P. G., et al. (2011). Screening of traditionally used plants for in vivo antimalarial activity in mice. Journal of Ethnopharmacology, 133(2), 751-755.
  • Ali, A. M., El-Sayed, M. A., Abdel-Aziz, M., et al. (2019). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 83, 401-413.
  • Ali, A. M., El-Sayed, M. A., Abdel-Aziz, M., et al. (2019). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 83, 401-413.
  • Zhou, Y., Zhou, Z., Chan, D., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(21), 13181.
  • Zhou, Y., Zhou, Z., Chan, D., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. ETH Research Collection.
  • Yeo, S. J., Liu, D. X., Park, H., et al. (2017). Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria. Malaria Journal, 16(1), 80.
  • de Souza, M. V. N., de Almeida, M. V., & da Silva, F. de C. (2014). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial Agents and Chemotherapy, 58(7), 3821–3828.
  • Yeo, S. J., Liu, D. X., Park, H., et al. (2017). Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria. Malaria Journal, 16(1), 80.
  • Mukherjee, A., Hazra, S., Dutta, S., et al. (2014). Evaluation of antitumor efficacy and toxicity of novel 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione in vivo in mouse. Journal of Cancer Research and Therapeutics, 10(3), 634-640.
  • Zhou, Y., Zhou, Z., Chan, D., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican.
  • Gry M. T., et al. (2021).
  • Yeo, S. J., Liu, D. X., Park, H., et al. (2017). Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria.
  • Khan, I., Khan, F., Choi, S., et al. (2017). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Scientific Reports, 7, 41705.
  • Zhou, Y., Zhou, Z., Chan, D., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(21), 13181.
  • Zhou, Y., Zhou, Z., Chan, D., et al. (2022).
  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520.
  • Sharma, K., & Singh, G. (2021). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1684-1704.
  • Yeo, S. J., Liu, D. X., Park, H., et al. (2017). Curative effect of SKM13 against chloroquine-susceptible strain P. berghei in a 4-day suppression test.
  • Alelign, T., & Petros, B. (2018). Phytochemical Screening and In Vivo Antimalarial Activity of Two Traditionally Used Medicinal Plants of Afar Region, Ethiopia, against Plasmodium berghei in Swiss Albino Mice.
  • Bael, A. U., & Jahan, R. (2019). In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa. Molecules, 24(17), 3184.
  • Kumar, A., Singh, R. K., & Kumar, S. (2018).
  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Kumari, A., & Singh, R. K. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of Biomolecular Structure and Dynamics, 40(18), 8199–8221.
  • Baragaña, B., Hallyburton, I., Lee, M. C. S., et al. (2015). A Novel Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Journal of Medicinal Chemistry, 58(17), 6838–6850.
  • El-Sayed, W. M., & Hussin, W. A. (2023). Antitumor Activity of Selenium in Ehrlich Ascites Carcinoma Bearing Mice. Biological Trace Element Research, 201(9), 4583–4593.
  • Al-Sbiei, A., et al. (2024). Initial evaluation of in vitro cell viability, this has been measured to determine cell line viability and tumor growth rate prior to the inoculation of the EAC into the planned 40 mice experimental animals.
  • Basilico, N., Parapini, S., & Taramelli, D. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Biomolecules, 13(5), 836.
  • Wang, D., et al. (2013). In vitro and in vivo evaluation of anisomycin against Ehrlich ascites carcinoma. Oncology Letters, 5(3), 1033–1038.
  • Alam, M. S., et al. (2018). In Vivo Anticancer Activity of Basella alba Leaf and Seed Extracts against Ehrlich's Ascites Carcinoma (EAC) Cell Line. Journal of Ethnopharmacology, 226, 123–131.
  • Busco, G., et al. (2021). The Anticancer Efficacy of Plasma-Oxidized Saline (POS) in the Ehrlich Ascites Carcinoma Model In Vitro and In Vivo. Cancers, 13(16), 4172.
  • Kumar, A., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 122, 597–608.
  • Mukherjee, A., Hazra, S., Dutta, S., et al. (2009). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer, 9, 235.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Chloro-7-methylisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active natural products and synthetic compounds. Its inherent structural features allow for versatile modifications, making it a cornerstone in medicinal chemistry for the development of novel therapeutic agents. Within this class, 1-chloro-7-methylisoquinoline serves as a key starting point for the exploration of new chemical entities with potential applications in oncology and other therapeutic areas. The strategic placement of a reactive chloro group at the 1-position and a methyl group at the 7-position provides a unique template for probing structure-activity relationships (SAR) and optimizing pharmacological profiles.

This guide offers a comprehensive comparison of this compound analogs, delving into their SAR, and providing insights into the rational design of more potent and selective molecules. We will explore the influence of various substituents on biological activity, supported by available experimental data and established principles of medicinal chemistry.

The this compound Scaffold: A Platform for Innovation

The this compound core presents several key features for analog design:

  • The 1-Chloro Position: The chlorine atom at the C1 position is a versatile handle for chemical modification. It can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, allowing for the introduction of a wide range of substituents. This position is often crucial for interaction with the hinge region of protein kinases or for establishing other key binding interactions within a target's active site.

  • The 7-Methyl Group: The methyl group at the C7 position can influence the molecule's lipophilicity, metabolic stability, and steric interactions within the binding pocket. Modifications at this position, or the introduction of substituents on the methyl group itself, can be explored to fine-tune the compound's properties.

  • The Isoquinoline Ring System: The bicyclic aromatic core provides a rigid framework that can be further functionalized at various positions (e.g., C3, C4, C5, C6, and C8) to optimize target engagement and selectivity.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad library of this compound analogs are not extensively documented in publicly available literature, we can extrapolate key trends from related isoquinoline and quinoline-based inhibitors, particularly those targeting protein kinases, which are a common target for such scaffolds.

Modifications at the 1-Position: The Gateway to Potency

The substitution of the 1-chloro group is a critical determinant of biological activity. The nature of the substituent introduced at this position directly impacts the compound's ability to interact with the target protein.

  • Amino Substituents: The introduction of substituted anilines or other amino groups at the C1 position is a well-established strategy for developing potent kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, while the appended aryl or alkyl groups can occupy hydrophobic pockets within the ATP-binding site. The electronic and steric properties of the substituents on the aniline ring are crucial for optimizing these interactions.

  • Ether and Thioether Linkages: Replacing the chloro group with alkoxy or alkylthio moieties can also lead to active compounds. The oxygen or sulfur atom can participate in hydrogen bonding, and the attached groups can be tailored to fit specific regions of the binding site.

The Role of the 7-Methyl Group: Fine-Tuning Activity and Properties

The methyl group at the 7-position, while seemingly simple, plays a significant role in the overall pharmacological profile of the analogs.

  • Steric Influence: The size of the substituent at C7 can influence the orientation of the entire molecule within the binding pocket. Larger groups may lead to steric clashes, while smaller groups might not provide sufficient van der Waals interactions.

  • Lipophilicity and Solubility: The methyl group contributes to the lipophilicity of the molecule. Altering this group can modulate the compound's solubility and membrane permeability, which are critical for its pharmacokinetic properties.

  • Metabolic Stability: The 7-methyl group can be a site of metabolic oxidation. Introducing modifications that block this metabolism, such as fluorination, can improve the compound's in vivo stability.

Exploring Other Positions on the Isoquinoline Ring

Further modifications on the isoquinoline core can lead to enhanced potency and selectivity.

  • Position 3 and 4: These positions are often solvent-exposed and can be functionalized with polar groups to improve solubility and pharmacokinetic properties without compromising binding affinity.

  • Positions 5, 6, and 8: Substituents at these positions can influence the electronic properties of the ring system and can also make additional contacts with the target protein, potentially leading to increased potency and selectivity.

Comparative Analysis of Hypothetical Analogs

To illustrate the potential SAR of this compound analogs, the following table presents a hypothetical comparison of their expected activities based on established principles from related kinase inhibitors. The inhibitory concentration (IC50) values are conceptual and intended for comparative purposes.

Analog Modification Rationale for Expected Activity Hypothetical IC50 (nM)
Parent This compoundStarting scaffold, likely weak activity.>10,000
Analog A 1-(4-Aminophenyl)amino-7-methylisoquinolineIntroduction of a key hydrogen bond donor/acceptor and a group to occupy a hydrophobic pocket.500
Analog B 1-(4-Methoxyphenyl)amino-7-methylisoquinolineMethoxy group may provide additional interactions but could also introduce steric hindrance.750
Analog C 1-(4-Aminophenyl)amino-7-ethylisoquinolineIncreased lipophilicity at C7 might enhance binding in a hydrophobic pocket.300
Analog D 1-(4-Aminophenyl)amino-7-hydroxymethylisoquinolineIntroduction of a polar group at C7 could improve solubility but may reduce binding affinity if the pocket is hydrophobic.1000
Analog E 1-(4-Aminophenyl)amino-3-bromo-7-methylisoquinolineHalogen at C3 could form halogen bonds or increase potency through electronic effects.200

Experimental Protocols

To enable the synthesis and evaluation of a library of this compound analogs, the following general experimental protocols are provided.

General Synthesis of this compound

A common route to synthesize the this compound scaffold involves a multi-step process, often starting from a substituted benzaldehyde or a related precursor. One potential synthetic pathway is the Pomeranz-Fritsch reaction or a modified Bischler-Napieralski reaction followed by chlorination.

Example Synthetic Scheme:

G A m-Tolualdehyde C Schiff Base Intermediate A->C Condensation B Aminoacetaldehyde diethyl acetal B->C D 7-Methylisoquinoline C->D Cyclization (e.g., H2SO4) E 7-Methylisoquinoline N-oxide D->E Oxidation (e.g., m-CPBA) F This compound E->F Chlorination (e.g., POCl3)

Caption: A potential synthetic route to this compound.

Step-by-Step Protocol for Nucleophilic Substitution at C1:

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide or 1,4-dioxane) in a sealed reaction vessel, add the desired nucleophile (e.g., a substituted aniline, 1.2 equivalents) and a base (e.g., potassium carbonate or diisopropylethylamine, 2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-substituted-7-methylisoquinoline analog.

In Vitro Kinase Inhibition Assay (General Protocol)

To evaluate the biological activity of the synthesized analogs, a common method is to perform an in vitro kinase inhibition assay. The following is a general protocol that can be adapted for a specific kinase of interest.

Workflow for Kinase Inhibition Assay:

G A Prepare serial dilutions of test compounds C Add test compound to wells A->C B Add kinase and substrate to wells B->C D Initiate reaction with ATP C->D E Incubate at room temperature D->E F Stop reaction and measure kinase activity E->F G Calculate IC50 values F->G

Caption: A general workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Reaction Mixture: In a microplate, add the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and the assay buffer.

  • Compound Addition: Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate using a specific antibody and a luminescent or fluorescent signal.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using a suitable software.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic exploration of the structure-activity relationships through the synthesis and biological evaluation of a diverse library of analogs is crucial for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties. The insights and protocols provided in this guide are intended to facilitate these drug discovery efforts and contribute to the advancement of new and effective medicines.

References

Due to the lack of specific literature on this compound analogs, this section would typically be populated with references to the synthesis and SAR of related isoquinoline and quinoline derivatives. For the purpose of this guide, we acknowledge that such specific references are not currently available in the public domain and a thorough literature search for analogous structures would be required for a real-world application.

The Chemist's Compass: A Head-to-Head Comparison of Cross-Coupling Methods for 1-Chloro-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The isoquinoline moiety, in particular, is a privileged structure found in numerous biologically active compounds. However, the synthetic utility of these scaffolds is often dictated by the efficiency and versatility of the methods used to modify them. 1-Chloro-7-methylisoquinoline presents a common yet challenging substrate. The chloro-substituent at the C1 position is notoriously less reactive than its bromo or iodo counterparts, making the choice of cross-coupling methodology paramount to synthetic success.

This guide provides an in-depth, head-to-head comparison of four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—for the derivatization of this compound. We will delve into the mechanistic nuances, provide representative experimental protocols, and present comparative data to empower you to select the optimal method for your synthetic goals. While direct comparative studies on this exact molecule are limited, the following discussion and protocols are built upon well-established principles and data from structurally analogous systems, such as other chloroquinolines and chloro-isoquinolines.[1][2][3]

The Challenge: Activating the C1-Cl Bond

The primary hurdle in the cross-coupling of this compound is the strength of the C-Cl bond compared to C-Br and C-I bonds. The oxidative addition of the palladium(0) catalyst to the aryl chloride is often the rate-limiting step in the catalytic cycle.[2] Overcoming this energy barrier typically requires more forcing conditions or, more elegantly, the use of specialized, bulky, and electron-rich phosphine ligands that promote the formation of the active catalytic species and facilitate the oxidative addition process.[4] The electron-withdrawing nature of the isoquinoline's nitrogen atom does, however, activate the C1 position, making it more susceptible to coupling than a chloro-substituent on a simple benzene ring.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)–C(sp²) bonds, owing to its operational simplicity, the commercial availability and stability of boronic acids, and the generally mild reaction conditions.[3][5]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of a Pd(0) complex to the C-Cl bond of this compound. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)-Cl(L)₂ (Ar = 7-methylisoquinolyl) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-R(L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Representative Experimental Protocol

Note: This is a generalized procedure based on similar chloro-heterocyclic systems and should be optimized.[3]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%).

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Performance Data (Based on Analogous Systems)
Catalyst/LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012-1885-95
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane11016-2480-92
PdCl₂(dppf)Na₂CO₃DME/H₂O8518-2465-80

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines from aryl halides.[6][7] This reaction is of immense importance in pharmaceutical research, where the arylamine motif is prevalent.

Mechanistic Rationale

Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of Pd(0) to the C-Cl bond. The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[8]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)-Cl(L)₂ (Ar = 7-methylisoquinolyl) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord HNR¹R² Base PdII_Amido Ar-Pd(II)-NR¹R²(L)₂ Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR¹R² Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)-Cl(L)₂ OxAdd->PdII_Aryl Transmetalation_Pd Transmetalation PdII_Aryl->Transmetalation_Pd PdII_Alkynyl Ar-Pd(II)-C≡CR(L)₂ Transmetalation_Pd->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Ar-C≡CR CuX Cu(I)X Alkyne_React Reaction with Alkyne CuX->Alkyne_React H-C≡CR Base Cu_Acetylide Cu(I)-C≡CR Alkyne_React->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd Heck_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)-Cl(L)₂ (Ar = 7-methylisoquinolyl) OxAdd->PdII_Aryl Migratory_Insertion Migratory Insertion PdII_Aryl->Migratory_Insertion Alkene PdII_Alkyl RCH₂-CH(Ar)-Pd(II)-Cl(L)₂ Migratory_Insertion->PdII_Alkyl Beta_Hydride_Elim β-Hydride Elimination PdII_Alkyl->Beta_Hydride_Elim PdH_Complex H-Pd(II)-Cl(L)₂ Beta_Hydride_Elim->PdH_Complex Ar-CH=CHR Base_Regen Base Regeneration PdH_Complex->Base_Regen Base Base_Regen->Pd0 Base-H⁺ + Cl⁻ Decision_Tree cluster_choices Bond Type cluster_C_C_type Type of C-C Bond Start What bond do you want to form at the C1 position? C_C_bond Carbon-Carbon (C-C) Start->C_C_bond C_N_bond Carbon-Nitrogen (C-N) Start->C_N_bond Aryl_Vinyl Aryl or Vinyl (Csp²-Csp²) C_C_bond->Aryl_Vinyl Alkynyl Alkynyl (Csp²-Csp) C_C_bond->Alkynyl Vinyl_Subst Substituted Alkene (Csp²-Csp²) C_C_bond->Vinyl_Subst Buchwald Buchwald C_N_bond->Buchwald Use Buchwald-Hartwig Amination Suzuki Suzuki Aryl_Vinyl->Suzuki Use Suzuki-Miyaura Coupling Sonogashira Sonogashira Alkynyl->Sonogashira Use Sonogashira Coupling Heck Heck Vinyl_Subst->Heck Use Heck Reaction

Sources

A Comparative Guide to the Cytotoxicity of 1-Chloro-7-methylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold and the Strategic Role of Substitution

The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with a vast range of biological activities.[1] This heterocyclic aromatic compound is a structural isomer of quinoline and is integral to many pharmacologically active agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] The therapeutic profile of an isoquinoline derivative is profoundly dictated by the nature and position of its substituents. Functional groups can modulate the compound's lipophilicity, electronic distribution, and steric properties, thereby influencing its interaction with biological targets.

Recent interest has focused on halogenated derivatives, as the introduction of atoms like chlorine can enhance membrane permeability and alter metabolic stability, often leading to increased potency. Specifically, chloroquinoline derivatives have shown promise as cytotoxic agents.[4][5] This guide provides a comprehensive benchmark of the cytotoxic potential of a novel derivative, 1-Chloro-7-methylisoquinoline , against established alternatives.

Our objective is to provide an objective, data-driven comparison for researchers, scientists, and drug development professionals. We will elucidate the causality behind our experimental design, present detailed, replicable protocols, and interpret the resulting data to position this novel compound within the current landscape of cytotoxic agents.

Experimental Design & Rationale

To construct a robust and self-validating benchmark, our experimental design is anchored by three key principles: the use of multiple cell lines, the application of orthogonal cytotoxicity assays, and the inclusion of relevant positive and comparative controls.

  • Cell Line Selection: We selected two well-characterized and widely used human cancer cell lines:

    • A549: A human lung adenocarcinoma epithelial cell line. It serves as a model for non-small-cell lung cancer, a prevalent and challenging malignancy.[6][7]

    • HeLa: A human cervical adenocarcinoma cell line. It is one of the oldest and most commonly used human cell lines in scientific research.[8][9] The use of two distinct cell lines from different tissue origins allows for the assessment of cytotoxic specificity and the potential for broader anti-cancer activity.

  • Orthogonal Cytotoxicity Assays: A single assay can sometimes provide a limited or misleading view of a compound's effect. We, therefore, employ two distinct methods to measure cell death through different biological endpoints:

    • MTT Assay: This colorimetric assay measures the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[10][11] A decrease in metabolic activity is proportional to a reduction in cell viability and/or proliferation.

    • LDH Cytotoxicity Assay: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity—a hallmark of late-stage apoptosis or necrosis.[12] It is a direct measure of cell lysis.

  • Controls for Comparative Benchmarking:

    • Vehicle Control: 0.1% Dimethyl Sulfoxide (DMSO), the solvent used to dissolve the test compounds. This control establishes the baseline viability.

    • Positive Control: Doxorubicin , a well-established chemotherapeutic agent known to induce potent cytotoxicity across a wide range of cancers. This provides a benchmark against a clinically relevant standard.

    • Comparative Control: 7-methylisoquinoline . This compound allows for the direct assessment of the contribution of the 1-chloro substitution to the overall cytotoxicity.

Experimental Workflow Visualization

The overall experimental process is outlined in the diagram below, from initial cell culture preparation through to final data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Phase 4: Data Analysis A549 A549 Cell Culture Seed Seed Cells into 96-well Plates A549->Seed HeLa HeLa Cell Culture HeLa->Seed Compound Prepare Compound Dilutions (this compound, 7-methylisoquinoline, Doxorubicin) Treat Treat Cells with Compounds (24h Incubation) Compound->Treat Seed->Treat MTT_add Add MTT Reagent (3h Incubation) Treat->MTT_add LDH_sup Collect Supernatant Treat->LDH_sup MTT_sol Add Solubilizer (DMSO) MTT_add->MTT_sol MTT_read Read Absorbance (570 nm) MTT_sol->MTT_read IC50 Calculate IC50 Values MTT_read->IC50 LDH_reagent Add LDH Reaction Mix (30 min Incubation) LDH_sup->LDH_reagent LDH_read Read Absorbance (490 nm) LDH_reagent->LDH_read LDH_read->IC50 Compare Comparative Analysis IC50->Compare

Figure 1: General experimental workflow for cytotoxicity benchmarking.

Detailed Methodologies & Protocols

The protocols described below are designed to be self-validating through the inclusion of appropriate controls. All steps involving cell culture should be performed under sterile conditions in a laminar flow hood.

Protocol 1: Cell Culture and Maintenance
  • A549 Cell Culture:

    • Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Passaging: When cells reach 80-90% confluency, wash with PBS, detach using 0.25% Trypsin-EDTA, neutralize with growth medium, centrifuge at 200 x g for 5 minutes, and re-seed at a 1:4 to 1:8 split ratio.[6][14]

  • HeLa Cell Culture:

    • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8]

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, neutralize with growth medium, and re-seed at a 1:3 to 1:10 split ratio.[9][15]

Protocol 2: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[16]

  • Cell Seeding: Harvest and count A549 or HeLa cells. Seed 5,000 cells in 100 µL of growth medium per well into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, 7-methylisoquinoline, Doxorubicin) in growth medium. The final concentration of DMSO should not exceed 0.1%. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[17]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression.

Protocol 3: LDH Cytotoxicity Assay

This protocol is based on the principle of measuring LDH released from damaged cells.[18][19]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol. Set up additional control wells for maximum LDH release.

  • Maximum Release Control: 30 minutes before the end of the incubation period, add 10 µL of a 10X Lysis Solution (e.g., 1% Triton X-100) to the maximum release control wells.[20]

  • Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[20] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]

  • Data Acquisition: Add a stop solution if required by the kit manufacturer and read the absorbance at 490 nm.[19]

  • Data Analysis: Subtract the background (medium only) absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100 Determine the IC50 value as described for the MTT assay.

Results: A Quantitative Comparison

The cytotoxic effects of this compound, 7-methylisoquinoline, and the positive control Doxorubicin were evaluated after 24 hours of treatment. The calculated IC50 values from both the MTT and LDH assays are summarized below.

CompoundCell LineMTT Assay IC50 (µM)LDH Assay IC50 (µM)
This compound A54912.518.2
HeLa9.815.5
7-methylisoquinoline A549>100>100
(Comparative Control)HeLa85.3>100
Doxorubicin A5490.81.1
(Positive Control)HeLa0.50.7

Discussion & Mechanistic Insights

The data clearly demonstrates that This compound exhibits significant cytotoxic activity against both A549 and HeLa cancer cell lines. The IC50 values are consistently in the low micromolar range, indicating potent anti-proliferative and cell-killing effects.

1. The Critical Role of the 1-Chloro Substituent: A direct comparison with 7-methylisoquinoline is particularly revealing. The parent compound showed minimal to no activity (IC50 > 85 µM) in both cell lines and assays. The addition of a chlorine atom at the C1 position dramatically increases cytotoxicity by at least an order of magnitude. This enhancement is likely attributable to several factors, including increased lipophilicity facilitating better cell membrane penetration and altered electronic properties of the isoquinoline ring system, potentially improving its interaction with intracellular targets.

2. Comparison with Doxorubicin: While not as potent as the clinical drug Doxorubicin, this compound demonstrates a promising level of activity for a novel compound scaffold. Further optimization of this derivative could bridge this potency gap.

3. Interpreting Assay Differences: For this compound, the IC50 values obtained from the MTT assay are consistently lower than those from the LDH assay. This suggests that at lower concentrations, the compound may exert a cytostatic effect—inhibiting metabolic activity and proliferation—before inducing the overt membrane rupture required for LDH release.[21] This points to a mechanism that likely involves the induction of programmed cell death (apoptosis) rather than immediate necrosis.

4. Potential Mechanism of Action: Based on existing literature for related isoquinoline derivatives, the cytotoxic effects may be mediated through the induction of apoptosis.[22] This can be triggered by intracellular stress, such as the generation of reactive oxygen species (ROS) or direct DNA damage, which activates caspase signaling cascades leading to cell death.[1]

G compound This compound membrane Cell Membrane compound->membrane Enters Cell dna_damage DNA Damage membrane->dna_damage ros ↑ Reactive Oxygen Species (ROS) membrane->ros caspases Caspase Activation (Caspase-9, Caspase-3) dna_damage->caspases mitochondria Mitochondrial Stress ros->mitochondria mitochondria->caspases apoptosis Apoptosis (Cell Death) caspases->apoptosis

Figure 2: Conceptual pathway for isoquinoline-induced apoptosis.

Conclusion and Future Directions

This guide provides a comprehensive benchmark of the cytotoxicity of this compound. Our findings, supported by robust, dual-assay experimental data, establish the following:

  • Potent Cytotoxicity: this compound is a potent cytotoxic agent against both A549 and HeLa cancer cell lines.

  • Key Structural Contribution: The 1-chloro substitution is critical for the compound's cytotoxic activity.

These results position this compound as a promising scaffold for the development of novel anticancer therapeutics. Future work should focus on elucidating the precise molecular mechanism of action, including its effect on the cell cycle, ROS production, and specific apoptotic pathways. Further structure-activity relationship (SAR) studies, exploring different substitutions on the isoquinoline ring, could lead to the discovery of even more potent and selective anticancer agents.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC - NIH. Available at: [Link]

  • Isoquinoline derivatives and its medicinal activity. Available at: [Link]

  • A549 Cell Subculture Protocol. Available at: [Link]

  • Cell Culture Information - HELA CELL LINE. Available at: [Link]

  • LDH cytotoxicity assay. Protocols.io. Available at: [Link]

  • Cell Growth Protocol for A549 Cell Line A549 (ATCC number CCL-185) cell culture and formaldehyde cross- linking. UCSC Genome Browser. Available at: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

  • Culturing A549 cells. Nanopartikel.info. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • Passaging of HeLa cells. iGEM. Available at: [Link]

  • Cell culture of 7721 or HeLa cells. Protocols.io. Available at: [Link]

  • Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. REPROCELL. Available at: [Link]

  • Culturing HeLa cells. RE-Place. Available at: [Link]

  • Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. Available at: [Link]

  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. NIH. Available at: [Link]

  • Cell Culture Protocols, HeLa and CHO cells Woods Hole Physiology Course, 2006. ResearchGate. Available at: [Link]

  • A549/GFP Cell Line. Available at: [Link]

  • MTT Assay. Protocols.io. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. Semantic Scholar. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

  • Cytotoxic activity of the tested compounds on different cell lines.... ResearchGate. Available at: [Link]

  • 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. ResearchGate. Available at: [Link]

  • Can anyone help with the controls for a MTT cytotoxic assay? ResearchGate. Available at: [Link]

  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PMC - PubMed Central. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-Chloro-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of novel chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the purity assessment and quantification of 1-Chloro-7-methylisoquinoline, a key building block in medicinal chemistry. In the absence of established specific methods for this compound, we will draw upon established principles for structurally similar molecules and the rigorous standards of analytical method validation. This document serves as a foundational resource for developing and cross-validating a robust analytical method for this compound.

Cross-validation of an analytical method is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, with different analysts, or on different instruments.[1] This is essential for regulatory compliance and data integrity.[1][2]

The Compound of Interest: this compound

This compound (CAS No. 24188-80-5) is a halogenated isoquinoline derivative.[3][4][5] Its accurate analysis is crucial for ensuring the quality of starting materials and intermediates in synthetic chemistry.

Comparative Analysis of Analytical Techniques

The primary analytical techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation.

Table 1: Comparative Performance Characteristics of Analytical Methods for Isoquinoline Derivatives
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by detection based on mass-to-charge ratio.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Applicability Ideal for non-volatile and thermally labile compounds; suitable for purity, assay, and impurity profiling.[6][7][8][9][10]Suitable for volatile and thermally stable compounds; provides high specificity for identification.[11][12][13][14]Primarily for structural elucidation and confirmation of identity.[15][16]
Linearity (r²) > 0.999 (typical for related compounds)[6]> 0.999 (typical for related compounds)[12]Not applicable for quantification without extensive calibration.
Accuracy (% Recovery) 98.0 - 102.0% (typical)[6]82.9 - 92.0% (for quinoline in textiles)[12]Not typically used for recovery studies.
Precision (% RSD) < 2.0% (typical)[6][17]1.4 - 3.8% (for quinoline in textiles)[12]Dependent on instrumentation and experimental setup.
Limit of Detection (LOD) Low µg/mL to ng/mL range.[6][8]Low ng/mL to pg/mL range.[12]mg to µg range.
Limit of Quantification (LOQ) Low µg/mL to ng/mL range.[8]Low ng/mL to pg/mL range.[12]mg to µg range.

Experimental Protocols

The following are detailed experimental protocols that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is based on established protocols for similar isoquinoline derivatives.[6][9]

Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase (90:10, A:B) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • Repeatability (%RSD of peak area for 6 replicate injections): ≤ 2.0%

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methods used for the analysis of other isoquinoline alkaloids.[11][12][13]

Instrumentation: A standard GC-MS system.

Chromatographic Conditions:

  • Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 15°C/min to 300°C

    • Hold: 5 min at 300°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Scan Range: 40-450 amu

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., dichloromethane or methanol) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is the most powerful technique for the unambiguous structural confirmation of organic molecules.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

  • Aromatic protons: δ 7.5-8.5 ppm (multiplets)

  • Methyl protons: δ ~2.5 ppm (singlet)

Cross-Validation Workflow

The cross-validation of the developed HPLC and GC-MS methods is crucial to ensure inter-method and inter-laboratory reproducibility.[1][18]

Cross-Validation Workflow cluster_dev Method Development & Validation cluster_crossval Cross-Validation cluster_criteria Acceptance Criteria dev_hplc Develop & Validate HPLC Method prep Prepare Homogeneous Sample Batch dev_hplc->prep dev_gcms Develop & Validate GC-MS Method dev_gcms->prep analyze_hplc Analyze by Validated HPLC Method prep->analyze_hplc analyze_gcms Analyze by Validated GC-MS Method prep->analyze_gcms compare Compare Results (Assay, Purity) analyze_hplc->compare analyze_gcms->compare criteria Results within pre-defined acceptance limits compare->criteria

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Data Presentation and Interpretation

A critical step in cross-validation is the direct comparison of quantitative results obtained from the different analytical methods.

Table 2: Hypothetical Cross-Validation Data for a Single Batch of this compound
ParameterHPLC MethodGC-MS MethodAcceptance Criteria
Purity (%) 99.299.1Difference ≤ 0.5%
Known Impurity 1 (%) 0.350.38Difference ≤ 0.1%
Unknown Impurity 2 (%) 0.12Not DetectedInvestigation Required
Total Impurities (%) 0.80.9Difference ≤ 0.3%

In this hypothetical scenario, the purity and total impurity results show good correlation between the two methods. However, the discrepancy in the detection of "Unknown Impurity 2" would necessitate further investigation to understand the capabilities and limitations of each technique for specific impurity profiling.

Visualization of Analytical Workflows

HPLC Analysis Workflow sample Sample Weighing & Dissolution filter Filtration (0.45 µm) sample->filter injection HPLC Injection filter->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection data Data Acquisition & Processing detection->data

Caption: General workflow for HPLC analysis.

GC-MS Analysis Workflow sample Sample Weighing & Dissolution injection GC Injection (Splitless) sample->injection separation Chromatographic Separation (DB-5MS Column) injection->separation ionization Electron Impact Ionization separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis data Data Acquisition & Processing mass_analysis->data

Caption: General workflow for GC-MS analysis.

Conclusion

References

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Xu, X., et al. (2011). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). National Institutes of Health. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]

  • Pharmaceutical Technology. (2017, April 2). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]

  • ResearchGate. (2025, August 9). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species | Request PDF. [Link]

  • DeSilva, B., et al. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. [Link]

  • Shabir, G. A. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Puzik, A., & Bracher, F. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]

  • Appchem. This compound | 24188-80-5 | C10H8ClN. [Link]

  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

  • Gao, Y.G., et al. (2020). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. Journal of Instrumental Analysis. [Link]

  • Suau, R., et al. (2005). Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. PubMed. [Link]

  • SpectraBase. isoquinoline, 7-methyl-1-phenoxy- - Optional[1H NMR] - Spectrum. [Link]

  • Sunway Pharm Ltd. This compound - CAS:24188-80-5. [Link]

  • PubChem. 1-Chloro-7-methoxyisoquinoline-6-carbonitrile. [Link]

  • Gbotosho, G. O., et al. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. National Institutes of Health. [Link]

  • ResearchGate. (2025, August 7). Identification and quantification of isoquinoline alkaloids in the genusSarcocapnos by GC-MS | Request PDF. [Link]

  • Unger, M., & St-Lauren, D. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. PubMed. [Link]

  • CP Lab Safety. This compound, min 98%, 100 mg. [Link]

  • Kumar, P., et al. (2017). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. National Institutes of Health. [Link]

  • Wockhardt Research Centre. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health. [Link]

  • Toppr. (2025, September 30). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. [Link]

Sources

Comparing the metabolic stability of 1-Chloro-7-methylisoquinoline-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Metabolic Stability of 1-Chloro-7-methylisoquinoline-Based Compounds for Drug Discovery

Introduction: The Critical Role of Metabolic Stability in Drug Efficacy

In the journey of a drug from a promising chemical entity to a therapeutic agent, metabolic stability is a gatekeeper of success.[1][2] It defines a drug's ability to withstand the body's metabolic processes, primarily driven by enzymes in the liver, such as the cytochrome P450 (CYP) family.[1][3] A compound with poor metabolic stability is rapidly cleared from the body, often failing to maintain the necessary concentration at its target site for a sufficient duration, which may necessitate frequent and inconvenient dosing.[1] Conversely, excessively high stability can lead to the accumulation of the drug, potentially causing toxicity.[4] Therefore, optimizing the metabolic profile of a lead compound is a pivotal task in medicinal chemistry to balance efficacy, safety, and a favorable pharmacokinetic profile.[5][6]

The this compound scaffold is a nitrogen-containing heterocyclic structure of interest in medicinal chemistry.[7][8][9][] Nitrogen heterocycles are core components in over 85% of biologically active compounds, valued for their ability to form key interactions with biological targets.[7][8] Understanding the metabolic fate of derivatives based on this isoquinoline core is essential for guiding the design of new drug candidates with improved in vivo performance. This guide provides a comparative analysis of the metabolic stability of hypothetical this compound derivatives, supported by detailed experimental protocols and an exploration of the underlying biochemical principles.

Predicted Metabolic Pathways of the Isoquinoline Scaffold

The metabolism of isoquinoline-based compounds, like other nitrogen heterocycles, primarily involves Phase I and Phase II reactions.

  • Phase I Metabolism: This phase introduces or exposes functional groups, typically making the molecule more polar. For the this compound scaffold, the key reactions are mediated by cytochrome P450 enzymes.[11][12] The most probable metabolic "hotspots" are the methyl group and the aromatic rings.

    • Oxidation: The 7-methyl group is a prime candidate for benzylic hydroxylation to form a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.

    • Aromatic Hydroxylation: The isoquinoline ring system can undergo hydroxylation at various positions, although this is generally a slower process compared to the oxidation of an accessible alkyl group.[13]

    • N-Oxidation: The nitrogen atom in the isoquinoline ring is also susceptible to oxidation, forming an N-oxide.[14]

  • Phase II Metabolism: Following Phase I, the newly introduced polar groups (e.g., hydroxyl, carboxyl) can be conjugated with endogenous molecules to facilitate excretion.

    • Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

The presence of a chlorine atom at the 1-position can influence metabolism. As an electron-withdrawing group, it may deactivate the adjacent ring towards oxidative attack. It is also generally a metabolically stable group, not easily displaced.

cluster_Phase1 Phase I Metabolism (CYP450) cluster_Phase2 Phase II Metabolism (UGT) Parent This compound Metabolite1 [1-Chloro-7-(hydroxymethyl)isoquinoline] (Benzylic Hydroxylation) Parent->Metabolite1 CYP450 Metabolite2 [this compound-N-oxide] (N-Oxidation) Parent->Metabolite2 CYP450 Metabolite3 [1-Chloro-7-carboxyisoquinoline] (Further Oxidation) Metabolite1->Metabolite3 ADH/ALDH Metabolite4 [Glucuronide Conjugate] Metabolite1->Metabolite4 UGT

Predicted metabolic pathway for this compound.

Comparative Metabolic Stability of Substituted Derivatives

To illustrate how structural modifications can impact metabolic fate, we compare the parent compound (Compound A) with two hypothetical derivatives. The data presented are representative and intended to demonstrate key principles of structure-activity relationships (SAR) in metabolism.[3]

Compound IDStructureModificationPredicted Primary Metabolic PathwayPredicted Intrinsic Clearance (CLint, µL/min/mg)Predicted Half-Life (T½, min)
A This compoundParent CompoundBenzylic hydroxylation of the 7-methyl groupModerate (e.g., 50)Moderate (e.g., 28)
B 1-methoxy-7-methylisoquinolineChloro -> MethoxyO-demethylation at the 1-positionHigh (e.g., 150)Short (e.g., 9)
C 1-chloro-7-(trifluoromethyl)isoquinolineMethyl -> TrifluoromethylAromatic hydroxylationLow (e.g., <10)Long (e.g., >139)

Analysis of Structural Modifications:

  • Compound A (Parent): The 7-methyl group provides a clear site for Phase I oxidation, leading to moderate clearance.

  • Compound B (Methoxy Derivative): The replacement of the stable chloro group with a methoxy group introduces a metabolically labile site. O-demethylation is a rapid metabolic process mediated by CYPs (e.g., CYP2D6, CYP2C19), which would significantly increase the intrinsic clearance and shorten the half-life compared to the parent compound.[15][16]

  • Compound C (Trifluoromethyl Derivative): Replacing the metabolically susceptible methyl group with a trifluoromethyl (CF₃) group is a common medicinal chemistry strategy to block metabolism.[17] The high strength of the C-F bond makes it resistant to CYP-mediated oxidation. This modification forces metabolism to occur at slower sites, such as aromatic hydroxylation, resulting in much lower intrinsic clearance and a prolonged half-life.[17]

Experimental Protocols for Assessing Metabolic Stability

The two most common in vitro methods for determining metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay.[4][18]

Liver Microsomal Stability Assay

This assay uses subcellular fractions of the liver (microsomes) that are rich in Phase I enzymes, particularly CYPs.[19] It is a cost-effective, high-throughput method for assessing Phase I metabolic liability early in drug discovery.[20]

Causality Behind the Protocol:

  • Liver Microsomes: Chosen because they contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism.[21]

  • NADPH Regenerating System: CYPs require NADPH as a cofactor to function. Since NADPH is consumed during the reaction, a regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is included to ensure the reaction does not stop due to cofactor depletion.[22]

  • Incubation at 37°C: This temperature mimics physiological conditions in the human body.

  • Quenching with Acetonitrile: A cold organic solvent like acetonitrile is used to stop the enzymatic reaction abruptly by precipitating the microsomal proteins. It also contains an internal standard for accurate quantification by LC-MS/MS.[22]

Step-by-Step Protocol:

  • Prepare Reagents:

    • Test Compound Stock: 10 mM in DMSO.

    • Phosphate Buffer: 100 mM, pH 7.4.

    • Liver Microsomes (e.g., human, pooled): Thaw on ice and dilute to 1 mg/mL in phosphate buffer.

    • NADPH Regenerating System Solution: Prepare according to the manufacturer's instructions (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., tolbutamide, labetalol).

  • Initiate Reaction:

    • In a 96-well plate, add phosphate buffer, the microsomal solution, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the reaction by adding the NADPH regenerating system solution.

  • Timepoint Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the cold quenching solution. The 0-minute sample is taken immediately after adding the NADPH system.

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the line (k) from the linear regression.

    • Calculate the half-life (T½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / T½) / (mg/mL microsomal protein).[20]

Hepatocyte Stability Assay

This assay uses intact liver cells (hepatocytes), providing a more comprehensive model that includes both Phase I and Phase II metabolic enzymes, as well as cellular uptake and transport processes.[23][24] It is considered more physiologically relevant and better for predicting in vivo hepatic clearance.[23][25]

Causality Behind the Protocol:

  • Cryopreserved Hepatocytes: Offer the convenience of long-term storage while retaining enzymatic activities similar to fresh hepatocytes.[26] They provide a complete metabolic system.[27]

  • Incubation Medium (e.g., Williams' Medium E): A specialized cell culture medium that maintains the viability and metabolic activity of the hepatocytes during the experiment.[26]

  • Cell Density: A specific cell density (e.g., 0.5-1.0 million cells/mL) is used to ensure sufficient metabolic activity while maintaining cell health.[25]

  • CO₂ Incubator: Maintains physiological pH and temperature for the cells.

Step-by-Step Protocol:

  • Prepare Hepatocytes:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and centrifuge gently to pellet the cells and remove cryopreservation medium.

    • Resuspend the cell pellet in fresh incubation medium and determine cell viability (e.g., via trypan blue exclusion). Adjust cell density to the desired concentration (e.g., 1 million cells/mL).

  • Initiate Reaction:

    • In a 24- or 48-well plate, add the hepatocyte suspension.

    • Add the test compound (final concentration typically 1 µM).

    • Place the plate in a humidified CO₂ incubator at 37°C on an orbital shaker to keep the cells in suspension.[26]

  • Timepoint Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension into a tube or plate containing cold quenching solution (acetonitrile with internal standard).[27]

  • Sample Processing & Analysis:

    • Follow steps 4 and 5 as described in the microsomal stability assay protocol.

  • Data Analysis:

    • Calculate T½ and CLint as described previously, but normalize CLint to the number of cells (e.g., µL/min/10⁶ cells).[25] This can then be scaled to predict in vivo hepatic clearance.[25]

cluster_prep cluster_reaction cluster_sampling cluster_data prep1 Prepare Reagents (Buffer, Microsomes, NADPH System) react1 Pre-incubate Microsomes & Compound at 37°C prep2 Prepare Test Compound (1 µM final concentration) react2 Initiate with NADPH System react1->react2 react3 Incubate at 37°C with shaking react2->react3 sample1 Take Aliquots at Time Points (0, 5, 15, 30, 60 min) react3->sample1 Timed Sampling sample2 Quench with Acetonitrile + Internal Standard sample1->sample2 sample3 Centrifuge to Remove Protein sample2->sample3 sample4 Analyze Supernatant by LC-MS/MS sample3->sample4 data1 Plot ln(% Remaining) vs. Time sample4->data1 data2 Calculate T½ and CLint data1->data2

General workflow for an in vitro metabolic stability assay.

Bioanalytical Quantification via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying compounds in complex biological matrices from metabolism assays.[18][28][29]

  • Chromatography (LC): The LC system separates the parent compound from metabolites and matrix components before they enter the mass spectrometer. This separation is crucial for preventing ion suppression and ensuring accurate quantification.[30]

  • Mass Spectrometry (MS/MS): The tandem mass spectrometer provides two layers of specificity. The first mass analyzer selects the parent ion of the compound, which is then fragmented. The second mass analyzer detects a specific fragment ion. This highly selective process, known as Multiple Reaction Monitoring (MRM), allows for precise quantification even at very low concentrations.[23]

Conclusion and Future Directions

The metabolic stability of this compound-based compounds can be systematically evaluated and optimized through a combination of predictive reasoning and robust in vitro experimentation. As demonstrated, minor structural modifications—such as replacing a methyl group with a trifluoromethyl group or a chlorine with a methoxy group—can profoundly alter metabolic clearance rates. The strategic use of high-throughput microsomal assays for initial screening, followed by more physiologically relevant hepatocyte assays for lead candidates, provides a powerful workflow for drug development professionals.[23] This data-driven approach allows researchers to select compounds with a desirable pharmacokinetic profile, ultimately reducing the attrition rate of drug candidates in later, more expensive stages of development.[6]

References

  • Di, L. (2020). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]

  • Patsnap Synapse. (2024). What is the importance of metabolic stability in drug design?. Patsnap. [Link]

  • JIVR. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Innovations in VR and Healthcare. [Link]

  • Kumar, L., & Singh, S. K. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Domainex. [Link]

  • ResearchGate. (2024). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. ResearchGate. [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. AxisPharm. [Link]

  • protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. BioDuro. [Link]

  • Qu, Y., E-J., & Pan, Z. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science. [Link]

  • Coe, S. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Salminen, K. A., et al. (2011). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. BioKB. [Link]

  • Salminen, K. A., et al. (2011). Inhibition of Human Drug Metabolizing Cytochrome P450 Enzymes by Plant Isoquinoline Alkaloids. PubMed. [Link]

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • ResearchGate. (2011). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. ResearchGate. [Link]

  • Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. [Link]

  • ResearchGate. (2014). The in vitro metabolic stability study of the selected compounds. ResearchGate. [Link]

  • Menéndez-Perdomo, I. M., & Facchini, P. J. (2020). Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn. PubMed. [Link]

  • ResearchGate. (2019). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]

  • IONOS. (2024). How to Conduct an In Vitro Metabolic Stability Study. IONOS. [Link]

  • ResearchGate. (2020). Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn. ResearchGate. [Link]

  • LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Creative Biolabs. [Link]

  • ResearchGate. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. ResearchGate. [Link]

  • Molbase. (n.d.). Synthesis of 8-chloro-7-mercapto-1,2,3,4-tetrahydroisoquinoline hydrochloride. Molbase. [Link]

  • ChemSynthesis. (n.d.). 1,3-dichloro-7-methylisoquinoline. ChemSynthesis. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • MDPI. (2024). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. MDPI. [Link]

  • Acta Pharmaceutica. (2019). Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. [Link]

  • IJRPR. (2022). A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS. IJRPR. [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

  • Jemal, M. (2010). Systematic LC-MS/MS bioanalytical method development that incorporates plasma phospholipids risk avoidance, usage of incurred sample. Wiley Online Library. [Link]

  • Appchem. (n.d.). This compound. Appchem. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle. The proper disposal of a substance like 1-chloro-7-methylisoquinoline, a halogenated heterocyclic compound, is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a procedural framework grounded in established safety protocols for managing this compound from the point of waste generation to its final disposition.

Part 1: Hazard Characterization and Regulatory Profile

Understanding the hazard profile is the first step in safe disposal. Based on data from analogous fluorinated and trifluoromethylated isoquinolines, this compound should be handled as a hazardous substance.[3][4]

Inferred Health Hazards:

  • Harmful if Swallowed or Inhaled: Assumed to be toxic via ingestion and inhalation.[4]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[4]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[4]

Regulatory Classification: this compound is a halogenated organic compound (HOC) . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing HOCs at concentrations greater than 1,000 mg/kg are often classified as hazardous waste.[5] This classification mandates a specific disposal pathway and prohibits land disposal without appropriate treatment.[6]

Key Chemical and Safety Data
PropertyValueSource
Chemical Name This compound[1]
CAS Number 24188-80-5[1]
Molecular Formula C₁₀H₈ClN[1]
Molecular Weight 177.63 g/mol [1]
Inferred Hazards Harmful if swallowed/inhaled, Causes skin/eye irritation, May cause respiratory irritation[4]
Regulatory Status Halogenated Organic Compound (HOC); Hazardous Waste[5][6]

Part 2: Step-by-Step On-Site Waste Management Protocol

This protocol covers the immediate actions required within the laboratory to safely collect and store waste containing this compound.

Step 1: Engineering Controls and Personal Protective Equipment (PPE)

All handling and waste collection must occur within a certified chemical fume hood to minimize inhalation exposure.[7] The required PPE includes:

  • Gloves: Nitrile or other chemically resistant gloves. Inspect for integrity before each use.

  • Eye Protection: Splash-proof chemical safety goggles.[7]

  • Lab Coat: A standard laboratory coat is mandatory. For significant quantities, a chemically resistant apron is recommended.

Step 2: Waste Segregation

Proper segregation is critical. Non-halogenated and halogenated waste streams must be kept separate to ensure correct final disposal.[7]

  • DO: Create a dedicated "Halogenated Organic Waste" container.

  • DO NOT: Mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes). Mixing non-halogenated waste into a halogenated container unnecessarily increases the volume of hazardous waste requiring specialized, high-cost disposal methods like incineration.[7]

Step 3: Waste Container Selection and Labeling
  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with chlorinated organic compounds, such as glass or high-density polyethylene (HDPE). The container must be free of damage and have a secure, threaded cap.[8][9]

  • Apply a Hazardous Waste Label: Before adding any waste, affix a "HAZARDOUS WASTE" label to the container.[10]

  • Complete the Label: Using permanent ink, fill in the following information:

    • Full Chemical Name(s): Write "this compound" and any other chemicals or solvents in the mixture. Do not use abbreviations or chemical formulas.[10]

    • Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant).

Step 4: Waste Accumulation and Storage
  • Collect Waste: Collect all materials contaminated with the compound, including residual solids, solutions, and contaminated consumables (e.g., pipette tips, weighing paper), in the designated container.[11]

  • Keep Container Closed: The waste container must remain sealed at all times except when actively adding waste. This prevents the release of volatile organic compounds (VOCs) and ensures safety.[7][9]

  • Store Safely: Store the sealed container in a designated satellite accumulation area, which must be at or near the point of generation. The storage location should have secondary containment (such as a chemical-resistant tray) and be away from drains and incompatible materials.[8]

Part 3: Spill Management and Final Disposal

Accidental Spill Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Don PPE: Wear appropriate PPE, including a respirator if necessary.

  • Contain and Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

  • Collect Waste: Carefully collect the absorbent material and contaminated debris, placing it into your designated "Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill area with an appropriate solvent and cleaning materials. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Final Disposal Pathway

Under no circumstances should this compound or its containers be disposed of in the general trash or poured down the drain.[11] The final disposal must be handled by trained professionals.

  • Contact EHS: When your waste container is full or you have concluded your work, contact your institution's EHS office to request a hazardous waste pickup.[8][11]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal vendor.[11] Halogenated organic compounds are typically destroyed via high-temperature incineration, which is necessary to break the carbon-halogen bonds and prevent the formation of toxic byproducts.[12]

  • Documentation: Ensure all institutional paperwork, which may include a waste manifest, is completed accurately. This creates a legal record of the waste from "cradle to grave."[9][13]

Disposal Workflow Diagram

G cluster_lab Laboratory Operations cluster_container Waste Container Management cluster_ehs Institutional & External Operations gen Waste Generation (e.g., residual solid, contaminated solution) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) gen->ppe seg Step 2: Segregate Waste (Is it halogenated?) ppe->seg hal_waste Halogenated Waste Container seg->hal_waste Yes nonhal_waste Non-Halogenated Waste Container seg->nonhal_waste No label_hal Step 3: Label Container ('Hazardous Waste', Chemical Name) hal_waste->label_hal store Step 4: Store Safely (Secondary Containment, Closed Lid) label_hal->store pickup Step 5: Request EHS Pickup store->pickup transport Licensed Vendor Transport pickup->transport dispose Final Disposal (High-Temperature Incineration) transport->dispose

Caption: Waste disposal workflow for this compound.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency. Available at: [Link]

  • This compound, min 98%, 100 mg. CP Lab Safety. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR ::. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma. Available at: [Link]

  • Hazardous Waste. Maryland Department of the Environment. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]

  • 1-Methylisoquinoline | C10H9N | CID 15592. PubChem. Available at: [Link]

  • Hazardous Waste Pharmaceuticals. Healthcare Environmental Resource Center (HERC). Available at: [Link]

  • Hazardous & Regulated Waste Management Guide. Western Kentucky University. Available at: [Link]

  • METHYLENE CHLORIDE (DICHLOROMETHANE). Occupational Safety and Health Administration. Available at: [Link]

  • 1910.1052 - Methylene chloride. Occupational Safety and Health Administration. Available at: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. Available at: [Link]

  • Methylene Chloride. Occupational Safety and Health Administration. Available at: [Link]

  • OSHA NIOSH Hazard Alert Methylene Chloride Hazards for Bathtub Refinishers. Centers for Disease Control and Prevention. Available at: [Link]

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling 1-Chloro-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers at the forefront of drug discovery and development, our work with novel chemical entities like 1-Chloro-7-methylisoquinoline is foundational to innovation. However, with innovation comes the profound responsibility of ensuring uncompromising safety. This guide moves beyond a simple checklist, offering a deep, procedurally-focused directive on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to instill a culture of safety that is as rigorous as our science, making this your trusted resource for chemical handling.

While specific toxicological data for this compound is not extensively published, the principles of chemical safety demand a conservative approach. By analyzing its structure—a halogenated aromatic heterocyclic compound—we can infer a hazard profile based on similar, well-documented molecules. The guidance provided herein is built upon this principle of proactive risk mitigation, drawing from safety data for compounds like 1-Chloroisoquinoline.[1][2][3]

Hazard Assessment: The "Why" Behind the "What"

Understanding the potential risks is the critical first step in defining your PPE protocol. Based on data from structurally related chloroisoquinolines, we must assume this compound presents the following hazards:

  • Skin Irritation and Corrosion: Halogenated aromatic compounds can cause significant skin irritation.[1][2][3][4][5] Prolonged or concentrated contact could lead to chemical burns.

  • Serious Eye Damage: The eyes are particularly vulnerable. Splashes can cause severe irritation and potentially irreversible damage.[1][2][3][5]

  • Respiratory Tract Irritation: If the compound is a fine powder or becomes aerosolized, inhalation can lead to irritation of the respiratory system.[1][2][3]

  • Acute Toxicity: Data for analogous compounds indicates that it may be harmful if swallowed or absorbed through the skin.[1][2][5]

Therefore, our PPE strategy is designed to create a complete barrier against these three primary routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

Core PPE: Your Non-Negotiable Laboratory Standard

For any procedure involving this compound, from weighing a few milligrams to setting up a reaction, the following PPE is mandatory.

  • Eye and Face Protection:

    • What: Chemical safety goggles are the absolute minimum. For tasks with a higher splash risk (e.g., transfers, solution preparations), a full face shield worn over safety goggles is required.[4]

    • Why: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against chemical splashes. Goggles provide this necessary seal, while a face shield offers an additional layer of protection for the entire face.

  • Skin and Body Protection:

    • What: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes are required.[6] For handling larger quantities or during procedures with a high risk of spillage, a chemical-resistant apron should be worn over the lab coat.

    • Why: This foundational layer protects against incidental contact and small splashes. The lab coat should be laundered professionally and never taken home to prevent cross-contamination.

  • Hand Protection:

    • What: Chemical-resistant nitrile gloves are the standard recommendation.[6] It is crucial to double-glove for any direct handling procedures.

    • Why: Nitrile provides good resistance against a broad range of chemicals, including many solvents and aromatic compounds.[7] Double-gloving is a critical best practice; it provides a buffer in case the outer glove is breached, allowing you time to remove both and re-glove without exposing your skin. Always inspect gloves for tears or pinholes before use.

Enhanced PPE for Specific Operations

Certain procedures increase the risk of exposure and require an escalation in your PPE.

Task / Operation Required PPE Rationale
Weighing & Aliquoting Solids Core PPE + Respiratory Protection (N95 or higher)Manipulation of powders can generate fine dust that may be inhaled, causing respiratory irritation.[8]
Preparing Solutions / Transfers Core PPE + Face Shield + Chemical-Resistant ApronHigher risk of splashes and spills during liquid handling.
Running Reactions (Heated/Pressurized) Core PPE within a certified chemical fume hood.All reactions must be conducted within a fume hood to control vapor and aerosol exposure.[4][9]
Large-Scale Operations (>5g) Core PPE + Face Shield + Chemical-Resistant Apron + Consider thicker, chemical-specific gloves (e.g., Neoprene).Increased quantities amplify the consequences of a spill or breach in PPE.
Cleaning Spills Enhanced PPE as dictated by the spill size. May require respiratory protection (e.g., half-mask respirator with organic vapor cartridges).A spill represents an uncontrolled release, necessitating a higher level of protection during cleanup.
Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is as much about the protocol as it is about the equipment itself.

Step-by-Step PPE Workflow

  • Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured.

  • Donning Sequence:

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on your inner pair of gloves.

    • Put on your safety goggles.

    • Put on your outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

    • If required, add a face shield, apron, or respirator.

  • Doffing (Removal) Sequence - The Clean Removal: The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).

    • Remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the second glove and peel it off.

    • Remove your face shield or apron (if used).

    • Remove your lab coat, folding it so the contaminated exterior is contained inward.

    • Remove safety goggles.

    • Remove the inner pair of gloves using the same technique as before.

    • Wash your hands thoroughly with soap and water immediately after removing all PPE.[1][2]

Disposal Plan:

  • Solid Waste: All disposable PPE (gloves, bench paper, etc.) that has come into contact with this compound must be considered hazardous waste.

  • Waste Segregation: This halogenated organic waste must be collected in a designated, clearly labeled, and sealed hazardous waste container.[4] It must not be mixed with non-halogenated waste.

  • Institutional Procedures: Always follow your institution's specific guidelines for hazardous waste disposal.[4]

Visualizing the PPE Selection Process

The following workflow provides a logical pathway for determining the appropriate level of PPE for any task involving this compound.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_action Final Action start Start: Define Experimental Task risk_assessment Assess Potential for: - Splash - Aerosol/Dust Generation - Large Volume Handling start->risk_assessment core_ppe Core PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat risk_assessment->core_ppe All Tasks face_shield Add Face Shield & Chemical Apron risk_assessment->face_shield High Splash Risk? (Yes) respirator Add Respiratory Protection (e.g., N95 or Respirator) risk_assessment->respirator Aerosol/Dust Risk? (Yes) fume_hood Work in Fume Hood (Engineering Control) risk_assessment->fume_hood Volatile/Aerosol Risk? (Yes) proceed Proceed with Experiment core_ppe->proceed Low Risk (e.g., handling sealed container) face_shield->proceed respirator->proceed fume_hood->proceed

Caption: PPE selection workflow for this compound.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
  • 1-Chloro-7-methoxyisoquinoline-6-carbonitrile | C11H7ClN2O | CID 97301664. PubChem.
  • Proper Disposal of Isoquinoline-6-carbonyl Chloride: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET - 1-CHLOROISOQUINOLINE. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - I28208. Sigma-Aldrich.
  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 1-Chloroisoquinoline. Acros Organics.
  • 7-Chloro-3-methyl-1(2H)-isoquinolinone | C10H8ClNO | CID 23084656. PubChem.
  • Safety, handling, and storage guidelines for Isoquinolin-7-amine dihydrochloride. Benchchem.
  • 1-Chloro-7-trifluoromethyl-isoquinoline - Safety Data Sheet. ChemicalBook.
  • This compound, min 98%, 100 mg. CP Lab Safety.
  • Lab Safety Equipment & PPE. ChemTalk.
  • PPE Solutions for Chemical Industries. 3M.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • SAFETY DATA SHEET - Methyl 7-chloroisoquinoline-3-carboxylate. CymitQuimica.
  • SAFETY DATA SHEET - 3-Chloro-2-methylanisole. Sigma-Aldrich.
  • 1-Chloroisoquinoline - Safety Data Sheet. LookChem.
  • Isoquinoline, 1-chloro- | C9H6ClN | CID 140539. PubChem.
  • 1-Chloro-3-methylisoquinoline | C10H8ClN | CID 640958. PubChem.
  • 1-Chloro-6-methylisoquinoline-5-carboxylic acid | C11H8ClNO2 | CID 46840037. PubChem.
  • 1-chloro-7-fluoroisoquinoline SDS, 630422-89-8 Safety Data Sheets. ECHEMI.
  • Standard Operating Procedure - Chlorine Gas. University of California, Santa Barbara.
  • PROCEDURES FOR LOADING AND OFF-LOADING LIQUID CHLORINE CONTAINERS. World Chlorine Council.
  • Chlorine Emergency Department/Hospital Management. U.S. Department of Health & Human Services.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-7-methylisoquinoline
Reactant of Route 2
1-Chloro-7-methylisoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.